Merimepodib
描述
This compound is an inosine monophosphate dehydrogenase (IMPDH) inhibitor with activity against hepatitis C virus (HCV). IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, and treatment with this compound reduces the intracellular guanine nucleotide levels that are required for RNA and DNA synthesis, resulting in antiproliferative and antiviral effect.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
属性
IUPAC Name |
[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPUGFODGPKTDW-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173639 | |
| Record name | Merimepodib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198821-22-6 | |
| Record name | Merimepodib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198821-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Merimepodib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198821226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merimepodib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Merimepodib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERIMEPODIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZL2BA06FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Merimepodib: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Merimepodib (formerly VX-497) is a potent, orally bioavailable, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, this compound depletes intracellular pools of guanosine (B1672433) triphosphate (GTP), a fundamental building block for DNA and RNA synthesis.[2][3] This mechanism of action confers upon this compound a broad spectrum of antiviral and immunosuppressive activities.[1][4][5] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action: IMPDH Inhibition
This compound's primary molecular target is inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo purine (B94841) biosynthesis pathway. IMPDH catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in the biosynthesis of guanine nucleotides.
The inhibitory action of this compound on IMPDH is noncompetitive, meaning it does not compete with the natural substrate (IMP) for the active site. This inhibition leads to a significant reduction in the intracellular concentration of guanosine triphosphate (GTP).[3] As GTP is essential for the synthesis of viral RNA and DNA, its depletion effectively halts viral replication.[3][6] Furthermore, the antiviral effect of this compound can be reversed by the addition of exogenous guanosine, which bypasses the IMPDH-inhibited pathway and replenishes the GTP pools.[7][8]
Quantitative Data Summary
The antiviral activity of this compound has been quantified against a range of viruses in various cell-based assays. The following tables summarize the key efficacy and cytotoxicity data.
Table 1: Antiviral Activity of this compound (IC50/EC50)
| Virus Family | Virus | Assay Type | Cell Line | IC50/EC50 (µM) | Citation |
| Picornaviridae | Foot and Mouth Disease Virus (FMDV) O/MYA98/BY/2010 | CPE Reduction | IBRS-2 | 7.859 | [9] |
| Picornaviridae | Foot and Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013 | CPE Reduction | IBRS-2 | 2.876 | [9] |
| Flaviviridae | Zika Virus (ZIKV) | RNA Replication | Vero | 0.6 | [7][8] |
| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | - | - | 6-19 | [3] |
| Flaviviridae | Dengue Virus | - | - | 6-19 | [3] |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | - | - | 6-19 | [3] |
| Paramyxoviridae | Parainfluenza-3 Virus | - | - | 6-19 | [3] |
| Togaviridae | Venezuelan Equine Encephalomyelitis Virus (VEEV) | - | - | 6-19 | [3] |
| Poxviridae | Monkeypox Virus (MPXV) | DNA Reduction | Huh7 | IC50 not specified, but dose-dependent reduction observed | [6] |
| Coronaviridae | SARS-CoV-2 | Viral Titer Reduction | Vero | 3.3 (significant reduction) | [1][10] |
| Hepadnaviridae | Hepatitis B Virus (HBV) | - | HepG2.2.2.15 | 0.38 | [3] |
Table 2: Cytotoxicity of this compound (CC50)
| Cell Line | CC50 (µM) | Citation |
| IBRS-2 | 47.74 | [9] |
| HepG2.2.2.15 | 5.2 | [3] |
Experimental Protocols
IMPDH Enzymatic Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on IMPDH.
Materials:
-
Recombinant human IMPDH2
-
IMPDH assay buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA)
-
Inosine monophosphate (IMP) solution
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in IMPDH assay buffer.
-
In a 96-well plate, add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the IMPDH enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of IMP and NAD+ to all wells. Final concentrations should be in the range of 100-500 µM for NAD+ and 200-250 µM for IMP.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time (kinetic mode) at 37°C. The increase in absorbance corresponds to the formation of NADH.
-
Calculate the initial reaction velocity (rate of NADH formation) for each this compound concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Viral Titer Reduction Assay (TCID50)
This protocol details a method to assess the antiviral efficacy of this compound by quantifying the reduction in infectious virus particles.
Materials:
-
Susceptible host cells (e.g., Vero cells for SARS-CoV-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed a 96-well plate with host cells and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cell monolayers with the this compound dilutions for a specified period (e.g., 4 hours or overnight) before infection.[1][10]
-
Remove the medium containing this compound and infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.05.[10]
-
After a 1-hour adsorption period, remove the viral inoculum, wash the cells with PBS, and add back the fresh medium containing the corresponding concentrations of this compound.[10]
-
Incubate the plate for a period appropriate for the virus to cause a cytopathic effect (CPE), typically 3-5 days.
-
After incubation, fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 5-10 minutes, then wash gently with water.
-
Visually score the wells for the presence or absence of CPE.
-
Calculate the 50% tissue culture infectious dose (TCID50) for the treated and untreated wells using the Reed-Muench method. The reduction in viral titer is a measure of the antiviral activity.
Western Blot for Viral Protein Expression
This protocol outlines a method to evaluate the effect of this compound on the expression of specific viral proteins.
Materials:
-
Host cells and virus
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to a viral protein (e.g., FMDV VP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Infect host cells with the virus in the presence of various concentrations of this compound as described in the viral titer reduction assay.
-
At a specific time point post-infection, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control, such as β-actin, should be used to ensure equal protein loading.
Visualizations
Signaling Pathway of this compound's Antiviral Action
Caption: Mechanism of action of this compound.
Experimental Workflow for IMPDH Inhibition Assay
Caption: Workflow for IMPDH enzymatic inhibition assay.
Experimental Workflow for Viral Titer Reduction Assay
Caption: Workflow for viral titer reduction (TCID50) assay.
References
- 1. This compound (VX-497), New HCV Drug [natap.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A randomized, double-blind, placebo-controlled dose-escalation trial of this compound (VX-497) and interferon-alpha in previously untreated patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmrservice.com [bmrservice.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. medchemexpress.com [medchemexpress.com]
Merimepodib's IMPDH Inhibition Pathway: A Technical Guide for Researchers
An In-depth Examination of the Core Mechanism, Experimental Evaluation, and Clinical Applications of a Potent Immunosuppressive and Antiviral Agent.
Introduction
Merimepodib (formerly VX-497) is a potent, orally bioavailable, noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme plays a critical, rate-limiting role in the de novo synthesis of guanine (B1146940) nucleotides. By targeting this key metabolic pathway, this compound effectively depletes intracellular pools of guanosine (B1672433) triphosphate (GTP), a molecule essential for DNA and RNA synthesis. This mechanism of action confers upon this compound both immunosuppressive and broad-spectrum antiviral properties, making it a subject of significant interest in drug development. This technical guide provides a comprehensive overview of the this compound IMPDH inhibition pathway, detailing its mechanism of action, experimental evaluation protocols, and a summary of its clinical investigations.
Core Mechanism of Action: IMPDH Inhibition
IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step in the de novo purine (B94841) biosynthesis pathway that leads to the production of guanine nucleotides. Rapidly proliferating cells, such as activated lymphocytes and virus-infected cells, have a high demand for guanine nucleotides, making them particularly susceptible to the effects of IMPDH inhibition.
This compound functions as a noncompetitive inhibitor of IMPDH, meaning it binds to a site on the enzyme distinct from the active site for either IMP or NAD+. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency. The inhibitory effect of this compound is reversible and can be overcome by the addition of exogenous guanosine, which can be converted to guanine nucleotides via the salvage pathway.
Signaling Pathway of this compound's Action
Caption: this compound noncompetitively inhibits IMPDH, blocking GTP synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity against various cell lines and viruses, as well as its pharmacokinetic properties.
Table 1: In Vitro Efficacy of this compound
| Target Cell Line / Virus | Assay Type | Parameter | Value (µM) | Reference(s) |
| CEM (Human Leukemia) Cells | Cell Proliferation | IC50 | 0.38 | [1] |
| Zika Virus (ZIKV) | RNA Replication | EC50 | 0.6 | [2][3][4] |
| Foot and Mouth Disease Virus (FMDV) - Strain O/MYA98/BY/2010 | Antiviral Activity | IC50 | 7.859 | [5] |
| Foot and Mouth Disease Virus (FMDV) - Strain A/GD/MM/CHA/2013 | Antiviral Activity | IC50 | 2.876 | [5] |
| Herpes Simplex Virus-1 (HSV-1) | Antiviral Activity | IC50 | 6 - 19 | [6] |
| Parainfluenza-3 Virus | Antiviral Activity | IC50 | 6 - 19 | [6] |
| Bovine Viral Diarrhea Virus (BVDV) | Antiviral Activity | IC50 | 6 - 19 | [6] |
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | Antiviral Activity | IC50 | 6 - 19 | [6] |
| Dengue Virus | Antiviral Activity | IC50 | 6 - 19 | [6] |
| SARS-CoV-2 | Antiviral Activity | - | Significant reduction at 3.3 | [7][8] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Reference(s) |
| IBRS-2 Cells | MTS Assay | CC50 | 47.74 | [5] |
| HepG2.2.15 Cells | - | CC50 | 5.2 | [1][6] |
Table 3: Human Pharmacokinetic Parameters (Limited Data)
| Parameter | Value | Condition | Reference(s) |
| Plasma Concentration | ~2.5 µM (1154 ng/ml) | 50 mg oral dose | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the activity of this compound.
IMPDH Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring IMPDH activity by monitoring the production of NADH.[9][10]
Objective: To determine the in vitro inhibitory effect of this compound on IMPDH enzyme activity.
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
Substrate Solution: Inosine Monophosphate (IMP)
-
Cofactor Solution: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, IMP, and NAD+ at desired final concentrations.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the purified IMPDH2 enzyme to each well.
-
Immediately place the microplate in the reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 15-30 minutes) at 37°C.
-
Calculate the rate of NADH production (increase in absorbance over time) for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Caption: Workflow for an IMPDH enzyme inhibition assay.
Cell Viability (MTS) Assay
This protocol is based on the methodology used to assess the cytotoxicity of this compound.[11]
Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (CC50).
Materials:
-
Cell line of interest (e.g., IBRS-2, Vero, Huh7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the CC50 value.
Caption: Workflow for a cell viability (MTS) assay.
Antiviral Activity Assay (Plaque Reduction Assay)
This is a general protocol for determining the antiviral efficacy of a compound.
Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a standardized amount of virus for a defined adsorption period (e.g., 1 hour).
-
Remove the viral inoculum and wash the cells.
-
Add an overlay medium containing various concentrations of this compound (or DMSO as a control).
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fix the cells and stain with a suitable dye to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the control.
-
Plot the percentage of plaque reduction against the this compound concentration to determine the EC50 value.
Clinical Investigations
This compound has been evaluated in several clinical trials for its potential therapeutic effects in various diseases.
Hepatitis C (NCT00088504)
A Phase 2b study was conducted to evaluate this compound in combination with pegylated interferon alfa-2a and ribavirin (B1680618) in patients with chronic Hepatitis C who had not responded to prior therapy.[10][12] The trial aimed to determine if the addition of this compound could improve the treatment response.[10] In a related Phase 2a trial, the addition of this compound to pegylated interferon and ribavirin was well-tolerated and showed an enhanced antiviral effect at 24 weeks.[13] At the end of 48 weeks of treatment, the safety profile remained consistent, and a sustained viral response was observed in some patients 24 weeks post-treatment.[14] One study reported that in treatment-compliant patients, the combination of 100 mg this compound with interferon-α resulted in a greater reduction in mean HCV-RNA compared to interferon-α alone (-1.78 log vs -0.86 log).[1]
COVID-19 (NCT04410354)
A Phase 2, randomized, double-blind, placebo-controlled study was initiated to assess the safety and efficacy of this compound in combination with remdesivir (B604916) in adult patients with advanced COVID-19.[7][9] The trial was designed to enroll approximately 80 patients.[9] However, the trial was stopped in October 2020 as it was deemed unlikely to meet its primary safety endpoints.[7] In vitro studies had previously suggested that this compound could suppress SARS-CoV-2 replication, with a 10 µM concentration reducing viral titers by 4 logs after overnight pretreatment of Vero cells.[7][8]
Conclusion
This compound's mechanism of action as a noncompetitive inhibitor of IMPDH provides a sound rationale for its investigation as both an immunosuppressive and antiviral agent. The depletion of intracellular GTP pools selectively targets rapidly proliferating cells, a hallmark of both immune responses and viral infections. While clinical development has faced challenges, the extensive preclinical data and the well-understood mechanism of action continue to make IMPDH inhibition a compelling strategy for the development of novel therapeutics. This technical guide provides a foundational understanding of the this compound IMPDH inhibition pathway to aid researchers and drug development professionals in their ongoing efforts in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. bmrservice.com [bmrservice.com]
- 9. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 10. Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound (VX-497), New HCV Drug [natap.org]
- 14. Vertex Pharmaceuticals Reports Data on Investigational Hepatitis C Therapies Suggesting Potential for Novel Treatment Approaches | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
An In-Depth Technical Guide to the Immunosuppressive Effects of Merimepodib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merimepodib (also known as VX-497) is a potent, reversible, and non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the proliferation of lymphocytes. By depleting the intracellular pools of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), this compound exerts a significant cytostatic effect on T and B lymphocytes, making it a compound of interest for its immunosuppressive properties. This technical guide provides a comprehensive overview of the core immunosuppressive effects of this compound, including its mechanism of action, quantitative effects on lymphocyte proliferation and cytokine production, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Immunosuppression
This compound's primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway. This pathway is crucial for the synthesis of guanine nucleotides (GMP, GDP, and GTP). Lymphocytes, particularly activated T and B cells, have a high demand for purines to support their proliferation and are highly dependent on the de novo pathway, making them especially susceptible to IMPDH inhibition.
The inhibition of IMPDH by this compound leads to a depletion of the intracellular guanosine triphosphate (GTP) pool. GTP is essential for DNA and RNA synthesis, as well as for the function of small GTP-binding proteins (GTPases) that are critical for various cellular processes, including signal transduction, cytoskeletal rearrangement, and cell proliferation.
Signaling Pathway of IMPDH Inhibition
The depletion of GTP pools by this compound has downstream effects on several signaling pathways crucial for lymphocyte activation and function. Key among these are pathways regulated by small GTPases of the Ras superfamily, such as the Ras and Rho families.
Merimepodib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Merimepodib (formerly known as VX-497) is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. This mode of action confers upon this compound broad-spectrum antiviral and immunosuppressive properties. Developed initially by Vertex Pharmaceuticals, this compound has been investigated in clinical trials for various indications, including hepatitis C and COVID-19. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and biological activity of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Development
This compound was identified by Vertex Pharmaceuticals as a novel small molecule inhibitor of IMPDH. The discovery process involved screening for compounds with potent inhibitory activity against IMPDH, leading to the identification of the N-[3-[3-[3-Methoxy-4-(5-oxazolyl)phenyl]ureido]benzyl]carbamic acid tetrahydrofuran-3(S)-yl ester, designated VX-497. Its development trajectory has seen it enter Phase 2 clinical trials for chronic hepatitis C, and it has been repurposed for other viral infections, including those caused by the Zika virus and SARS-CoV-2.
Figure 1: Logical flow of this compound's development.
Chemical Synthesis
A robust five-step manufacturing process for this compound has been developed, enabling its production on a multi-kilogram scale. The synthesis involves the coupling of two key intermediates: 3-methoxy-4-(1,3-oxazol-5-yl)aniline and (S)-tetrahydrofuran-3-yl (3-(aminomethyl)phenyl)carbamate.
Synthesis of 3-methoxy-4-(1,3-oxazol-5-yl)aniline:
The synthesis of this key intermediate begins with the oxidation of 3-methoxy-4-methylnitrobenzene to 2-methoxy-4-nitrobenzaldehyde.[1] This aldehyde then undergoes cyclization with tosylmethyl isocyanide in the presence of potassium carbonate to yield 3-methoxy-4-(5-oxazolyl)nitrobenzene.[1] Finally, the nitro group is reduced via catalytic hydrogenation to afford the desired aniline (B41778) derivative.[1]
Overall Synthesis of this compound:
The final steps of the synthesis involve the reaction of 3-methoxy-4-(1,3-oxazol-5-yl)aniline with a suitable carbonylating agent, followed by coupling with (S)-tetrahydrofuran-3-yl (3-(aminomethyl)phenyl)carbamate to form the urea (B33335) linkage and complete the synthesis of this compound. A notable aspect of the process development was the use of phosgene (B1210022) in a controlled manner and the optimization of Schotten-Baumann reaction conditions to minimize impurity formation.[2][3]
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of inosine monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the de novo synthesis of guanine nucleotides (GTP and dGTP).
By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, which are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. This depletion has a profound impact on rapidly proliferating cells, such as lymphocytes and virus-infected cells, which are highly dependent on the de novo purine (B94841) synthesis pathway.
Figure 2: this compound's inhibition of the IMPDH pathway.
Biological Activity and Quantitative Data
This compound has demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses. Its efficacy is attributed to the depletion of intracellular guanine nucleotide pools, which are essential for viral replication. Furthermore, its inhibitory effect on lymphocyte proliferation underpins its immunosuppressive properties.
| Parameter | Value | Assay/Model | Reference |
| IC50 | 0.38 µM | Hepatitis B Virus (HBV) in HepG2 2.2.15 cells | [4] |
| 0.6 µM | Zika Virus (ZIKV) RNA replication | [5] | |
| 6-19 µM | HSV-1, parainfluenza-3, BVDV, VEEV, dengue virus | [4] | |
| CC50 | 5.2 µM | HepG2 2.2.15 cells | [4] |
| Ki | 7 nM | Human IMPDH isoform II | |
| ED50 | 30-35 mg/kg | Inhibition of primary IgM antibody response in mice | [1] |
Experimental Protocols
The evaluation of this compound's biological activity involves a series of standardized in vitro assays.
Figure 3: General experimental workflow for evaluating this compound.
IMPDH Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on IMPDH enzyme activity.
Principle: The assay measures the conversion of IMP to XMP by recombinant human IMPDH, which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product. The rate of formazan production is proportional to IMPDH activity.
Materials:
-
Recombinant human IMPDH2
-
IMPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution
-
Diaphorase
-
INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a standardized amount of recombinant IMPDH2 to each well.
-
Add the this compound dilutions to the respective wells. Include a no-drug control and a positive control (e.g., mycophenolic acid).
-
Prepare a reaction mixture containing IMP, NAD+, diaphorase, and INT in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals.
-
Calculate the rate of formazan production (change in absorbance per minute) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Cell-Based Antiviral Assay (e.g., Zika Virus)
Objective: To determine the antiviral efficacy of this compound against a specific virus in a cell culture model.
Principle: This assay measures the ability of the compound to inhibit virus-induced cytopathic effect (CPE) or to reduce the viral yield.
Materials:
-
Vero cells (or other susceptible cell line)
-
Zika virus stock
-
Cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT or MTS reagent for cell viability assessment, or reagents for plaque assay/qRT-PCR for viral yield.
Procedure (CPE Reduction Assay):
-
Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a predetermined titer of Zika virus. Include uninfected and virus-only controls.
-
Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-5 days).
-
Assess cell viability using the MTT or MTS assay.
-
Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value.
Cytotoxicity Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic concentration of this compound on host cells.
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[6][7][8]
Materials:
-
Host cell line (e.g., Vero, Huh-7)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After cell attachment, add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate the plate for a period equivalent to the antiviral assay (e.g., 3-5 days).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value.
Guanosine Reversal Assay
Objective: To confirm that the antiviral activity of this compound is due to the inhibition of IMPDH.
Principle: If the antiviral effect is mediated by the depletion of guanine nucleotides, the addition of exogenous guanosine should rescue the cells from the drug's effect by replenishing the guanine nucleotide pool via the salvage pathway.
Procedure:
-
Perform the cell-based antiviral assay as described above.
-
In a parallel set of experiments, add a fixed, non-toxic concentration of guanosine to the cell culture medium along with the serial dilutions of this compound.
-
After the incubation period, assess the antiviral activity (e.g., by CPE reduction).
-
Compare the EC50 values of this compound in the presence and absence of guanosine. A significant increase in the EC50 value in the presence of guanosine confirms the mechanism of action.[5]
Conclusion
This compound is a well-characterized IMPDH inhibitor with demonstrated broad-spectrum antiviral and immunosuppressive activities. Its discovery and development have provided valuable insights into the therapeutic potential of targeting the de novo purine biosynthesis pathway. The detailed chemical synthesis and robust experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working on novel antiviral and immunosuppressive agents. Further investigation into the clinical applications of this compound and other IMPDH inhibitors remains a promising area of research.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Merimepodib's Antiviral Activity Against RNA Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Merimepodib (MMPD), a potent, reversible, and noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), has demonstrated broad-spectrum antiviral activity against a diverse range of RNA viruses. By targeting this key host enzyme, this compound disrupts the de novo synthesis of guanine (B1146940) nucleotides, a pathway essential for viral replication. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its in vitro efficacy data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: IMPDH Inhibition
This compound exerts its antiviral effect by inhibiting the host cell enzyme IMPDH. This enzyme is responsible for the rate-limiting step in the de novo synthesis of purines, specifically the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). XMP is a crucial precursor for the synthesis of guanosine (B1672433) monophosphate (GMP) and, subsequently, guanosine triphosphate (GTP).[1] Viral RNA-dependent RNA polymerases require a steady supply of nucleotide triphosphates, including GTP, to replicate the viral genome.[2]
By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanine nucleotides, thereby hindering viral RNA synthesis and subsequent replication.[3] This host-directed mechanism of action suggests a higher barrier to the development of viral resistance compared to direct-acting antivirals.[4] The antiviral effects of this compound can be reversed by the addition of exogenous guanosine, which bypasses the IMPDH-catalyzed step via salvage pathways, confirming its specific mechanism of action.[5][6]
In Vitro Efficacy Against RNA Viruses
This compound has been evaluated against a variety of RNA viruses, demonstrating a broad spectrum of activity. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Antiviral Activity of this compound (EC₅₀/IC₅₀)
| Virus Family | Virus | Strain(s) | Cell Line | EC₅₀/IC₅₀ (µM) | Reference(s) |
| Flaviviridae | Zika Virus (ZIKV) | Not Specified | Vero | 0.6 | [5][7] |
| Picornaviridae | Foot-and-Mouth Disease Virus (FMDV) | O/MYA98/BY/2010 | IBRS-2 | 7.859 | [3][8] |
| Picornaviridae | Foot-and-Mouth Disease Virus (FMDV) | A/GD/MM/CHA/2013 | IBRS-2 | 2.876 | [3][8] |
| Coronaviridae | SARS-CoV-2 | Not Specified | Vero | ~3.3* | [9][10] |
| Paramyxoviridae | Parainfluenza-3 Virus | Not Specified | Not Specified | 6 - 19 | [6] |
| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | Not Specified | Not Specified | 6 - 19 | [6] |
| Togaviridae | Venezuelan Equine Encephalomyelitis (VEEV) | Not Specified | Not Specified | 6 - 19 | [6] |
| Flaviviridae | Dengue Virus (DENV) | Not Specified | Not Specified | 6 - 19 | [6] |
*Note: Concentration that significantly reduced viral titers.
Table 2: Cytotoxicity of this compound (CC₅₀)
| Cell Line | CC₅₀ (µM) | Reference(s) |
| IBRS-2 | 47.74 | [3][8] |
| CCRF-CEM | 5.2 | [6] |
| Huh-7 | > 10 | [6] |
Table 3: Viral Titer Reduction Data
| Virus | Cell Line | This compound Concentration (µM) | Pretreatment Time | Titer Reduction (log₁₀) | Reference(s) |
| SARS-CoV-2 | Vero | 10 | Overnight | 4.0 | [9][10] |
| SARS-CoV-2 | Vero | 10 | 4 hours | 3.0 | [9][10] |
| SARS-CoV-2 | Vero | 5 | 4 hours | 1.5 | [4] |
| SARS-CoV-2 | Vero | 3.3 | 4 hours | > 1.0 | [4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of this compound, which is the concentration that reduces cell viability by 50%.
-
Cell Seeding: Seed IBRS-2 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[8]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control with medium and a vehicle control (e.g., 0.5% DMSO).[8]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.[8]
-
MTS Reagent Preparation: Prepare the MTS reagent solution according to the manufacturer's instructions, typically by dissolving MTS powder in a physiologically balanced salt solution (e.g., DPBS) to a concentration of 2 mg/mL, and adding an electron coupling reagent like PES.[11][12]
-
Reagent Addition: Add 20 µL of the MTS reagent to each well.[11][13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[11][13]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. agilent.com [agilent.com]
- 3. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. broadpharm.com [broadpharm.com]
Merimepodib (VX-497): A Technical Guide for Zika Virus Research
Introduction: The emergence of Zika virus (ZIKV), a member of the Flaviviridae family, as a global health concern has underscored the urgent need for effective antiviral therapeutics.[1][2][3] ZIKV infection has been linked to severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults.[1][2][3] Merimepodib (MMPD, also known as VX-497), a potent, orally bioavailable inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), has demonstrated significant antiviral activity against ZIKV and other RNA viruses, positioning it as a promising candidate for further investigation.[1][2][4] This document provides a comprehensive technical overview of this compound's application in ZIKV research, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Host Nucleotide Synthesis
This compound exerts its antiviral effect not by targeting a viral protein directly, but by inhibiting a crucial host enzyme: inosine-5′-monophosphate dehydrogenase (IMPDH).[1][2][5] IMPDH is the rate-limiting enzyme in the de novo biosynthesis pathway of guanine (B1146940) nucleotides.[6] It catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical precursor for the synthesis of guanosine (B1672433) triphosphate (GTP).[5]
Rapidly replicating RNA viruses like Zika virus are highly dependent on the host cell's nucleotide pool to synthesize their genomes.[7] By inhibiting IMPDH, this compound depletes the intracellular pool of GTP.[5][8] This guanosine starvation effectively halts viral RNA synthesis and, consequently, viral replication.[1][4] The mechanism is consistent with the observation that the antiviral activity of this compound can be reversed by the addition of exogenous guanosine to the cell culture medium, which replenishes the GTP pool via the guanine salvage pathway.[1][2][9]
Quantitative Antiviral Activity Data
In vitro studies have consistently demonstrated this compound's potent activity against Zika virus across various cell lines. The key quantitative metrics are summarized below.
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.6 µM | - | [1][2][3][9] |
| IC50 | 0.6 ± 0.2 µM | Huh7 | [10][11] |
| IC90 | 1.0 ± 0.2 µM | Huh7 | [10][11] |
| CC50 | >10 µM | Huh7 | [10][11] |
| Selectivity Index (SI) | >17 | Huh7 | [10][11] |
| Table 1: In Vitro Efficacy and Cytotoxicity of this compound against Zika Virus. |
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for evaluating the anti-ZIKV activity of this compound.
This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
-
Cell Seeding: Seed Vero cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in cell culture medium.
-
Dosing: Remove the existing medium from the cells and add the prepared this compound dilutions. Include a "cells only" control (medium with vehicle, e.g., DMSO) and a "no cells" background control.
-
Incubation: Incubate the plates for a period that mirrors the antiviral assay duration (e.g., 1, 3, or 7 days).[9]
-
Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Read luminescence on a plate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
This assay quantifies the ability of this compound to inhibit the production of infectious ZIKV particles.
-
Cell Seeding: Seed host cells (e.g., Vero cells) in multi-well plates (e.g., 24-well or 48-well) and grow to confluence.
-
Infection: Infect the cells with Zika virus at a specified multiplicity of infection (MOI), for example, 0.1.[9]
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh culture medium containing various concentrations of this compound (e.g., 3.3 µM and 10 µM).[9] Include an untreated virus control.
-
Incubation & Sampling: Incubate the plates. Collect aliquots of the supernatant at multiple time points post-infection (e.g., Day 0, 1, 2, 3, and 5).[9]
-
Quantification (Plaque Assay): Determine the virus titer (plaque-forming units per mL, PFU/mL) in the collected supernatants using a standard plaque assay on a susceptible cell line (e.g., Vero).
-
Analysis: Compare the virus titers from the treated samples to the untreated control to determine the extent of inhibition. Calculate the 50% effective concentration (EC50), the concentration of the drug that reduces virus titer by 50%.
This experiment confirms that this compound's antiviral activity is due to IMPDH inhibition.
-
Protocol: Follow the Virus Titer Reduction Assay protocol as described above.
-
Experimental Arms:
-
Cells + ZIKV (Untreated Control)
-
Cells + ZIKV + this compound (e.g., 10 µM)
-
Cells + ZIKV + this compound (10 µM) + Exogenous Guanosine (e.g., 100 µM)[9]
-
-
Analysis: Measure the virus titer for each condition. A significant increase in virus titer in condition 3 compared to condition 2 indicates that the antiviral effect of this compound was reversed by guanosine, confirming the mechanism of action.[1][9]
Combination Therapy Potential
Research indicates that this compound can be used in combination with other antiviral agents to achieve enhanced suppression of Zika virus production.[1][2] Studies have shown potential synergy with drugs like ribavirin (B1680618) and favipiravir (B1662787) (T-705), suggesting that targeting both host nucleotide synthesis and other viral processes could be a powerful therapeutic strategy.[1][2][9]
This compound is a potent host-targeted inhibitor of Zika virus replication. Its well-defined mechanism of action, favorable in vitro efficacy, and high selectivity index make it a valuable tool for ZIKV research and a compelling candidate for further therapeutic development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to investigate this compound's potential in combating Zika virus infection.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inosine monophosphate dehydrogenase as a target for antiviral, anticancer, antimicrobial and immunosuppressive therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad-spectrum agents for flaviviral infections: Dengue, Zika and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 11. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Merimepodib's Impact on SARS-CoV-2 Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the investigational drug Merimepodib (MMPD) and its inhibitory effects on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) replication. This compound, a potent, noncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), targets a crucial host enzyme required for the de novo synthesis of guanine (B1146940) nucleotides. By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), this compound effectively curtails viral RNA synthesis, a critical step in the replication cycle of many RNA viruses, including SARS-CoV-2. This document summarizes key quantitative data from in vitro studies, provides detailed experimental protocols for assessing antiviral efficacy, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
The COVID-19 pandemic spurred an urgent global effort to identify and develop effective antiviral therapies. This compound (also known as VX-497) emerged as a promising candidate due to its broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Its mechanism of action, targeting a host cellular enzyme rather than a viral-specific protein, presents a high barrier to the development of viral resistance.[3] This guide delves into the technical details of this compound's anti-SARS-CoV-2 activity, offering a comprehensive resource for the scientific community.
Quantitative Data on In Vitro Efficacy
This compound has demonstrated significant, dose-dependent inhibition of SARS-CoV-2 replication in vitro. The following tables summarize the key quantitative findings from published studies.
Table 1: Dose-Dependent Inhibition of SARS-CoV-2 Viral Titer by this compound in Vero Cells [1][3][4][5][6]
| This compound (MMPD) Concentration (µM) | Pretreatment Time | Reduction in Viral Titer (log₁₀) | p-value |
| 10 | Overnight | ~4 | <0.0001 |
| 10 | 4 hours | ~3 | 0.0004 |
| 5 | 4 hours | ~1.5 | 0.0004 |
| 3.3 | 4 hours | >1 | 0.001 |
| 2.5 | 4 hours | Significant Inhibition | Not specified |
Table 2: Comparative Efficacy of this compound and Remdesivir (B604916) in Vero Cells (24 hours post-infection) [7]
| Drug | Concentration (µM) | Pretreatment Time | Reduction in Viral Titer (log₁₀) |
| This compound | 2.5 | 4 hours | Significant Inhibition |
| Remdesivir | 2.5 | 4 hours | Significant Inhibition |
| This compound | 5 | 4 hours | ~0.2 log greater than 2.5 µM |
| Remdesivir | 5 | 4 hours | ~2.4 log greater than 2.5 µM |
Table 3: Synergistic Effect of this compound and Remdesivir in Vero Cells [7]
| This compound (µM) | Remdesivir (µM) | Pretreatment Time | Outcome |
| 1.25 | 2.5 | 4 hours | Viral titer below detectable limit |
Mechanism of Action: IMPDH Inhibition
This compound's primary mechanism of action is the inhibition of the host enzyme inosine-5'-monophosphate dehydrogenase (IMPDH).[1][3][8] This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides by converting inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[9][10] The subsequent depletion of the guanosine triphosphate (GTP) pool is detrimental to viral replication, as GTP is an essential building block for the synthesis of viral RNA by the RNA-dependent RNA polymerase (RdRp).[3][6] The antiviral effect of this compound can be reversed by the addition of exogenous guanosine, confirming its mechanism of action.[2]
Caption: this compound inhibits IMPDH, disrupting GTP synthesis and SARS-CoV-2 replication.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the antiviral activity of this compound against SARS-CoV-2.
Cell Culture and Virus Propagation
-
Cell Line: Vero E6 cells (ATCC CRL-1586), derived from the kidney of an African green monkey, are highly susceptible to SARS-CoV-2 infection.[11]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[11]
-
Virus Strain: SARS-CoV-2 isolate (e.g., USA-WA1/2020) is propagated in Vero E6 cells. Viral titers are determined using a plaque assay or TCID50 assay. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.
Caption: Workflow for the propagation and titration of SARS-CoV-2 in Vero E6 cells.
Plaque Assay for Viral Titer Quantification
The plaque assay is the gold standard for quantifying infectious virus particles.[11][12]
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density to achieve a confluent monolayer on the day of infection.[12]
-
Virus Dilutions: Prepare ten-fold serial dilutions of the virus stock in serum-free DMEM.[11]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with 200 µL of each virus dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.[2]
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of DMEM containing 0.6% agarose (B213101) and 2% FBS.[12]
-
Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Fixation and Staining: Fix the cells with 10% formalin for at least 4 hours.[5] Remove the agarose overlay and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.[5]
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the plaques, which appear as clear zones against the stained cell monolayer. Calculate the viral titer in Plaque-Forming Units per milliliter (PFU/mL).[5]
50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cultures.[11][13]
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate to form a confluent monolayer.[14]
-
Virus Dilutions: Prepare ten-fold serial dilutions of the virus stock in DMEM with 2% FBS.[11]
-
Infection: Inoculate replicate wells (e.g., 8 replicates per dilution) with each virus dilution. Include a cell control (no virus).[15]
-
Incubation: Incubate the plate at 37°C for 3-5 days.[11]
-
CPE Observation: Observe the wells for the presence of CPE under a microscope.
-
Calculation: Calculate the TCID50/mL using the Reed-Muench or Spearman-Karber method.[13]
Antiviral Efficacy Assay (Plaque Reduction Assay)
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Cell Treatment: Pre-treat confluent monolayers of Vero E6 cells in 6-well plates with the different concentrations of this compound for a specified duration (e.g., 4 hours or overnight).[1][6]
-
Infection: Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.01.[16]
-
Plaque Assay: Proceed with the plaque assay protocol as described in section 4.2.
-
Data Analysis: Count the number of plaques in the treated wells and compare them to the untreated virus control wells. Calculate the 50% effective concentration (EC₅₀), the concentration of the drug that inhibits 50% of plaque formation.
Quantitative Reverse Transcription PCR (RT-qPCR) for Viral RNA Quantification
RT-qPCR can be used to quantify the amount of viral RNA in cell culture supernatants or cell lysates.[17][18]
-
RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit.[19]
-
One-Step RT-qPCR: Perform a one-step RT-qPCR using primers and a probe specific for a conserved region of the SARS-CoV-2 genome (e.g., the N gene or RdRp gene).[17]
-
Standard Curve: Generate a standard curve using in vitro transcribed RNA of a known concentration to allow for absolute quantification of viral RNA copies.[17]
-
Data Analysis: Analyze the amplification data to determine the number of viral RNA copies in each sample.
Signaling Pathways and Cellular Interactions
This compound's antiviral activity is a consequence of its targeted disruption of the host cell's nucleotide metabolism. The SARS-CoV-2 replication cycle is intricately linked with and dependent on host cellular machinery.
Caption: this compound disrupts the host purine synthesis pathway, starving the viral RdRp of GTP.
Clinical Development
Based on the promising preclinical data, this compound has advanced to clinical trials. A Phase 2, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of oral this compound in combination with intravenous remdesivir in adult patients with advanced COVID-19.[14] The study aimed to enroll approximately 80 patients.[14]
Conclusion
This compound represents a compelling host-targeted antiviral strategy against SARS-CoV-2. Its mechanism of action, the inhibition of IMPDH, leads to a depletion of the guanine nucleotide pool essential for viral RNA synthesis. Robust in vitro data demonstrate its potent and dose-dependent inhibition of SARS-CoV-2 replication, with synergistic effects observed in combination with direct-acting antivirals like remdesivir. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug developers working to combat the ongoing threat of COVID-19 and other emerging viral diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of COVID-19.
References
- 1. Frontiers | SARS-CoV-2 and the Host Cell: A Tale of Interactions [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. SARS-CoV-2 biology and host interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mutational Landscape and Interaction of SARS-CoV-2 with Host Cellular Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Infectious SARS-CoV-2 by the 50% Tissue Culture Infectious Dose Endpoint Dilution Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SARS-CoV-2 TCID50 [protocols.io]
- 15. TCID50 Assay. [bio-protocol.org]
- 16. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection and Quantification of SARS-CoV-2 by Real-Time RT-PCR Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. COVID-19 Diagnosis: A Comprehensive Review of the RT-qPCR Method for Detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Merimepodib: A Technical Whitepaper on its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Merimepodib (also known as VX-497) is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, essential building blocks for DNA and RNA. By targeting IMPDH, this compound effectively depletes the intracellular pool of guanine nucleotides, leading to profound effects on cellular proliferation and viral replication. This whitepaper provides an in-depth technical guide to the cellular pathways affected by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: Inhibition of IMPDH and Guanine Nucleotide Depletion
The primary molecular target of this compound is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo biosynthesis of guanosine (B1672433) monophosphate (GMP) from inosine monophosphate (IMP).[1][2] GMP is subsequently converted to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). GTP is indispensable for a multitude of cellular processes, including:
-
DNA and RNA Synthesis: As a direct precursor for nucleic acid polymerization.
-
Signal Transduction: GTP-binding proteins (G proteins) are crucial molecular switches in numerous signaling cascades.
-
Energy Metabolism: GTP is involved in various metabolic reactions.
This compound's inhibition of IMPDH leads to a significant reduction in the intracellular concentration of these essential guanine nucleotides. This depletion has cytostatic effects on rapidly dividing cells, such as lymphocytes, and potently inhibits the replication of a wide range of RNA and DNA viruses that are heavily reliant on the host cell's nucleotide pools for their propagation.[1][2]
Caption: this compound inhibits IMPDH, blocking guanine nucleotide synthesis.
Quantitative Data on Cellular Effects
The efficacy of this compound has been quantified across various antiviral and antiproliferative studies. The following tables summarize key parameters such as the half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50).
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| Zika Virus (ZIKV) | Vero | RNA Replication Assay | 0.6 | [1][3] |
| SARS-CoV-2 | Vero | Viral Titer Reduction | 3.3 (significant reduction) | [4][5] |
| Foot and Mouth Disease Virus (FMDV) - O/MYA98/BY/2010 | IBRS-2 | CPE Reduction | 7.859 | [6] |
| Foot and Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013 | IBRS-2 | CPE Reduction | 2.876 | [6] |
| Hepatitis C Virus (HCV) Replicon | Huh-7 | Replicon Assay | 0.5 | [7] |
| Herpes Simplex Virus-1 (HSV-1) | - | - | 6 - 19 | |
| Parainfluenza-3 Virus | - | - | 6 - 19 | |
| Bovine Viral Diarrhea Virus (BVDV) | - | - | 6 - 19 | |
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | - | - | 6 - 19 | |
| Dengue Virus | - | - | 6 - 19 |
Table 2: Antiproliferative and Cytotoxic Effects of this compound
| Cell Line | Assay Type | IC50 / CC50 (µM) | Reference |
| Human T-lymphocytes (Primary) | Proliferation Assay | ~0.1 | [8] |
| Mouse Lymphocytes (Primary) | Proliferation Assay | ~0.1 | [8] |
| Rat Lymphocytes (Primary) | Proliferation Assay | ~0.1 | [8] |
| Dog Lymphocytes (Primary) | Proliferation Assay | ~0.1 | [8] |
| CCRF-CEM (Human Leukemia) | Proliferation Assay | 0.43 - 0.49 | |
| IBRS-2 (Swine Kidney) | MTS Assay | 47.74 | [6] |
| Huh-7 (Human Hepatoma) | MTS Assay | > 10 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
IMPDH Enzyme Activity Assay
This assay quantifies the enzymatic activity of IMPDH by measuring the production of NADH, a byproduct of the conversion of IMP to XMP.
Materials:
-
Purified IMPDH enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, IMP, and NAD+ at their final desired concentrations.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the 96-well plate.
-
Initiate the reaction by adding the purified IMPDH enzyme to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for a set period (e.g., 30-60 minutes) to monitor the formation of NADH.
-
Calculate the rate of reaction (V) from the linear phase of the absorbance curve.
-
Determine the IC50 value of this compound by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Viral Titer Reduction Assay (Plaque Assay)
This assay determines the concentration of infectious virus particles following treatment with an antiviral compound.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Complete growth medium
-
Virus stock of known titer
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., growth medium containing 1% agarose)
-
Fixing solution (e.g., 10% formaldehyde (B43269) in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed the host cells in tissue culture plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the virus stock in a serum-free medium.
-
Remove the growth medium from the cell monolayers and infect the cells with the diluted virus for 1-2 hours at 37°C.
-
During or after infection, treat the cells with various concentrations of this compound or a vehicle control.
-
After the adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days).
-
After incubation, fix the cells with the fixing solution for at least 1 hour.
-
Remove the overlay and stain the cell monolayer with the staining solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) and determine the percentage of viral titer reduction at each this compound concentration.
Caption: Workflow for the Viral Plaque Reduction Assay.
Cytotoxicity Assay (MTS Assay)
This colorimetric assay measures cell viability and proliferation to determine the cytotoxic effects of a compound.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add the MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Measure the absorbance of each well at 490-500 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Lymphocyte Proliferation Assay (CFSE-based)
This assay uses the fluorescent dye CFSE to track cell division and assess the antiproliferative effects of a compound on lymphocytes.
Materials:
-
Isolated peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
This compound
-
Flow cytometer
Procedure:
-
Label the lymphocytes with CFSE according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Culture the CFSE-labeled cells in the presence of a mitogen to stimulate proliferation.
-
Simultaneously, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for 3-5 days at 37°C.
-
Harvest the cells and analyze them by flow cytometry.
-
The CFSE fluorescence intensity will be halved with each cell division. Analyze the CFSE histograms to determine the percentage of cells that have proliferated in each treatment group.
-
Calculate the inhibition of proliferation at each this compound concentration relative to the mitogen-stimulated control.
Quantification of Intracellular Guanine Nucleotides by HPLC
This method allows for the direct measurement of intracellular guanine nucleotide pools.
Materials:
-
Cells treated with this compound or vehicle
-
Ice-cold perchloric acid (PCA)
-
Potassium carbonate (K2CO3) for neutralization
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)
-
Guanine nucleotide standards (GMP, GDP, GTP)
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest the cells and rapidly quench metabolic activity.
-
Extract the nucleotides by lysing the cells in ice-cold PCA.
-
Centrifuge to pellet the protein precipitate.
-
Neutralize the supernatant with K2CO3.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant and inject it into the HPLC system.
-
Separate the nucleotides using a gradient elution on the C18 column.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the concentration of GMP, GDP, and GTP by comparing the peak areas to a standard curve generated with known concentrations of the nucleotide standards.
Caption: Workflow for quantifying intracellular guanine nucleotides.
Affected Cellular Pathways and Signaling
The depletion of guanine nucleotides by this compound has downstream consequences on several cellular pathways:
-
Cell Cycle Progression: Guanine nucleotides are essential for the progression of the cell cycle, particularly through the G1 phase. Their depletion can lead to a G1 cell cycle arrest, preventing cells from entering the S phase and replicating their DNA.[9]
-
Signal Transduction: The function of numerous G proteins, which are critical for transmitting signals from cell surface receptors to intracellular effectors, is dependent on GTP binding. Reduced GTP levels can therefore disrupt a wide array of signaling pathways.
-
Viral Replication: Viruses, especially RNA viruses, have high demands for nucleotides to replicate their genomes. By limiting the availability of guanine nucleotides, this compound effectively starves the virus of a critical resource, thereby inhibiting its replication.[1][4]
Conclusion
This compound's well-defined mechanism of action, centered on the inhibition of IMPDH and the subsequent depletion of guanine nucleotides, makes it a compelling molecule for antiviral and immunosuppressive applications. The quantitative data and detailed experimental protocols provided in this whitepaper offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting this fundamental cellular pathway. The provided diagrams visually summarize the core concepts, facilitating a clearer understanding of this compound's impact at the cellular level.
References
- 1. Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. sanguinebio.com [sanguinebio.com]
- 5. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmrservice.com [bmrservice.com]
- 8. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. bio.libretexts.org [bio.libretexts.org]
The Pharmacodynamics of Merimepodib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Merimepodib (formerly VX-497) is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for a variety of cellular processes, including DNA and RNA synthesis. By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), leading to potent antiviral and immunosuppressive effects. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Core Mechanism of Action: IMPDH Inhibition
This compound's primary pharmacological effect is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway. IMPDH catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is a precursor for the synthesis of guanine nucleotides (GMP, GDP, and GTP).[1][2]
As a noncompetitive inhibitor, this compound binds to a site on the IMPDH enzyme distinct from the substrate-binding site, thereby preventing the enzyme from catalyzing its reaction regardless of the substrate concentration.[3] This leads to a significant reduction in the intracellular pool of guanine nucleotides, which are vital for numerous cellular functions, including:
-
Viral Replication: Many viruses, particularly RNA viruses, are highly dependent on the host cell's nucleotide pool for the replication of their genetic material. Depletion of GTP pools by this compound effectively stalls viral RNA synthesis.[4]
-
Lymphocyte Proliferation: The proliferation of T and B lymphocytes is heavily reliant on the de novo purine synthesis pathway. By inhibiting IMPDH, this compound exerts an antiproliferative effect on these immune cells, forming the basis of its immunosuppressive activity.[3]
The inhibitory effect of this compound on viral replication can be reversed by the addition of exogenous guanosine, which can be converted to guanine nucleotides via the salvage pathway, thus bypassing the IMPDH-dependent de novo pathway. This reversal effect is a key experimental validation of this compound's mechanism of action.[4][5][6]
Signaling Pathway of this compound's Action
Caption: this compound inhibits IMPDH, blocking GTP synthesis.
Quantitative Pharmacodynamic Data
The antiviral and cytotoxic activities of this compound have been quantified in numerous in vitro studies against a broad spectrum of viruses. The key parameters measured are:
-
IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits viral replication by 50%.
-
EC50 (50% Effective Concentration): The concentration of the drug that produces 50% of its maximal effect.
-
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes the death of 50% of host cells.
-
SI (Selectivity Index): The ratio of CC50 to IC50 or EC50, indicating the therapeutic window of the drug.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | Vero | TCID50 | ~3.3 - 5.0 | >100 | >20-30 | [1][4] |
| Hepatitis C Virus (HCV) | Huh-7 (Replicon) | Luciferase | 0.1 - 0.3 | >50 | >167-500 | [3] |
| Zika Virus (ZIKV) | Vero | Plaque Assay | 0.6 | >10 | >16.7 | [5][6] |
| Zika Virus (ZIKV) | Huh-7 | RNA Replication | 0.6 | >10 | >16.7 | [6] |
| Ebola Virus (EBOV) | Vero | Plaque Assay | ~3.3 - 10 | >100 | >10-30 | [5] |
| Lassa Virus (LASV) | Vero | Plaque Assay | ~3.3 - 10 | >100 | >10-30 | [5] |
| Chikungunya Virus (CHIKV) | Vero | Plaque Assay | ~3.3 - 10 | >100 | >10-30 | [5] |
| Junin Virus (JUNV) | Vero | Plaque Assay | ~3.3 - 10 | >100 | >10-30 | [5] |
| Hepatitis B Virus (HBV) | HepG2.2.15 | ELISA | 0.38 | 5.2 | 13.7 | [3] |
| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Assay | 6 - 19 | >100 | >5-16 | [3] |
| Parainfluenza-3 Virus | MA-104 | Plaque Assay | 6 - 19 | >100 | >5-16 | [3] |
| Bovine Viral Diarrhea Virus (BVDV) | MDBK | Plaque Assay | 6 - 19 | >100 | >5-16 | [3] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero | Plaque Assay | 6 - 19 | >100 | >5-16 | [3] |
| Dengue Virus | Vero | Plaque Assay | 6 - 19 | >100 | >5-16 | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the pharmacodynamics of this compound.
Viral Replication Assays
This assay determines the viral titer by assessing the cytopathic effect (CPE) in infected cells.[1][7]
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SARS-CoV-2 viral stock
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Pre-treatment (Optional but recommended): Remove the culture medium and add the diluted this compound to the cells. Incubate for a specified period (e.g., 4 hours or overnight) at 37°C.[1]
-
Infection: Prepare 10-fold serial dilutions of the SARS-CoV-2 stock. Remove the medium (and compound, if pre-treated) and infect the cells with 100 µL of each viral dilution. Include a no-virus control.
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After incubation, remove the viral inoculum and add 100 µL of fresh DMEM containing the respective concentrations of this compound.
-
Observation: Incubate the plates for 3-5 days at 37°C and observe daily for the appearance of CPE using an inverted microscope.
-
Endpoint Determination: Score each well for the presence or absence of CPE.
-
Calculation: Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.
This assay quantifies the number of infectious virus particles.[5][9]
Materials:
-
Vero cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Zika virus stock
-
This compound stock solution
-
Overlay medium (e.g., 1.2% Avicel in DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Prepare serial dilutions of the Zika virus stock. Infect the cell monolayers with 200 µL of each dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Treatment and Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium containing the desired concentrations of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 4-5 days until plaques are visible.
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 10-15 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).
This assay measures the replication of a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).[10][11]
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter
-
DMEM with 10% FBS, non-essential amino acids, and G418 (for selection)
-
This compound stock solution
-
Luciferase assay reagent
-
96-well plates
Protocol:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 48-72 hours at 37°C.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication relative to the vehicle control and determine the EC50 value.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12][13]
Materials:
-
Host cell line (e.g., Vero, Huh-7)
-
Culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of this compound as in the antiviral assays. Incubate for the same duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
This assay quantifies ATP, an indicator of metabolically active cells.[5][14]
Materials:
-
Host cell line
-
Culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Protocol:
-
Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with serial dilutions of this compound.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Calculation: Determine the CC50 value by plotting the luminescent signal against the drug concentration.
Guanosine Reversal Assay
This experiment confirms that the antiviral activity of this compound is due to the depletion of guanine nucleotides.[5][15]
Protocol:
-
Perform a viral replication assay (e.g., plaque assay or TCID50) as described above.
-
In a parallel set of experiments, co-administer a fixed concentration of this compound with varying concentrations of guanosine (e.g., 10-100 µM).
-
A reversal of the antiviral effect of this compound in the presence of guanosine confirms its mechanism of action.
Experimental Workflow for In Vitro Antiviral and Cytotoxicity Testing
Caption: Workflow for in vitro antiviral and cytotoxicity assays.
Clinical Pharmacodynamics
This compound has been evaluated in several clinical trials, primarily for the treatment of chronic Hepatitis C and more recently for COVID-19.
Hepatitis C Virus (HCV)
In a Phase 2b study (NCT00088504), this compound was evaluated in combination with pegylated interferon alfa-2a and ribavirin (B1680618) in patients with chronic HCV who had not responded to prior therapy.[16] The study was a randomized, double-blind, placebo-controlled trial. Patients received either this compound (two different dose levels) or a placebo, in addition to the standard of care. The primary endpoint was the proportion of patients with undetectable HCV RNA after 24 weeks of treatment.
COVID-19
A Phase 2 clinical trial (NCT04410354) was initiated to assess the safety and efficacy of this compound in combination with remdesivir (B604916) in adult patients with advanced COVID-19.[17] This was a randomized, double-blind, placebo-controlled study where patients received either oral this compound or a placebo in addition to intravenous remdesivir.
Conclusion
This compound is a well-characterized IMPDH inhibitor with a clear mechanism of action that translates to broad-spectrum antiviral activity in vitro. Its pharmacodynamics have been extensively studied using a variety of established experimental protocols. The depletion of intracellular guanine nucleotide pools remains the cornerstone of its pharmacological effects. While clinical development has faced challenges, the robust preclinical data for this compound continue to make it a valuable tool for research into IMPDH inhibition as a therapeutic strategy for viral diseases and immunosuppression. Further investigation into its potential in combination therapies and for emerging viral threats may be warranted.
References
- 1. scispace.com [scispace.com]
- 2. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Infectious SARS-CoV-2 by the 50% Tissue Culture Infectious Dose Endpoint Dilution Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 TCID50 [protocols.io]
- 9. Improved Zika virus plaque assay using Vero/TMPRSS2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. Identification of IMP Dehydrogenase as a Potential Target for Anti-Mpox Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Merimepodib's Reversible Inhibition Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merimepodib (formerly VX-497) is a potent, reversible, and noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2][3][4] By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), this compound effectively curtails DNA and RNA synthesis, leading to significant antiviral and immunosuppressive effects.[5][6] This technical guide provides an in-depth analysis of the reversible inhibition kinetics of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for kinetic analysis, and visualizing the relevant biological pathways. The inhibition by this compound can be reversed by the addition of exogenous guanosine, confirming its specific mechanism of action.[7][8]
Mechanism of Action
This compound exerts its biological effects by targeting IMPDH, a crucial enzyme that catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[2][5] This reaction is the first committed step in the pathway that synthesizes guanine nucleotides.[9] The depletion of these nucleotides inhibits the proliferation of cells that are highly dependent on the de novo pathway, such as lymphocytes, and hinders the replication of various viruses.[6]
Kinetic studies have characterized this compound as a noncompetitive inhibitor of IMPDH.[8][10][11] This classification indicates that this compound binds to an allosteric site on the enzyme, distinct from the active site where the substrate (IMP) binds. Consequently, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. This mode of inhibition leads to a decrease in the maximum reaction velocity (Vmax) without affecting the Michaelis constant (Km) for the substrate.
Quantitative Kinetic Data
The potency of this compound as an IMPDH inhibitor has been quantified in various studies. The inhibition constant (Ki), a direct measure of the inhibitor's binding affinity, along with the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%, are key parameters.
| Parameter | Value | Cell Line/Conditions | Reference |
| Ki | 7 nM | Not Specified | [1] |
| IC50 (Lymphocyte Proliferation) | ~100 nM | Primary human, mouse, rat, and dog lymphocytes | [6] |
| IC50 (Antiviral Activity - FMDV O/MYA98/BY/2010) | 7.859 µM | Not Specified | [12] |
| IC50 (Antiviral Activity - FMDV A/GD/MM/CHA/2013) | 2.876 µM | Not Specified | [12] |
| EC50 (Antiviral Activity - Zika Virus) | 0.6 µM | Not Specified | [7] |
Experimental Protocols
The determination of the kinetic parameters of this compound's inhibition of IMPDH typically involves spectrophotometric enzyme assays. Below is a detailed methodology for such an experiment.
IMPDH Inhibition Assay (Spectrophotometric)
Objective: To determine the kinetic parameters (Ki, IC50) of this compound's inhibition of IMPDH.
Principle: The enzymatic activity of IMPDH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+.
Materials:
-
Purified recombinant human IMPDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT
-
Substrate: Inosine monophosphate (IMP)
-
Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Inhibitor: this compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of IMP, NAD+, and this compound in appropriate solvents. A series of dilutions of this compound should be prepared to determine the IC50 and Ki.
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of IMPDH enzyme, and varying concentrations of this compound. Include control wells with no inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of IMP and NAD+ to all wells. The final volume in each well should be consistent.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.
-
IC50 Determination: Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Determination (Dixon Plot): To determine the inhibition constant (Ki) for noncompetitive inhibition, perform the assay at multiple fixed concentrations of the substrate (IMP) while varying the inhibitor concentration. Plot the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) for each substrate concentration. The lines should intersect on the x-axis, and the absolute value of the x-intercept will be equal to Ki.
-
Visualizations
IMPDH Signaling Pathway
The following diagram illustrates the central role of IMPDH in the de novo synthesis of guanine nucleotides and the point of inhibition by this compound.
Caption: IMPDH pathway and this compound's point of inhibition.
Experimental Workflow for Ki Determination
The workflow for determining the inhibition constant (Ki) of this compound is depicted below.
Caption: Workflow for determining the inhibition constant (Ki).
Mechanism of Noncompetitive Inhibition
The logical relationship in noncompetitive inhibition is illustrated in the following diagram.
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. celljournal.org [celljournal.org]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. IMPDH | DC Chemicals [dcchemicals.com]
- 12. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Merimepodib's Impact on Lymphocyte Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Merimepodib (formerly VX-497) is a potent, reversible, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2][3] This pathway is critical for the synthesis of DNA and RNA, particularly in rapidly dividing cells such as activated lymphocytes. By depleting the intracellular pool of guanine nucleotides, this compound exerts a significant antiproliferative effect on both T and B lymphocytes, underpinning its immunosuppressive and antiviral properties.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound on lymphocyte proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Mechanism of Action: Inhibition of IMPDH and Guanine Nucleotide Depletion
The primary molecular target of this compound is IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This is an essential step in the de novo synthesis of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). Lymphocytes, especially when activated, have a high demand for guanine nucleotides to support their proliferation and effector functions. This compound's inhibition of IMPDH leads to a state of guanine nucleotide depletion within these cells.[1][2]
The consequences of this depletion are profound, leading to a halt in the cell cycle. Specifically, in T lymphocytes, the reduction in guanine nucleotide levels results in a G1 phase cell cycle arrest. This is achieved through the inhibition of retinoblastoma protein (pRb) phosphorylation and a block in the cell's entry into the S phase, where DNA replication occurs. The expression of cyclin D3, a key component of the cyclin-dependent kinase (CDK) activity required for pRb phosphorylation, is significantly reduced. Furthermore, the degradation of the CDK inhibitor p27(Kip1) is prevented, leading to its accumulation and further inhibition of cell cycle progression.
The specificity of this compound's action on this pathway is demonstrated by the fact that its antiproliferative effects on lymphocytes can be reversed by the addition of exogenous guanosine, which bypasses the IMPDH-catalyzed step.[1]
Quantitative Data on the Antiproliferative Effects of this compound
The immunosuppressive activity of this compound has been quantified in several studies. The following tables summarize the key findings regarding its impact on lymphocyte proliferation and related functions.
| Parameter | Cell Type | Concentration/Dose | Effect | Reference |
| In vitro Inhibition of Proliferation | Primary human, mouse, rat, and dog lymphocytes | ~100 nM | Inhibition of proliferation | [1][5] |
| In vivo Inhibition of Primary IgM Antibody Response | Mice | ED50: 30-35 mg/kg (oral administration) | Dose-dependent inhibition | [1][5] |
ED50: The dose that produces 50% of the maximal effect.
Experimental Protocols
The following protocols are representative of the methodologies used to assess the impact of this compound on lymphocyte proliferation.
In Vitro Lymphocyte Proliferation Assay
This protocol describes a method to measure the dose-dependent inhibition of mitogen-stimulated lymphocyte proliferation by this compound using a dye dilution assay with flow cytometric analysis.
3.1.1. Materials
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
This compound (VX-497) stock solution.
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).
-
Mitogen (e.g., Phytohemagglutinin - PHA, or anti-CD3/CD28 antibodies).
-
Complete RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
96-well cell culture plates.
-
Flow cytometer.
3.1.2. Method
-
Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Wash and resuspend the cells in pre-warmed PBS.
-
Label the cells with CFSE at a final concentration of 1-5 µM for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells and resuspend in complete medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete medium.
-
Plate 100 µL of the CFSE-labeled cell suspension into each well of a 96-well plate.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-drug control.
-
Add 50 µL of the mitogen (e.g., PHA at a final concentration of 1.25 µg/mL) to all wells except for the unstimulated control wells.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the cells by flow cytometry, gating on the lymphocyte population.
-
Measure the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.
-
-
Data Analysis:
-
Determine the percentage of proliferating cells for each this compound concentration.
-
Plot the percentage of proliferation against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits lymphocyte proliferation by 50%.
-
Cell Viability Assay
To ensure that the observed antiproliferative effects are not due to cytotoxicity, a viability assay should be performed in parallel.
3.2.1. Materials
-
Cells from the proliferation assay.
-
Viability dye (e.g., Propidium Iodide - PI or 7-Aminoactinomycin D - 7-AAD).
-
Flow cytometer.
3.2.2. Method
-
Staining:
-
After harvesting the cells from the proliferation assay, add the viability dye to a final concentration according to the manufacturer's instructions.
-
-
Analysis:
-
Analyze the cells by flow cytometry.
-
Determine the percentage of viable (dye-negative) and non-viable (dye-positive) cells for each this compound concentration.
-
Visualizations
Signaling Pathway of this compound's Action on Lymphocyte Proliferation
Caption: this compound inhibits IMPDH, leading to guanine nucleotide depletion and subsequent cell cycle arrest.
Experimental Workflow for Assessing this compound's Effect on Lymphocyte Proliferation
Caption: Workflow for determining the IC50 of this compound on lymphocyte proliferation.
Conclusion
This compound is a potent inhibitor of lymphocyte proliferation through its targeted inhibition of IMPDH and subsequent depletion of intracellular guanine nucleotide pools. This mechanism of action leads to a cell cycle arrest in the G1 phase, effectively preventing the clonal expansion of activated T and B lymphocytes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other IMPDH inhibitors. The visualizations of the signaling pathway and experimental workflow further clarify the core concepts underlying this compound's impact on lymphocyte function.
References
- 1. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-spectrum antiviral activity of the IMP dehydrogenase inhibitor VX-497: a comparison with ribavirin and demonstration of antiviral additivity with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Methodological & Application
Merimepodib: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (also known as VX-497 or MMPD) is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[3][4] By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), this compound exhibits broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[1][5] It also possesses antiproliferative and immunosuppressive properties, making it a compound of significant interest in virology, oncology, and immunology research.[3][5]
These application notes provide detailed protocols for utilizing this compound in cell culture-based experiments to evaluate its antiviral efficacy and cytotoxic profile.
Mechanism of Action: Inhibition of De Novo Guanine Synthesis
This compound targets IMPDH, the rate-limiting enzyme in the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This is a crucial step in the de novo pathway for guanine nucleotide biosynthesis.[3][6] Inhibition of IMPDH leads to a reduction in the cellular pool of GTP, which is vital for viral replication and the proliferation of rapidly dividing cells, such as lymphocytes.[3][4] The antiviral and antiproliferative effects of this compound can be reversed by the addition of exogenous guanosine, which replenishes the guanine nucleotide pool through the salvage pathway.[7]
Caption: Mechanism of action of this compound.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the quantitative data for this compound's antiviral activity (IC50/EC50) and its effect on cell viability (CC50) across various cell lines and viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50/EC50, indicates the compound's therapeutic window.
| Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Foot and Mouth Disease Virus (FMDV) O/MYA98/BY/2010 | IBRS-2 | 7.859 | 47.74 | 6.07 | [8] |
| Foot and Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013 | IBRS-2 | 2.876 | 47.74 | 16.60 | [8] |
| Zika Virus (ZIKV) | Vero | 0.6 | >100 | >167 | [9] |
| SARS-CoV-2 | Vero | ~3.3 | >100 | >30 | [10][11] |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.380 | 5.2 | 14 | [5] |
| Dengue Virus | - | 6 - 19 | - | - | [5] |
| Herpes Simplex Virus-1 (HSV-1) | - | 6 - 19 | - | - | [5] |
| Parainfluenza-3 Virus | - | 6 - 19 | - | - | [5] |
| Bovine Viral Diarrhea Virus (BVDV) | - | 6 - 19 | - | - | [5] |
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | - | 6 - 19 | - | - | [5] |
| Human Leukemia (CCRF-CEM) | CCRF-CEM | 0.43 - 0.49 | - | - | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder (CAS No. 198821-22-6)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, light-protected microcentrifuge tubes or vials
Protocol:
-
This compound is soluble in DMSO.[1][2] To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the this compound powder in fresh, anhydrous DMSO. For instance, to make a 10 mM stock solution from 1 mg of this compound (MW: 452.46 g/mol ), add 221 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antiviral activity and cytotoxicity of this compound in cell culture.
Caption: A general workflow for assessing this compound's effects.
Cytotoxicity Assay (MTS Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, allowing for the calculation of the 50% cytotoxic concentration (CC50).
Materials:
-
96-well cell culture plates
-
Host cells (e.g., Vero, IBRS-2) in complete growth medium
-
This compound stock solution and serial dilutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 1 x 10^4 to 3 x 10^4 cells/well) in 100 µL of medium.[7][12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare 2-fold serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium containing the same concentration of DMSO as the highest drug concentration (vehicle control).
-
Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).[7]
-
Add 20 µL of MTS reagent to each well.[13]
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Antiviral Activity Assay (TCID50 Reduction Assay)
This assay measures the ability of this compound to inhibit viral replication by quantifying the reduction in infectious virus titer.
Materials:
-
96-well cell culture plates
-
Host cells in complete growth medium
-
Virus stock with a known titer
-
This compound stock solution and serial dilutions
-
Infection medium (low serum, e.g., 2% FBS)
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours as described in the cytotoxicity assay.
-
On the day of the experiment, treat the cells with serial dilutions of this compound for a predetermined time. Pre-treatment for 4 to 16 hours before infection has been shown to be effective.[10][11]
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 100 TCID50.[7]
-
Incubate the plate at 37°C for 1 hour to allow for viral adsorption.
-
Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding this compound dilutions.
-
Incubate for 48-72 hours or until cytopathic effect (CPE) is observed in the virus control wells.[7]
-
The endpoint is the determination of the viral titer in each well, typically by observing CPE. The 50% tissue culture infective dose (TCID50) is then calculated using the Reed-Muench or Spearman-Kärber method.
-
The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the viral titer by 50% compared to the virus control.
Viral Load Quantification (qRT-PCR)
This method quantifies the amount of viral RNA in the cell culture supernatant or cell lysate, providing a direct measure of viral replication.
Materials:
-
Samples from the antiviral assay (supernatant or cell lysates)
-
Viral RNA extraction kit (e.g., QIAamp® Viral RNA Mini Kit)
-
qRT-PCR master mix
-
Virus-specific primers and probes
-
qRT-PCR instrument
Protocol:
-
Collect supernatant or lyse cells at various time points post-infection from the antiviral assay.
-
Extract viral RNA according to the manufacturer's protocol of the chosen kit.[14]
-
Set up the qRT-PCR reaction using a master mix containing reverse transcriptase, DNA polymerase, dNTPs, and virus-specific primers and a fluorescent probe.
-
Perform the qRT-PCR using a thermal cycler with an initial reverse transcription step, followed by PCR amplification cycles.[15]
-
Quantify the viral RNA copies by comparing the cycle threshold (Cq) values of the samples to a standard curve generated from a known quantity of viral RNA or a plasmid containing the target sequence.[14]
-
Determine the IC50 value based on the reduction in viral RNA levels in treated versus untreated samples.
Viral Protein Detection (Western Blot)
Western blotting can be used to assess the effect of this compound on the expression of specific viral proteins.
Materials:
-
Cell lysates from the antiviral assay
-
Protein lysis buffer with protease inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to a viral protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare cell lysates from treated and untreated infected cells.
-
Determine the protein concentration of each lysate using a suitable assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[16]
-
Block the membrane for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., overnight at 4°C).[17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., for 1 hour at room temperature).
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The reduction in the intensity of the viral protein band in treated samples indicates inhibition.
Conclusion
This compound is a valuable tool for studying the role of the de novo guanine nucleotide synthesis pathway in viral replication and cell proliferation. The protocols outlined in these application notes provide a framework for researchers to effectively design and execute experiments to investigate the in vitro activity of this compound. Careful optimization of cell densities, drug concentrations, and incubation times for specific cell line-virus systems is recommended to ensure robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]
- 6. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. jmc.ac.il [jmc.ac.il]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vitro Antiviral Assays Using Merimepodib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (also known as VX-497) is a potent, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a crucial role in the de novo biosynthesis of guanine (B1146940) nucleotides.[3][4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a critical building block for DNA and RNA synthesis.[3][5] Consequently, this disruption of nucleotide metabolism leads to broad-spectrum antiviral and immunosuppressive effects.[6] this compound has demonstrated in vitro activity against a wide range of RNA and DNA viruses, making it a valuable tool for antiviral research and drug development.[7]
These application notes provide detailed protocols for assessing the antiviral efficacy of this compound in vitro, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Mechanism of Action: IMPDH Inhibition
This compound's primary antiviral mechanism is the targeted inhibition of IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This is a rate-limiting step in the de novo synthesis of guanine nucleotides.[4][8] Viruses, particularly RNA viruses, are highly dependent on the host cell's nucleotide pool for their rapid replication.[5] By reducing the availability of GTP, this compound effectively curtails viral genome replication and transcription.[4] The antiviral effect of this compound can often be reversed by the addition of exogenous guanosine, confirming its mechanism of action.[4]
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against various viruses. This data is essential for selecting appropriate starting concentrations for your experiments.
| Virus | Virus Family | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Zika Virus (ZIKV) | Flaviviridae | Vero | 0.6 | >100 | >167 | [7] |
| Foot-and-Mouth Disease Virus (FMDV) - O/MYA98/BY/2010 | Picornaviridae | IBRS-2 | 7.86 | 47.74 | 6.08 | [9] |
| Foot-and-Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013 | Picornaviridae | IBRS-2 | 2.88 | 47.74 | 16.58 | [9] |
| Hepatitis B Virus (HBV) | Hepadnaviridae | HepG2 2.2.15 | 0.38 | 5.2 | 13.7 | [10] |
| Herpes Simplex Virus-1 (HSV-1) | Herpesviridae | 6 - 19 | [10] | |||
| Parainfluenza-3 Virus | Paramyxoviridae | 6 - 19 | [10] | |||
| Bovine Viral Diarrhea Virus (BVDV) | Flaviviridae | 6 - 19 | [10] | |||
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | Togaviridae | 6 - 19 | [10] | |||
| Dengue Virus | Flaviviridae | 6 - 19 | [10] | |||
| SARS-CoV-2 | Coronaviridae | Vero | ~3.3 (significant titer reduction) | [7] |
Experimental Protocols
Here are detailed protocols for common in vitro antiviral assays that can be adapted for use with this compound.
Cytotoxicity Assay (e.g., MTS or MTT Assay)
Objective: To determine the concentration of this compound that is toxic to the host cells (CC50). This is crucial for distinguishing between antiviral activity and non-specific cytotoxicity.
Materials:
-
Host cell line appropriate for the virus of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.
-
After 24 hours, remove the growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. It is important to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Add the diluted this compound to the wells in triplicate. Include untreated cell controls.
-
Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).
-
At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is the concentration of this compound that reduces cell viability by 50%.
Plaque Reduction Assay
Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in the presence of this compound.
Materials:
-
Confluent monolayers of host cells in 6- or 12-well plates
-
Virus stock with a known titer
-
Serum-free medium
-
This compound stock solution
-
Overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
-
Formaldehyde (B43269) solution (4%)
Protocol:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
(Optional pre-treatment) Add the this compound dilutions to the cells and incubate for a specified period (e.g., 1-4 hours).
-
Infect the cells with a dilution of virus that will produce a countable number of plaques (typically 50-100 PFU/well).
-
Incubate for 1 hour to allow for virus adsorption, gently rocking the plates every 15 minutes.
-
Remove the virus inoculum.
-
Overlay the cells with the overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).
-
Fix the cells with 4% formaldehyde for at least 30 minutes.
-
Carefully remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control (no drug). The EC50 is the concentration of this compound that reduces the plaque number by 50%.
Virus Yield Reduction Assay
Objective: To measure the effect of this compound on the production of infectious progeny virus.
Materials:
-
Confluent monolayers of host cells in 24- or 48-well plates
-
Virus stock
-
This compound stock solution
-
Apparatus for titrating virus (e.g., 96-well plates for TCID50 or 6-well plates for plaque assay)
Protocol:
-
Seed plates with host cells and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01 to 1. Allow adsorption for 1-2 hours.
-
Remove the virus inoculum, wash the cells, and add the medium containing the different concentrations of this compound.
-
Incubate for a full replication cycle (e.g., 24-48 hours).
-
Harvest the cell culture supernatants (and/or cell lysates).
-
Determine the viral titer in the harvested samples using a plaque assay or a TCID50 assay.[11]
-
The reduction in viral titer in the this compound-treated samples compared to the untreated virus control indicates the antiviral activity. The EC50 is the concentration that reduces the virus yield by 50%.
Quantitative PCR (qPCR) Assay
Objective: To quantify the effect of this compound on the accumulation of viral nucleic acids.
Materials:
-
Confluent monolayers of host cells
-
Virus stock
-
This compound stock solution
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix
-
Virus-specific primers and probes
-
Real-time PCR instrument
Protocol:
-
Conduct the infection and treatment with this compound as described in the Virus Yield Reduction Assay (steps 1-5).
-
At the end of the incubation period, harvest the cells and/or supernatant.
-
Extract total RNA or DNA from the samples.
-
For RNA viruses, perform reverse transcription to generate cDNA.
-
Perform qPCR using primers and probes specific to a viral gene.
-
Quantify the viral nucleic acid levels relative to a standard curve or using the ΔΔCt method, normalizing to a host housekeeping gene.
-
The reduction in viral nucleic acid in the this compound-treated samples compared to the untreated virus control indicates antiviral activity.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vitro antiviral assay using this compound.
References
- 1. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 4. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 9. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Merimepodib in Vero Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (also known as VX-497 or MMPD) is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme plays a critical role in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[4][5] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, thereby exerting antiviral and immunosuppressive effects.[2][4] These application notes provide detailed protocols for studying the antiviral activity of this compound in Vero cells, a commonly used cell line in virology research.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a key step in guanine nucleotide synthesis.[4][5] This inhibition leads to a reduction in guanosine (B1672433) triphosphate (GTP), which is vital for viral replication. The antiviral effect of this compound can be reversed by the addition of exogenous guanosine to the cell culture medium, confirming its mechanism of action.[6]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound against various viruses in Vero and other cell lines.
| Virus (Strain) | Cell Line | Parameter | Value (µM) | Reference |
| SARS-CoV-2 (USA-WA1/2020) | Vero | - | 3.3 - 10 | [7][8] |
| Zika Virus (ZIKV) | Vero | EC50 | 0.6 | [6][9] |
| Foot and Mouth Disease Virus (O/MYA98/BY/2010) | - | IC50 | 7.859 | [10] |
| Foot and Mouth Disease Virus (A/GD/MM/CHA/2013) | - | IC50 | 2.876 | [10] |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | IC50 | 0.38 | [1] |
| Various RNA/DNA Viruses | Various | IC50 | 6 - 19 | [1] |
| - | - | CC50 | 47.74 | [10] |
| - | HepG2 2.2.15 | CC50 | 5.2 | [1] |
Experimental Protocols
Protocol 1: Antiviral Assay for this compound in Vero Cells
This protocol is adapted from studies on SARS-CoV-2 and can be modified for other viruses.[8]
1. Materials:
- Vero cells (e.g., CCL-81, ATCC)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- This compound (stock solution prepared in DMSO, then diluted in DMEM)
- Virus stock of known titer
- 96-well or 24-well cell culture plates
- Sterile PBS
2. Cell Culture:
- Maintain Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[8]
- Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
3. Drug Pretreatment:
- Prepare serial dilutions of this compound in DMEM. A concentration range of 0.1 µM to 50 µM is a good starting point.
- When cells are confluent, remove the growth medium and wash once with sterile PBS.
- Add 1 mL per well of media containing the desired concentrations of this compound. Include a "no-drug" control.
- Incubate the plates for a predetermined pretreatment period (e.g., 4 hours or overnight) at 37°C.[7][8]
4. Viral Infection:
- After pretreatment, remove the drug-containing media.
- Inoculate the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.05.[8] The viral inoculum should also contain the respective concentrations of this compound.
- Incubate for 1 hour at 37°C to allow for viral adsorption.
- After incubation, remove the inoculum, and wash the cells three times with DMEM to remove unbound virus.[8]
- Add fresh media containing the corresponding concentrations of this compound to each well.
5. Sample Collection and Analysis:
- Collect supernatant samples at various time points post-infection (e.g., 0, 16, 24, 48 hours).[8]
- Quantify the viral titer in the supernatants using standard methods such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.
- The EC50 (50% effective concentration) can be calculated by plotting the percentage of viral inhibition against the drug concentration.
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
1. Materials:
- Vero cells
- Complete growth medium (DMEM + 10% FBS + 1% Pen-Strep)
- This compound
- 96-well clear-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
2. Procedure:
- Seed Vero cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
- Allow cells to adhere overnight.
- Prepare serial dilutions of this compound in the complete growth medium.
- Remove the medium from the cells and add the drug dilutions. Include a "no-drug" control and a "cells-only" background control.
- Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
- Measure cell viability according to the manufacturer's instructions for the chosen reagent.
3. Data Analysis:
- Calculate the percentage of cell viability for each drug concentration relative to the "no-drug" control.
- Determine the CC50 (50% cytotoxic concentration) by plotting the percentage of cell viability against the drug concentration.
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies with Merimepodib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (MMPD, VX-497) is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[1] Consequently, inhibiting IMPDH can lead to the depletion of intracellular guanine nucleotide pools, thereby exerting antiviral and antiproliferative effects.[1] this compound has demonstrated a broad spectrum of antiviral activity against several RNA viruses in vitro and has been investigated for its potential in treating various viral infections and cancers.[3][4][5][6][7][8]
These application notes provide a summary of the available data from animal model studies with this compound and detailed protocols for its use in antiviral, anti-inflammatory, and anti-cancer research settings.
Mechanism of Action
This compound targets IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanosine (B1672433) monophosphate (GMP). By inhibiting IMPDH, this compound reduces the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral RNA and DNA synthesis and cellular proliferation.[1] This mechanism of action is particularly effective against rapidly replicating viruses and cancer cells that have a high demand for nucleotides.[6][8] The antiviral effect of this compound can often be reversed by the addition of exogenous guanosine, confirming its mechanism through IMPDH inhibition.[4][5]
Mechanism of action of this compound.
Data Presentation
In Vitro Antiviral Activity of this compound
| Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Reference(s) |
| Foot-and-Mouth Disease Virus (FMDV) O/MYA98/BY/2010 | IBRS-2 | 7.859 | 47.74 | [2][9] |
| Foot-and-Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013 | IBRS-2 | 2.876 | 47.74 | [2][9] |
| Zika Virus (ZIKV) | Vero | 0.6 | >33 | [3][4][5] |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.38 | 5.2 | [10] |
| Human Cytomegalovirus (HCMV) | MRC-5 | 0.1 | >3.88 | [10] |
| Herpes Simplex Virus-1 (HSV-1) | Vero | 6 | >100 | [11] |
| Parainfluenza-3 Virus | BS-C-1 | 19 | >100 | [11] |
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | Vero | 11 | >100 | [11] |
| SARS-CoV-2 | Vero | 3.3 - 10 (significant viral titer reduction) | Not specified | [7] |
In Vivo Efficacy of this compound in an FMDV Suckling Mouse Model
| Animal Model | This compound Dose | Virus Challenge | Key Outcome | Reference(s) |
| 3-day-old BALB/c suckling mice | 30 µg (intranasal) | 100 LD50 FMDV O/MYA98/BY/2010 (subcutaneous) | Significantly prolonged survival time compared to control. | [9] |
Experimental Protocols
Antiviral Efficacy Study: Foot-and-Mouth Disease Virus (FMDV) in Suckling Mice
This protocol details the in vivo evaluation of this compound's antiviral activity against FMDV in a suckling mouse model.[9]
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Age: 3 days old
-
Housing: Maintained on a 12-hour light/dark cycle at 23°C with a relative humidity of 50-55%.
2. Materials:
-
This compound (VX-497)
-
Vehicle: Phosphate-buffered saline (PBS) containing 10% DMSO and 5% Tween-80
-
FMDV strain O/MYA98/BY/2010
-
Sterile syringes and needles
3. Experimental Workflow:
FMDV suckling mouse model workflow.
4. Procedure:
-
Animal Grouping: Randomly divide the 3-day-old BALB/c suckling mice into a control group and a this compound treatment group (n=12 mice per group).
-
Drug Administration:
-
Control Group: Administer 100 µL of the vehicle (PBS with 10% DMSO and 5% Tween-80) intranasally.
-
This compound Group: Administer 30 µg of this compound dissolved in 100 µL of the vehicle intranasally.
-
-
Virus Challenge: Two hours after treatment, infect each mouse subcutaneously in the cervical dorsal area with 100 LD50 of FMDV O/MYA98/BY/2010 in a volume of 100 µL.
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for up to 5 days post-infection and record survival.
-
Observe for the onset and severity of FMD symptoms.
-
For histopathological analysis, a subset of mice can be euthanized at 34 hours post-infection, and heart tissues collected, fixed in 4% formaldehyde, and processed for H&E staining.
-
Anti-inflammatory Activity Study: LPS-Induced Inflammation Model (Representative Protocol)
This is a representative protocol for evaluating the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation mouse model. Specific parameters may require optimization.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or BALB/c
-
Age: 8-10 weeks old
2. Materials:
-
This compound (VX-497)
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) or PBS with appropriate solubilizing agents)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
3. Experimental Workflow:
LPS-induced inflammation model workflow.
4. Procedure:
-
Animal Grouping: Acclimatize mice for at least one week before the experiment. Randomly assign them to experimental groups.
-
Drug Administration: Administer this compound at the desired dose(s) or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the study objectives and pharmacokinetic properties of the compound.
-
Inflammation Induction: After a predetermined time following drug administration (e.g., 1 hour), inject mice intraperitoneally with LPS (e.g., 1-5 mg/kg) or sterile saline for the control group.
-
Sample Collection and Analysis:
-
At selected time points post-LPS injection (e.g., 2, 6, and 24 hours), collect blood via cardiac puncture or retro-orbital bleeding for serum separation.
-
Euthanize the animals and harvest target organs (e.g., lungs, liver, spleen) for histopathology or gene expression analysis.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
-
Anti-Cancer Efficacy Study: Xenograft Tumor Model (Representative Protocol)
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a human cancer cell line-derived xenograft (CDX) mouse model.
1. Animal Model:
-
Species: Mouse
-
Strain: Immunodeficient (e.g., NOD-scid gamma (NSG), NU/NU)
-
Age: 6-8 weeks old
2. Materials:
-
Human cancer cell line of interest
-
Matrigel
-
This compound (VX-497)
-
Vehicle for this compound
-
Calipers for tumor measurement
3. Experimental Workflow:
Xenograft tumor model workflow.
4. Procedure:
-
Cell Culture and Implantation: Culture the selected human cancer cell line under standard conditions. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Begin daily administration of this compound at various doses or vehicle to the respective groups. The route of administration should be consistent throughout the study.
-
Monitoring and Efficacy Evaluation:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
-
Concluding Remarks
This compound has shown promising antiviral and antiproliferative activities in a range of in vitro and in vivo models. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of this IMPDH inhibitor. It is crucial to adapt and optimize these protocols based on the specific research questions, animal models, and pathogen or cancer type being studied. Further research is warranted to explore the in vivo efficacy of this compound against a broader range of viruses and cancers, and to elucidate its pharmacokinetic and toxicological profiles in more detail.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Preparing Merimepodib Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Merimepodib (also known as VX-497) is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[2][3] By depleting intracellular guanine nucleotide pools, this compound exhibits broad-spectrum antiviral and immunosuppressive activities.[4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experimental settings, ensuring accurate and reproducible results.
Chemical Properties and Storage
A thorough understanding of this compound's chemical properties is crucial for proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C23H24N4O6 | [6][7][8] |
| Molecular Weight | 452.46 g/mol | [1][6][7] |
| Appearance | Off-white to light yellow solid | [6] |
| CAS Number | 198821-22-6 | [6][7][8] |
Storage Conditions: Proper storage of this compound is essential to maintain its stability and activity.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [6] |
| 4°C | 2 years | [6] | |
| In Solvent | -80°C | 2 years | [1][6] |
| -20°C | 1 year | [1][6] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[1][6]
Solubility of this compound
The solubility of this compound varies depending on the solvent. It is practically insoluble in water and ethanol.[1][9]
| Solvent | Solubility | Reference |
| DMSO | ≥ 31 mg/mL (≥ 68.51 mM) | [6][7] |
| 30 mg/mL | [8] | |
| 90 mg/mL (198.91 mM) | [1][9] | |
| DMF | 30 mg/mL | [8] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [8] |
Note: The use of fresh, anhydrous DMSO is critical, as hygroscopic DMSO can negatively impact the solubility of the compound.[1][6]
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.52 mg of this compound (Molecular Weight = 452.46 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For a 10 mM stock, add 1 mL of DMSO to 4.52 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If precipitation occurs, gentle warming in a water bath or sonication can be used to aid dissolution.[6]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as per the storage guidelines.
Stock Solution Preparation Table (for DMSO):
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.2101 mL | 11.0507 mL | 22.1014 mL |
| 5 mM | 0.4420 mL | 2.2101 mL | 4.4203 mL |
| 10 mM | 0.2210 mL | 1.1051 mL | 2.2101 mL |
Table adapted from MedChemExpress product information.[6]
Protocol 2: Preparation of Formulation for In Vivo Administration
This protocol provides an example of a vehicle formulation suitable for oral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a concentrated this compound stock in DMSO: For example, prepare a 25 mg/mL solution.
-
Solvent Addition Sequence: The order of solvent addition is critical for maintaining solubility. Prepare the final formulation by adding each component sequentially as follows (for a final volume of 1 mL):[6] a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound in DMSO stock solution. b. Mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of saline to reach the final volume of 1 mL.
-
Final Concentration: This procedure results in a 2.5 mg/mL this compound solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solution should be clear.[6][7]
-
Administration: The formulation should be prepared fresh before each administration.
Alternative In Vivo Formulations: [6][7]
| % DMSO | % Co-solvent | Final Concentration |
| 10% | 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% | 90% Corn Oil | ≥ 2.5 mg/mL |
| 5% | 95% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Mechanism of Action and Visualization
This compound's primary mechanism of action is the inhibition of IMPDH, which is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2][3] This leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, thereby exerting antiproliferative and antiviral effects.[2] The antiviral activity of this compound can be reversed by the addition of exogenous guanosine.[5][6]
Caption: this compound inhibits IMPDH, blocking GTP synthesis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing a this compound stock solution for in vitro experiments.
Caption: Workflow for preparing this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C23H24N4O6 | CID 153241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleck.co.jp [selleck.co.jp]
Merimepodib EC50 Determination in Viral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (also known as VX-497 or MMPD) is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1] This enzyme plays a crucial role in the de novo synthesis of guanine (B1146940) nucleotides.[2] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a critical building block for DNA and RNA synthesis.[2][3] This mechanism of action confers broad-spectrum antiviral activity against a range of RNA and DNA viruses, as their replication is highly dependent on the host cell's nucleotide supply.[4][5] This document provides detailed protocols for determining the 50% effective concentration (EC50) of this compound in various viral assays and summarizes its antiviral activity.
Mechanism of Action
This compound targets the cellular enzyme IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanine nucleotides.[2] Inhibition of IMPDH leads to a reduction in intracellular GTP levels.[3] GTP is essential for numerous cellular processes that are often hijacked by viruses, including:
-
Viral Genome Replication: As a precursor for GTP, it is directly incorporated into newly synthesized viral RNA and DNA.
-
Viral Protein Synthesis: GTP is a key energy source for the initiation and elongation steps of protein translation.
-
Signal Transduction: GTP-binding proteins (G proteins) are involved in various signaling pathways that can be modulated by viral infections.
The depletion of the GTP pool by this compound effectively stalls these processes, leading to the inhibition of viral replication.[3] The antiviral effect of this compound can be reversed by the addition of exogenous guanosine, confirming its mechanism of action.[6]
Data Presentation: this compound Antiviral Activity
The following table summarizes the reported EC50 values of this compound against various viruses. The EC50 represents the concentration of the drug that inhibits viral replication by 50% in in-vitro assays.
| Virus Family | Virus | EC50 (µM) | Assay Type | Cell Line | Reference |
| Flaviviridae | Zika Virus (ZIKV) | 0.6 | RNA Replication Assay | Huh7 | [4][6][7] |
| Filoviridae | Ebola Virus (EBOV) | Not explicitly quantified, but demonstrated activity | Virus Production Assay | Vero | [4][6] |
| Arenaviridae | Lassa Virus (LASV) | Not explicitly quantified, but demonstrated activity | Virus Production Assay | Vero | [4][6] |
| Togaviridae | Chikungunya Virus (CHIKV) | Not explicitly quantified, but demonstrated activity | Virus Production Assay | Vero | [4][6] |
| Arenaviridae | Junin Virus (JUNV) | Not explicitly quantified, but demonstrated activity | Virus Production Assay | Vero | [4][6] |
| Coronaviridae | SARS-CoV-2 | ~3.3 (significantly reduced viral titers) | Viral Titer Reduction Assay | Vero | [8] |
Note: The activity against Ebola, Lassa, Chikungunya, and Junin viruses was demonstrated through a significant reduction in virus production, though a specific EC50 value was not reported in the primary reference.[4][6]
Experimental Protocols
General Cell and Virus Propagation
Cell Lines:
-
Vero E6 Cells (ATCC CRL-1586): Suitable for the propagation of Zika Virus, Ebola Virus, Lassa Virus, Chikungunya Virus, Junin Virus, and SARS-CoV-2.[4][9]
-
Huh7 Cells (JCRB0403): A human hepatoma cell line suitable for Zika Virus replication studies.[4]
Culture Conditions:
-
Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Virus Propagation:
-
Infect a confluent monolayer of the appropriate cell line with the desired virus at a low multiplicity of infection (MOI), typically 0.01 to 0.1.
-
Incubate the infected cells until a significant cytopathic effect (CPE) is observed.
-
Harvest the supernatant containing the virus, clarify by centrifugation to remove cell debris, and store at -80°C in small aliquots.
-
The titer of the virus stock should be determined using a plaque assay or TCID50 assay.
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that is toxic to the host cells. It is crucial to assess the therapeutic index (Selectivity Index, SI = CC50/EC50).
Materials:
-
96-well cell culture plates
-
Confluent monolayer of the desired cell line (e.g., Vero E6, Huh7)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with the appropriate cell line at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest drug concentration (cell control).
-
Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
The CC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Antiviral Assay (EC50 Determination)
A. Plaque Reduction Assay (for plaque-forming viruses like Zika Virus)
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayer of the appropriate cell line (e.g., Vero E6)
-
Virus stock of known titer
-
This compound stock solution
-
Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed 6-well or 12-well plates with Vero E6 cells and grow to confluency.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the confluent cell monolayers with the different concentrations of this compound for a specified time (e.g., 1-2 hours) before infection.
-
Infect the cells with the virus at an MOI that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentrations of this compound to each well.
-
Incubate the plates at 37°C until visible plaques are formed (typically 3-7 days, depending on the virus).
-
Fix the cells with 4% formaldehyde (B43269) for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).
-
The EC50 value is the concentration of this compound that reduces the number of plaques by 50% and is determined by plotting the percentage of plaque reduction against the log concentration of the drug.
B. TCID50 (50% Tissue Culture Infectious Dose) Assay (for viruses that cause CPE but may not form distinct plaques, like SARS-CoV-2)
Materials:
-
96-well cell culture plates
-
Confluent monolayer of the appropriate cell line (e.g., Vero E6)
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium
Protocol:
-
Seed 96-well plates with Vero E6 cells and grow to confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
In a separate 96-well plate, prepare 10-fold serial dilutions of the virus.
-
Add the diluted this compound to the cell plates, followed by the addition of the serially diluted virus (typically 100 TCID50 per well). Include cell controls (no virus, no drug), virus controls (virus, no drug), and drug toxicity controls (no virus, with drug).
-
Incubate the plates at 37°C and observe daily for the appearance of CPE.
-
After a set incubation period (e.g., 3-5 days), score each well for the presence or absence of CPE.
-
The EC50 can be determined by various methods, including visual CPE scoring or by using a cell viability assay (like the MTT assay described above) to quantify the protective effect of the drug.
-
Calculate the percentage of protection for each drug concentration relative to the virus control.
-
The EC50 value is the concentration of this compound that protects 50% of the cells from virus-induced CPE.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for EC50 determination by TCID50 assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 3. GTP depletion induced by IMP dehydrogenase inhibitors blocks RNA-primed DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. ecdc.europa.eu [ecdc.europa.eu]
Application Notes and Protocols for Merimepodib Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (MMPD, formerly VX-497) is a potent, reversible, and uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1] This enzyme plays a critical role in the de novo biosynthesis of guanine (B1146940) nucleotides.[2] By inhibiting IMPDH, this compound depletes the intracellular pools of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for the synthesis of viral DNA and RNA.[2][3] This mechanism of action confers broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[4][5] The antiviral effect of this compound can be reversed by the addition of exogenous guanosine to the cell culture medium, confirming its specific mechanism of action.[4]
These application notes provide a detailed protocol for a plaque reduction assay to determine the antiviral efficacy of this compound against various viruses.
Data Presentation
The antiviral activity and cytotoxicity of this compound have been evaluated against several viruses in different cell lines. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀).
Table 1: Antiviral Activity of this compound against Various Viruses
| Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference |
| Zika Virus (ZIKV) | Vero | 0.6 | [5] |
| Foot and Mouth Disease Virus (FMDV) - O/MYA98/BY/2010 | IBRS-2 | 7.859 | [6] |
| Foot and Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013 | IBRS-2 | 2.876 | [6] |
| SARS-CoV-2 | Vero | ~3.3-10 (significant titer reduction) | [7] |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.38 | [8] |
| Herpes Simplex Virus-1 (HSV-1) | 6 - 19 | [8] | |
| Parainfluenza-3 Virus | 6 - 19 | [8] | |
| Bovine Viral Diarrhea Virus (BVDV) | 6 - 19 | [8] | |
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | 6 - 19 | [8] | |
| Dengue Virus | 6 - 19 | [8] |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | CC₅₀ (µM) | Reference |
| IBRS-2 | 47.74 | [6] |
| HepG2 2.2.15 | 5.2 | [8] |
Experimental Protocols
Plaque Reduction Assay Protocol
This protocol is a general guideline and may require optimization depending on the specific virus and cell line used.
Materials:
-
Susceptible host cells (e.g., Vero, IBRS-2)
-
Virus stock of known titer
-
This compound (stock solution prepared in an appropriate solvent like DMSO)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
2x Plaque Medium (2x concentration of cell culture medium)
-
Agarose (B213101) or Avicel RC-591
-
Neutral Red or Crystal Violet staining solution
-
Fixing solution (e.g., 10% formaldehyde (B43269) or 70% ethanol)
-
6-well or 12-well cell culture plates
-
Sterile tubes and pipettes
Procedure:
-
Cell Seeding:
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in cell culture medium at 2x the final desired concentrations.
-
-
Virus Infection:
-
On the day of the experiment, check the cell monolayers for confluency.
-
Aspirate the growth medium from the wells and wash the monolayer once with sterile PBS.
-
Prepare serial dilutions of the virus stock in serum-free medium to obtain a concentration that yields 50-100 plaques per well.
-
Infect the cells by adding a small volume of the virus dilution to each well (e.g., 200-400 µL for a 6-well plate).[9]
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.[4][9]
-
-
Overlay Application:
-
During the virus adsorption period, prepare the overlay medium.
-
For an Agarose Overlay: Mix equal volumes of a 2x plaque medium (containing 2x the final concentration of this compound) with a molten 0.6-1.0% agarose solution that has been cooled to 40-42°C.[9]
-
For an Avicel Overlay: Mix equal volumes of 2x plaque medium (with this compound) with a 1.2-2.4% Avicel solution.[9]
-
After the virus adsorption period, aspirate the virus inoculum from the wells.
-
Gently add the overlay medium to each well (e.g., 2 mL for a 6-well plate).
-
Include virus control wells (no drug) and cell control wells (no virus, no drug).
-
Allow the overlay to solidify at room temperature for 20-30 minutes.[10]
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period appropriate for the virus to form visible plaques (typically 2-10 days).
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells. For an agarose overlay, you can add the fixing solution directly on top. For an Avicel overlay, it is often aspirated first.[9] A common fixing solution is 10% formaldehyde for at least 30 minutes.[9]
-
Carefully remove the overlay.
-
Stain the cell monolayer with a staining solution, such as 0.1% crystal violet in 20% ethanol, for 15-20 minutes.[9][10]
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug).
-
The EC₅₀ value is the concentration of this compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Mechanism of Action of this compound
References
- 1. youtube.com [youtube.com]
- 2. Viral Titration of SARS-COV-2 by Plaque Assay (Semi-Solid Agarose) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Influenza virus plaque assay [protocols.io]
- 5. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Evaluating the Antiviral Efficacy of Merimepodib using a TCID50 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (formerly VX-497) is an orally bioavailable, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a crucial role in the de novo synthesis of guanine (B1146940) nucleotides.[3] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a critical building block for DNA and RNA synthesis.[3] This mechanism makes IMPDH inhibitors a promising class of broad-spectrum antiviral agents, as many viruses rely on the host cell's nucleotide supply for replication.[4] this compound has demonstrated in vitro activity against a range of RNA and DNA viruses, including Hepatitis C virus (HCV), Zika virus, Foot and Mouth Disease Virus (FMDV), and SARS-CoV-2.[4][5][6]
The 50% Tissue Culture Infectious Dose (TCID50) assay is a widely used method in virology to quantify the infectious titer of a virus that produces a cytopathic effect (CPE) in cultured cells.[7] This endpoint dilution assay is particularly useful for viruses that do not form distinct plaques.[8] The TCID50 assay can be adapted to evaluate the efficacy of antiviral compounds by measuring the reduction in viral titer in the presence of the drug. This application note provides a detailed protocol for utilizing a TCID50 assay to determine the antiviral activity of this compound.
Principle of the Method
This protocol describes the determination of the 50% effective concentration (EC50) of this compound, which is the concentration of the compound that reduces the viral titer by 50%. The assay involves infecting susceptible host cells with a known titer of virus in the presence of serial dilutions of this compound. After an incubation period, the extent of viral CPE is assessed for each drug concentration. The viral titers (TCID50/mL) are then calculated for each concentration, and the EC50 value is determined from the dose-response curve. A parallel cytotoxicity assay is also performed to determine the 50% cytotoxic concentration (CC50) of this compound on the host cells to ensure that the observed antiviral effect is not due to cell death caused by the compound. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various viruses from published studies.
Table 1: Antiviral Activity of this compound against various viruses
| Virus | Cell Line | Assay Method | EC50 / IC50 (µM) | Reference |
| Foot and Mouth Disease Virus (O/MYA98/BY/2010) | BHK-21 | CPE | 7.859 | [5] |
| Foot and Mouth Disease Virus (A/GD/MM/CHA/2013) | BHK-21 | CPE | 2.876 | [5] |
| SARS-CoV-2 | Vero | TCID50 | ~3.3-5.0 | [4][6] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Method | CC50 (µM) | Reference |
| BHK-21 | MTS | 47.74 | [5] |
Experimental Protocols
Protocol 1: TCID50 Assay for Antiviral Efficacy of this compound
Materials:
-
Susceptible host cell line (e.g., Vero, BHK-21)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock with a known titer
-
This compound
-
96-well flat-bottom cell culture plates
-
Sterile PBS
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. The final concentrations should bracket the expected EC50 value.
-
-
Infection and Treatment:
-
Examine the cell monolayer for confluency.
-
Remove the growth medium from the wells.
-
Add 100 µL of the diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with the highest concentration of DMSO used (vehicle control).
-
Prepare serial 10-fold dilutions of the virus stock in cell culture medium.
-
Add 100 µL of each virus dilution to a set of replicate wells (typically 4-8 wells per dilution) for each this compound concentration being tested.
-
Include a virus control set of wells with no this compound.
-
Incubate the plates at 37°C with 5% CO2.
-
-
Observation of Cytopathic Effect (CPE):
-
Observe the plates daily under an inverted microscope for the appearance of CPE.[7]
-
The incubation period will vary depending on the virus and cell line used (typically 3-7 days).[]
-
Record the number of positive (showing CPE) and negative (no CPE) wells for each dilution and each this compound concentration.
-
-
Calculation of TCID50:
-
Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50/mL for each this compound concentration.[]
-
-
Determination of EC50:
-
Plot the TCID50/mL values against the corresponding this compound concentrations.
-
The EC50 is the concentration of this compound that causes a 50% reduction in the viral titer compared to the virus control.
-
Protocol 2: Cytotoxicity Assay
Materials:
-
Host cell line (same as in the antiviral assay)
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed a 96-well plate with the same cell density as in the antiviral assay.
-
Incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium at the same concentrations used in the antiviral assay.
-
Remove the growth medium and add 100 µL of the diluted compound to the wells. Include cell control and vehicle control wells.
-
Incubate for the same duration as the antiviral assay.
-
-
Cell Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Calculation of CC50:
-
Calculate the percentage of cell viability for each this compound concentration relative to the cell control.
-
Plot the percentage of cell viability against the this compound concentration.
-
The CC50 is the concentration of this compound that reduces cell viability by 50%.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for TCID50 antiviral assay.
Discussion and Conclusion
The TCID50 assay is a reliable and reproducible method for evaluating the in vitro efficacy of antiviral compounds like this compound. The provided protocols detail the necessary steps to determine the EC50 and CC50 values, which are critical for assessing the compound's potency and therapeutic window.
This compound's mechanism of action, the inhibition of IMPDH, leads to the depletion of intracellular GTP pools, thereby hindering viral replication. This has been demonstrated against a variety of viruses. It is important to note that the efficacy of this compound can be virus and cell-type dependent. Therefore, optimization of the assay conditions, such as cell density and incubation time, may be necessary for different virus-cell systems.
While this compound has shown promise in preclinical studies, its clinical development has faced challenges. A Phase 2 trial in combination with remdesivir (B604916) for COVID-19 was halted.[11] Previously, it was in Phase 2 trials for Hepatitis C.[12][13] Despite these setbacks, the study of IMPDH inhibitors as broad-spectrum antivirals remains an active area of research. The protocols and information provided in this application note offer a framework for researchers to further investigate the antiviral potential of this compound and other IMPDH inhibitors.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 50% Tissue Culture Infectious Dose Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. brainvta.tech [brainvta.tech]
- 9. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound - Phase 2 | VRTX Pipeline | CatalystAlert [catalystalert.io]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: The Combined Use of Merimepodib and Remdesivir in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to identify effective antiviral therapies has led to the investigation of combination drug regimens. This document provides detailed application notes and protocols for the combined use of Merimepodib (MMPD) and Remdesivir (RDV), two antiviral agents with distinct mechanisms of action that have been studied in tandem for their potential synergistic effects against SARS-CoV-2. This compound is an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, while Remdesivir is a nucleotide analog that inhibits the viral RNA-dependent RNA polymerase (RdRp). In vitro studies have demonstrated that the combination of these two compounds can lead to a potentiation of antiviral activity, reducing viral replication to undetectable levels.[1][2]
This document outlines the scientific basis for this combination therapy, provides detailed protocols for in vitro synergy studies, and summarizes the available quantitative data. It also includes information on the clinical development of this combination, including the termination of a Phase 2 clinical trial due to safety concerns, to provide a comprehensive resource for researchers in the field.
Mechanism of Action
The synergistic antiviral effect of this compound and Remdesivir stems from their complementary attacks on the viral replication cycle.
-
This compound (IMPDH Inhibition): As a noncompetitive inhibitor of IMPDH, this compound depletes the intracellular pool of guanine nucleotides.[1][3] RNA viruses, such as coronaviruses, are heavily reliant on these nucleotides for the synthesis of their genetic material. By limiting the availability of this essential building block, this compound creates an environment that is hostile to viral replication.[1][3]
-
Remdesivir (RdRp Inhibition): Remdesivir is a prodrug that is metabolized into its active triphosphate form, an adenosine (B11128) nucleotide analog. This analog competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp enzyme. Once incorporated, Remdesivir causes delayed chain termination, effectively halting viral genome replication.
The proposed synergy arises from a two-pronged assault: this compound's depletion of guanine nucleotides weakens the virus's ability to synthesize its RNA, while Remdesivir directly targets and inhibits the machinery responsible for this synthesis.
Quantitative Data Summary
In vitro studies have demonstrated the potent synergistic activity of this compound and Remdesivir against SARS-CoV-2. The following tables summarize the key quantitative findings from a study by Bukreyeva et al. published in F1000Research.[1]
Table 1: Antiviral Activity of this compound and Remdesivir as Single Agents in Vero Cells [1]
| Drug | Concentration (µM) | Treatment Time | Viral Titer Reduction (log10 TCID50/mL) |
| This compound | 10 | Overnight Pre-treatment | 4 |
| This compound | 10 | 4-hour Pre-treatment | 3 |
| This compound | 3.3 | Pre-treatment | Significant Reduction |
| This compound | 2.5 | 4-hour Pre-treatment | More effective than Remdesivir at the same concentration |
| Remdesivir | 2.5 | 4-hour Pre-treatment | Less effective than this compound at the same concentration |
Table 2: Synergistic Antiviral Activity of this compound and Remdesivir Combination in Vero Cells [1]
| This compound (µM) | Remdesivir (µM) | Treatment Time | Outcome |
| 1.25 | 2.5 | 4-hour Pre-treatment | Viral titer below the detectable limit |
| 0.31 | 0.31 | 4-hour Pre-treatment | Significant reduction in viral production |
These data indicate that the combination of this compound and Remdesivir can achieve a more profound antiviral effect at lower concentrations than either drug alone, a hallmark of synergy.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro synergy of this compound and Remdesivir against SARS-CoV-2, adapted from published studies.[1][4][5]
Protocol 1: In Vitro Antiviral Synergy Assay using TCID50
This protocol determines the 50% tissue culture infective dose (TCID50) to quantify the reduction in infectious virus production.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
SARS-CoV-2 isolate
-
This compound (stock solution in DMSO)
-
Remdesivir (stock solution in DMSO)
-
96-well cell culture plates
-
Crystal violet solution (0.5% in 20% methanol)
-
Formalin (10% solution)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to form a monolayer.
-
Drug Preparation: Prepare serial dilutions of this compound and Remdesivir, both individually and in combination, in DMEM. A checkerboard titration matrix is recommended to assess synergy.
-
Cell Treatment: Remove the culture medium from the cells and add the prepared drug dilutions. For pre-treatment protocols, incubate the cells with the drugs for a specified period (e.g., 4 hours) before infection.[1]
-
Virus Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours.
-
TCID50 Assay:
-
After incubation, perform serial 10-fold dilutions of the supernatant from each well in a separate 96-well plate containing fresh Vero E6 cell monolayers.
-
Incubate these plates for 3-5 days.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Stain the cells with crystal violet solution and wash with water.
-
Observe the wells for cytopathic effect (CPE) and calculate the TCID50/mL using the Reed-Muench method.
-
-
Data Analysis: Analyze the data using a synergy model such as the Bliss independence model or Loewe additivity model to determine if the drug combination is synergistic, additive, or antagonistic.[6][7]
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
This "gold standard" assay quantifies the reduction in viral plaque formation to determine antiviral efficacy.[5]
Materials:
-
Vero E6 cells
-
6-well or 12-well cell culture plates
-
DMEM with 2% FBS
-
SARS-CoV-2 isolate
-
This compound and Remdesivir
-
Agarose (B213101) or Avicel overlay
-
Crystal violet solution
-
Formalin
Procedure:
-
Cell Seeding: Seed Vero E6 cells in multi-well plates to form a confluent monolayer.
-
Drug and Virus Preparation: Prepare serial dilutions of the drug combinations. Mix each drug dilution with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate with the drug-virus mixtures.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or Avicel to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Fixation and Staining: Fix the cells with 10% formalin and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control for each drug combination. Determine the 50% inhibitory concentration (IC50) for the combination.
Clinical Development and Outcomes
A Phase 2 clinical trial (NCT04410354) was initiated to evaluate the safety and efficacy of this compound in combination with Remdesivir in hospitalized adult patients with advanced COVID-19.[8] The study was a randomized, double-blind, placebo-controlled trial.
However, the trial was halted in October 2020 due to safety concerns.[8][9] A review by the Safety Monitoring Committee revealed an imbalance in survival rates among patients with a NIAID Grade 3 severity at enrollment, making it improbable that the trial would meet its primary safety endpoints.[8] Following this, the developing company, ViralClear Pharmaceuticals, a subsidiary of BioSig Technologies, announced the cessation of the this compound development program.[8][9]
Conclusion
The combination of this compound and Remdesivir presents a compelling example of a rational, mechanism-based approach to antiviral combination therapy. In vitro evidence strongly suggested a synergistic effect against SARS-CoV-2. However, the subsequent clinical trial was terminated due to safety concerns, highlighting the critical importance of rigorous clinical evaluation for all promising preclinical candidates. The detailed protocols and data presented herein provide a valuable resource for researchers investigating novel antiviral strategies and underscore the complexities of translating in vitro findings to clinical success. Further research into the specific mechanisms of the observed clinical toxicity may provide valuable insights for the future development of host-targeted antiviral therapies.
References
- 1. The IMPDH inhibitor this compound provided in... | F1000Research [f1000research.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ViralClear halts its Phase 2 Hospitalized COVID-19 Trial :: Streamex Corp. (STEX) [ir.streamex.com]
- 9. BioSig abandons COVID-19 drug trial on safety concerns | pharmaphorum [pharmaphorum.com]
Application Notes and Protocols for the Synergistic Antiviral Effects of Merimepodib and Ribavirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (MMPD, formerly VX-497) and ribavirin (B1680618) are both potent inhibitors of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the replication of many viruses. By targeting the same crucial pathway, the combination of this compound and ribavirin has been investigated for its potential synergistic antiviral effects against a broad range of RNA viruses. Preclinical studies have demonstrated that their combined use can lead to a significantly enhanced suppression of viral replication compared to monotherapy.
These application notes provide a summary of the available quantitative data on the synergistic effects of this compound and ribavirin, detailed experimental protocols for key assays used to evaluate this synergy, and visualizations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Synergistic Antiviral Activity
The synergistic interaction between this compound and ribavirin has been evaluated in various in vitro models, primarily against Hepatitis C Virus (HCV) replicons and other RNA viruses such as Zika virus, Ebola virus, and Lassa virus.[1][2] The primary endpoints in these studies include the reduction of viral RNA levels, inhibition of viral protein expression, and a decrease in the formation of viral plaques or colonies.
A key study utilizing an HCV subgenomic replicon system demonstrated a markedly enhanced anti-replicon effect when ribavirin was combined with this compound.[3] This was evidenced by a significant reduction in the colony-forming efficiency (CFE) of the replicon-containing cells. While formal Combination Index (CI) values from Chou-Talalay analysis are not extensively published, the available data strongly indicate a synergistic relationship.
| Virus Model | Assay Type | Key Findings on Combination Effect | Quantitative Data (Combination vs. Monotherapy) | Reference |
| Hepatitis C Virus (HCV) Replicon | Colony Formation Assay | Greatly enhanced anti-replicon effect | At 100 µM ribavirin, CFE was reduced ~4-fold. With the addition of this compound, the CFE was reduced ~20-fold. The combination also led to an approximate 2-fold increase in the replicon error rate. | [3][4] |
| Zika Virus (ZIKV) | Virus Production Assay | Enhanced suppression of virus production | Reduction in virus production is significantly enhanced in combinations of MMPD and RBV compared with either agent alone, with up to 3 log reduction in virus titer relative to the untreated control. | [1][2][5] |
| Ebola Virus (EBOV) | Virus Production Assay | Enhanced suppression of virus production | Data suggests a synergistic interaction, though specific quantitative values beyond enhanced viral suppression are not detailed in the abstract. | [1] |
| Lassa Virus (LASV) | Virus Production Assay | Enhanced suppression of virus production | Data suggests a synergistic interaction, though specific quantitative values beyond enhanced viral suppression are not detailed in the abstract. | [1] |
Signaling Pathways and Mechanism of Synergy
Both this compound and ribavirin target the enzyme IMPDH, which is a rate-limiting step in the de novo synthesis of guanosine (B1672433) triphosphate (GTP). Viral RNA-dependent RNA polymerases (RdRps) are highly dependent on intracellular GTP pools for the replication of the viral genome.
The proposed mechanism for the synergy between this compound and ribavirin is a dual-pronged attack on GTP synthesis and utilization:
-
Inhibition of IMPDH: this compound is a potent, non-competitive inhibitor of IMPDH, while ribavirin monophosphate (the active intracellular form of ribavirin) acts as a competitive inhibitor.[6] Their combined action leads to a more profound and sustained depletion of the intracellular GTP pool than either agent alone.
-
Increased Ribavirin Triphosphate (RTP) Incorporation: The depletion of the natural substrate (GTP) increases the likelihood of the viral RdRp incorporating the fraudulent nucleotide, ribavirin triphosphate (RTP), into the replicating viral RNA. The incorporation of RTP can lead to lethal mutagenesis, where the accumulation of mutations in the viral genome results in non-viable progeny.[3][4]
Mechanism of synergistic antiviral action of this compound and Ribavirin.
Experimental Protocols
In Vitro Synergy Testing using a Checkerboard Assay
This protocol describes a general method for assessing the synergistic antiviral effects of this compound and ribavirin using a checkerboard dilution format coupled with a plaque reduction or viral yield reduction assay.
Workflow for in vitro synergy testing using a checkerboard assay.
Materials:
-
Susceptible host cells (e.g., Vero cells for Zika virus)
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound and Ribavirin stock solutions
-
Multi-well plates (e.g., 96-well)
-
Reagents for viral quantification (e.g., crystal violet for plaque staining, reagents for qRT-PCR)
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound and ribavirin in cell culture medium. A typical checkerboard assay might use an 8x8 matrix of concentrations.
-
Checkerboard Setup: Add the diluted drugs to the corresponding wells of the 96-well plate. Include wells for each drug alone and untreated virus controls.
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that yields a quantifiable number of plaques or a robust signal in a yield reduction assay.
-
Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours).
-
Quantification of Antiviral Effect:
-
Plaque Reduction Assay: Fix and stain the cell monolayer with crystal violet. Count the number of plaques in each well.
-
Viral Yield Reduction Assay: Harvest the cell supernatant and quantify the amount of viral RNA using qRT-PCR or determine the infectious virus titer by plaque assay on fresh cell monolayers.
-
-
Data Analysis: Calculate the percent inhibition for each drug concentration and combination. Analyze the data using a synergy model such as the Chou-Talalay method to determine Combination Index (CI) values. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
HCV Replicon Colony Formation Assay
This protocol is adapted from studies evaluating the effect of antiviral compounds on the replication of HCV subgenomic replicons.[3]
Workflow for HCV Replicon Colony Formation Assay.
Materials:
-
Huh-7 human hepatoma cells
-
HCV subgenomic replicon RNA containing a selectable marker (e.g., neomycin phosphotransferase)
-
Electroporation apparatus
-
Complete cell culture medium
-
G418 (geneticin)
-
This compound and Ribavirin
-
Crystal violet solution
Procedure:
-
Cell Transfection: Electroporate Huh-7 cells with the HCV subgenomic replicon RNA.
-
Cell Plating and Drug Treatment: Plate the transfected cells and treat them with various concentrations of this compound, ribavirin, or the combination. Include untreated control cells.
-
G418 Selection: After 24-48 hours, replace the medium with fresh medium containing G418 to select for cells that are successfully replicating the HCV replicon (which confers G418 resistance). Continue the drug treatment in the presence of G418.
-
Colony Formation: Incubate the plates for 3-4 weeks, changing the medium with fresh G418 and the respective drugs every 3-4 days, until distinct cell colonies are visible.
-
Colony Staining and Counting: Fix the cells with formaldehyde (B43269) and stain the colonies with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the Colony Forming Efficiency (CFE) for each treatment condition relative to the untreated control. A significant reduction in CFE in the combination treatment compared to the individual drug treatments indicates a synergistic effect.
Conclusion
The combination of this compound and ribavirin represents a promising antiviral strategy based on the principle of dual targeting of the IMPDH enzyme. The available data strongly support a synergistic interaction, leading to enhanced viral suppression. The protocols provided herein offer a framework for researchers to further investigate and quantify the synergistic potential of this drug combination against a variety of viral pathogens. Further studies are warranted to fully elucidate the clinical utility of this combination therapy.
References
- 1. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Merimepodib Cytotoxicity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (also known as VX-497) is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[3][4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), leading to antiproliferative and antiviral effects.[3][4] Given its mechanism of action, accurately assessing the cytotoxic potential of this compound in various cell types is crucial for its development as a therapeutic agent.
These application notes provide detailed protocols for measuring the in vitro cytotoxicity of this compound using standard cell-based assays. The methodologies described herein are fundamental for determining the dose-dependent effects of this compound on cell viability and for elucidating the mechanisms of cell death.
Mechanism of Action: Inhibition of De Novo Guanine Nucleotide Synthesis
This compound targets IMPDH, the rate-limiting enzyme in the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for GMP and subsequently GTP.[3] This inhibition leads to a reduction in the cellular GTP pool, which is vital for rapidly proliferating cells, such as cancer cells and virus-infected cells, that rely on de novo nucleotide synthesis.
Caption: this compound inhibits IMPDH, blocking GTP synthesis.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic and antiviral activities of this compound (VX-497) in various cell lines and against different viruses. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of cell proliferation or viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes death in 50% of cultured cells.
| Cell Line / Virus | Assay Type | Parameter | Value (µM) | Reference |
| Human Cell Lines | ||||
| CCRF-CEM (Leukemia) | Proliferation Assay | IC50 | 0.43 | [4] |
| CCRF-CEM (Leukemia) | Proliferation Assay | IC50 | 0.49 | [4] |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | CC50 | 5.2 | [5][6] |
| Huh-7 (Hepatocellular Carcinoma) | MTS Assay | CC50 | > 10 | [4] |
| Antiviral Activity | ||||
| Hepatitis B Virus (HBV) in HepG2 2.2.15 cells | Antiviral Assay | IC50 | 0.38 | [5][6] |
| Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | IC50 | 0.80 | [6] |
| Herpes Simplex Virus-1 (HSV-1) in Vero cells | Plaque Assay | IC50 | 6.3 | [5][6] |
| Respiratory Syncytial Virus (RSV) in HEp-2 cells | Antiviral Assay | IC50 | 1.14 | [6] |
| Encephalomyocarditis virus (EMCV) in L929 cells | Antiviral Assay | IC50 | 1.0 | [6] |
| Parainfluenza-3 virus | Antiviral Assay | IC50 | 13.8 | [6] |
| Bovine Viral Diarrhea Virus (BVDV) | Antiviral Assay | IC50 | 12.4 | [6] |
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | Antiviral Assay | IC50 | 19.2 | [6] |
| Zika Virus (ZIKV) | RNA Replication Assay | EC50 | 0.6 | [7] |
Experimental Protocols
A comprehensive evaluation of cytotoxicity should involve multiple assays that probe different aspects of cell health, such as metabolic activity, membrane integrity, and apoptosis.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: Assessment of Metabolic Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), an insoluble purple product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Assessment of Membrane Integrity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Plot the percentage of cytotoxicity against the log concentration of this compound to determine the CC50 value.
-
Protocol 3: Assessment of Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1x Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro assessment of this compound's cytotoxicity. By employing a multi-assay approach, researchers can obtain comprehensive data on the dose-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis. This information is essential for understanding the cellular consequences of IMPDH inhibition and for the continued development of this compound as a potential therapeutic agent.
References
- 1. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Merimepodib Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (formerly VX-497) is an orally bioavailable, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[2][3] By inhibiting IMPDH, this compound depletes intracellular guanosine (B1672433) triphosphate (GTP) pools, leading to cytostatic effects on rapidly proliferating cells, such as lymphocytes and cancer cells, as well as broad-spectrum antiviral activity.[2][4][5] These characteristics make this compound a compound of interest for various therapeutic areas, including viral infections, autoimmune diseases, and oncology.
These application notes provide a comprehensive overview of the administration of this compound in mouse models, including detailed experimental protocols, quantitative data summaries, and a visualization of the relevant signaling pathway.
Data Presentation
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy and pharmacokinetics of this compound in mouse models. This information is compiled from various studies to provide a comparative overview.
| Table 1: Efficacy of this compound in a Mouse Model of Viral Infection | |
| Model | Foot and Mouth Disease Virus (FMDV) Infection in Suckling Mice[6][7] |
| Mouse Strain | BALB/c (3-day-old suckling mice)[7] |
| This compound Dose | 30 µg per mouse[6][7] |
| Administration Route | Subcutaneous (SC) injection[7] |
| Vehicle | 10% DMSO and 5% Tween-80 in 100 µL PBS[1][7] |
| Dosing Schedule | Single dose administered 2 hours prior to viral challenge[7] |
| Efficacy Endpoint | Survival Rate |
| Results | Treatment with 30 µg of this compound significantly prolonged the survival time of FMDV-infected suckling mice (P < 0.0001).[7] All mice in the control group died within 108 hours post-infection, while the this compound-treated group showed a significantly higher survival rate.[1][7] |
| Table 2: Immunosuppressive Effects of this compound in Mice | |
| Model | Inhibition of Primary IgM Antibody Response[2] |
| Administration Route | Oral[2] |
| Efficacy Endpoint | Inhibition of IgM antibody response |
| ED₅₀ | Approximately 30-35 mg/kg[2] |
| Dosing Schedule | Single daily dosing was as effective as twice-daily dosing.[2] |
| Additional Observations | In a graft-versus-host disease (GVHD) model, this compound treatment significantly improved all manifestations of the disease, including reducing spleen weight increase and serum IFN-gamma levels.[2] |
| Table 3: In Vitro Antiviral Activity of this compound | |
| Virus | Cell Line |
| Foot and Mouth Disease Virus (FMDV) - O/MYA98/BY/2010 | IBRS-2 |
| Foot and Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013 | IBRS-2 |
| Zika Virus (ZIKV) | Vero |
| Hepatitis B Virus (HBV) | HepG2.2.2.15 |
| Various RNA/DNA viruses (e.g., Ebola, Lassa, Chikungunya) | Various |
Experimental Protocols
Formulation Preparation
General Considerations:
-
For in vivo studies, all formulations must be sterile. Sterile filtration through a 0.22 µm filter is recommended.
-
The choice of vehicle will depend on the administration route and the solubility of this compound.
-
It is advisable to perform a small-scale formulation test to ensure the stability and solubility of this compound in the chosen vehicle.
Example Formulation for Subcutaneous or Intraperitoneal Injection:
-
Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
For the final formulation, dilute the DMSO stock with a vehicle such as a mixture of Tween-80 and sterile Phosphate-Buffered Saline (PBS) or saline. A common vehicle composition is 10% DMSO, 5% Tween-80, and 85% PBS.[1][7]
-
Ensure the final concentration of DMSO is well-tolerated by the animals (typically ≤10%).
Example Formulation for Oral Gavage:
-
This compound can be suspended in a vehicle like 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in sterile water.
-
To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to prevent clumping.
-
Once the CMC is fully dissolved, the this compound powder can be suspended in this vehicle.
Administration Protocols
1. Subcutaneous (SC) Injection
-
Purpose: To administer a substance into the loose tissue beneath the skin for slow and sustained absorption.
-
Materials:
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 G, 5/8" length)
-
Prepared sterile this compound formulation
-
70% Isopropyl alcohol swabs
-
-
Procedure:
-
Restrain the mouse by grasping the loose skin over the shoulders and neck to form a "tent".[8]
-
Wipe the injection site with an alcohol swab.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate gently by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
2. Intraperitoneal (IP) Injection
-
Purpose: To administer a substance into the peritoneal cavity for rapid absorption.
-
Materials:
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 G, 5/8" length)
-
Prepared sterile this compound formulation
-
70% Isopropyl alcohol swabs
-
-
Procedure:
-
Restrain the mouse with its head tilted slightly downwards.[9][10]
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.[9]
-
Wipe the injection site with an alcohol swab.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[9]
-
Aspirate to ensure the needle has not entered a blood vessel or organ.[10]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
3. Oral Gavage (PO)
-
Purpose: To deliver a precise dose of a substance directly into the stomach.
-
Materials:
-
Sterile syringes
-
Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip)
-
Prepared this compound formulation
-
-
Procedure:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.
-
Properly restrain the mouse to ensure its head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as it reaches the pharynx, which will guide it into the esophagus. Do not force the needle.
-
Once the needle is at the pre-measured depth, slowly administer the formulation.
-
Gently withdraw the needle along the same path.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams were created using Graphviz (DOT language) to visualize the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound via inhibition of IMPDH.
Caption: General experimental workflow for this compound administration in mouse models.
References
- 1. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Pharmacometrics in Advancing the Therapies for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Merimepodib in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (also known as VX-497) is a potent and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] By depleting the intracellular pool of guanine nucleotides, this compound effectively inhibits DNA and RNA synthesis, leading to antiviral and immunosuppressive effects.[1][2] This mechanism has positioned it as a compound of interest for treating various viral infections and in immunosuppressive therapies. A thorough understanding of its solubility characteristics in common laboratory solvents is critical for accurate experimental design, from in vitro assays to preclinical in vivo studies.
These application notes provide a detailed overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous buffers. This document includes tabulated solubility data, comprehensive experimental protocols for solubility determination, and diagrams illustrating its mechanism of action and experimental workflows.
Data Presentation: Solubility of this compound
The solubility of this compound varies significantly between organic solvents and aqueous media. The following tables summarize the available quantitative data.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 90 | 198.91 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
| DMSO | ≥ 45.2 | ~100 | |
| DMSO | ≥ 31 | 68.51 | Hygroscopic DMSO can negatively impact solubility; use a fresh vial.[4] |
| Ethanol | Insoluble | - | [3] |
Table 2: Solubility in Aqueous Media
| Solvent | Solubility | Notes |
| Water | Insoluble | This compound has very low solubility in aqueous solutions.[3] |
| Aqueous Buffers (e.g., PBS) | Very Low | Quantitative data is not readily available, but it is known to be poorly soluble. For in vivo and some in vitro applications, specific formulations are required. |
Signaling Pathway: Mechanism of Action of this compound
This compound targets the enzyme IMPDH, which is a critical step in the synthesis of guanine nucleotides. By inhibiting this enzyme, it disrupts downstream processes that are vital for cell proliferation and viral replication.
Caption: Mechanism of action of this compound via inhibition of IMPDH.
Experimental Protocols
Given the low aqueous solubility of this compound, researchers may need to determine its solubility in specific buffers for their experimental needs. Below are detailed protocols for both kinetic and thermodynamic solubility assays.
Protocol 1: Kinetic Solubility Determination
This method is a high-throughput approach to estimate the solubility of a compound by observing precipitation as it is added from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent)
-
Microplate reader with turbidity or nephelometry measurement capabilities
-
Multichannel pipettes
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add increasing volumes of the this compound DMSO stock solution to the wells. The final DMSO concentration should ideally be kept low (e.g., <5%) to minimize its co-solvent effect.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a set period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity (absorbance at a wavelength like 620 nm) or light scattering (nephelometry) of each well using a microplate reader.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity or light scattering is observed, indicating the formation of a precipitate.
Caption: Workflow for kinetic solubility determination.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination
This "gold standard" method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC-UV method. A standard curve of this compound in the same buffer (prepared from a DMSO stock with a very low final DMSO concentration) should be used for accurate quantification.
Caption: Workflow for thermodynamic solubility determination.
Conclusion
This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions. However, its poor solubility in aqueous buffers necessitates careful consideration for the preparation of working solutions for biological assays. For applications requiring aqueous dilutions, it is recommended to start with a high-concentration DMSO stock and dilute it into the final aqueous medium, ensuring the final DMSO concentration is compatible with the experimental system. For precise determination of its solubility in specific aqueous buffers, the provided kinetic and thermodynamic protocols offer robust methodologies.
References
Application Notes and Protocols for Long-Term Storage of Merimepodib Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (also known as VX-497) is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1] This enzyme plays a crucial role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[2][3] By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanine nucleotides, leading to antiproliferative and antiviral effects.[4] Given its therapeutic potential, ensuring the long-term stability of this compound powder is critical for reliable and reproducible experimental outcomes in research and drug development.
These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of this compound powder.
Recommended Long-Term Storage Conditions
To maintain its chemical integrity and biological activity, this compound powder should be stored under specific conditions. The following table summarizes the recommended storage conditions and shelf life based on data from various suppliers.
| Storage Temperature | Shelf Life | Source(s) |
| -20°C | ≥ 4 years | Cayman Chemical |
| -20°C | 3 years | MedChemExpress, Selleck Chemicals |
| -20°C | 2 years | DC Chemicals |
| 4°C | 2 years | MedChemExpress |
Note: For optimal long-term stability, storage at -20°C is strongly recommended. Storage at 4°C is suitable for shorter durations. The powder should be stored in a tightly sealed container to protect it from moisture.
Signaling Pathway of this compound
This compound targets the enzyme IMPDH, which is a rate-limiting step in the de novo purine (B94841) biosynthesis pathway. Specifically, IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanosine (B1672433) monophosphate (GMP) and subsequently guanosine triphosphate (GTP).[5][6] Inhibition of IMPDH by this compound leads to a reduction in guanine nucleotide levels, thereby affecting DNA and RNA synthesis, which is particularly critical for rapidly proliferating cells like lymphocytes and for viral replication.[4]
Caption: Mechanism of action of this compound in the de novo guanine nucleotide synthesis pathway.
Protocols for Stability Assessment
To ensure the long-term stability of this compound powder, particularly for new formulations or when stored under different conditions, stability-indicating analytical methods should be employed. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Experimental Workflow for Stability Study
A typical workflow for assessing the stability of this compound powder involves subjecting the compound to various stress conditions and analyzing its purity and degradation over time.
Caption: General workflow for a long-term stability study of this compound powder.
Forced Degradation Studies Protocol
Forced degradation studies are essential for developing and validating stability-indicating analytical methods. These studies help to identify potential degradation products and pathways.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Methodology:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound powder in a small volume of methanol or acetonitrile.
-
Add 0.1 M HCl and heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound powder in a small volume of methanol or acetonitrile.
-
Add 0.1 M NaOH and keep the solution at room temperature for a specified period (e.g., 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound powder in a small volume of methanol or acetonitrile.
-
Add 3% H₂O₂ and keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known amount of this compound powder in a vial and heat it in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48 hours).
-
At each time point, cool the sample, dissolve it in the mobile phase, and analyze.
-
-
Photolytic Degradation:
-
Expose a known amount of this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve the samples in the mobile phase and analyze.
-
Analysis: All stressed samples should be analyzed by a validated stability-indicating HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
Stability-Indicating HPLC Method (Example)
A stability-indicating method is crucial for separating, detecting, and quantifying this compound and its degradation products. The development and validation of such a method are critical. An example of a reverse-phase HPLC (RP-HPLC) method is provided below. This is a general template and should be optimized for your specific instrumentation and requirements.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Handling and Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
By adhering to these storage conditions and utilizing appropriate stability assessment protocols, researchers can ensure the quality and reliability of this compound powder for their scientific investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo Biosynthesis of Nucleic Acids [unacademy.com]
- 4. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Reversing Merimepodib's Effect with Exogenous Guanosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Merimepodib and investigating the reversal of its effects with exogenous guanosine (B1672433).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a crucial enzyme that catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides.[3][4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy transfer.[3][4] This depletion of guanine nucleotides is particularly effective at impeding the proliferation of rapidly dividing cells, such as lymphocytes and cancer cells, as well as inhibiting the replication of various viruses that rely on host cell nucleotide pools.[3]
Q2: How does exogenous guanosine reverse the effect of this compound?
Exogenous guanosine can bypass the this compound-induced block in the de novo purine (B94841) synthesis pathway by utilizing the guanosine salvage pathway. In this pathway, guanosine is converted to guanosine monophosphate (GMP) by the action of purine nucleoside phosphorylase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5] GMP can then be further phosphorylated to guanosine diphosphate (B83284) (GDP) and subsequently to GTP, thus replenishing the intracellular GTP pools and overcoming the inhibitory effect of this compound.
Q3: What are the typical concentrations of this compound and guanosine used in cell culture experiments to demonstrate this reversal?
The effective concentrations can vary depending on the cell line and the specific experimental conditions. However, based on published studies, the following table summarizes some of the concentrations that have been successfully used:
| Cell Line | This compound Concentration | Guanosine Concentration | Application |
| Vero Cells | 3.3 µM and 10 µM | 100 µM | Antiviral (Zika Virus) |
| IBRS-2 Cells | 25 µM | 25 µM to 100 µM (serial dilution) | Antiviral (Foot and Mouth Disease Virus) |
| WaGa and MKL-1 Cells | 1 µM (Mycophenolic Acid) | 10 µM | Cell Viability |
| Patient-Derived Cancer Lines | 5 µM (Mycophenolic Acid) | 1 µM | Cell Viability |
Troubleshooting Guides
Problem 1: Exogenous guanosine is not reversing the cytotoxic/antiviral effect of this compound.
-
Possible Cause 1: Insufficient guanosine concentration.
-
Solution: The concentration of guanosine may be too low to effectively compete with the inhibitory effect of this compound. Increase the concentration of guanosine in a stepwise manner (e.g., 50 µM, 100 µM, 200 µM) to determine the optimal rescue concentration for your specific cell line and this compound concentration.
-
-
Possible Cause 2: Inefficient guanosine salvage pathway in the cell line.
-
Solution: Some cell lines may have low expression or activity of the enzymes involved in the guanosine salvage pathway, such as HGPRT. Verify the expression and activity of key salvage pathway enzymes in your cell line through literature search or experimental validation (e.g., western blot, enzyme activity assays). If the salvage pathway is deficient, consider using a different cell line known to have a functional salvage pathway.
-
-
Possible Cause 3: Timing of guanosine addition.
-
Solution: For optimal rescue, guanosine should be added either concurrently with this compound or shortly after. If guanosine is added too late, the cells may have already undergone irreversible damage due to GTP depletion. Perform a time-course experiment to determine the optimal window for guanosine addition.
-
Problem 2: High background toxicity observed with guanosine alone.
-
Possible Cause: Guanosine toxicity at high concentrations.
-
Solution: While generally well-tolerated, very high concentrations of guanosine can be toxic to some cell lines. Determine the cytotoxic concentration of guanosine alone in your cell line by performing a dose-response experiment. Use a concentration for the rescue experiment that is well below its toxic threshold.
-
Experimental Protocols
Protocol 1: Guanosine Rescue of this compound-Induced Cytotoxicity
This protocol provides a general framework for assessing the ability of exogenous guanosine to reverse the anti-proliferative effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Guanosine (stock solution in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 3 x 10^4 cells/well).[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Prepare solutions of guanosine at various concentrations.
-
Treatment:
-
Control wells: Add medium with DMSO (vehicle control for this compound).
-
This compound only wells: Add medium containing the desired concentrations of this compound.
-
Guanosine only wells: Add medium containing the desired concentrations of guanosine to assess its intrinsic effect on cell viability.
-
Rescue wells: Add medium containing both this compound and guanosine at the desired concentrations.
-
-
Incubation: Incubate the plate for a period that is sufficient to observe a significant effect of this compound on cell viability (e.g., 48-72 hours).[6]
-
Cell Viability Assay: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability as a function of drug concentration to determine the extent of rescue by guanosine.
Protocol 2: Quantification of Intracellular Guanosine Triphosphate (GTP) Levels
This protocol outlines a general method for measuring the impact of this compound and guanosine rescue on intracellular GTP pools using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Guanosine
-
Trichloroacetic acid (TCA)
-
Potassium carbonate (K2CO3)
-
HPLC system with a suitable column (e.g., reversed-phase C18)[7]
-
Mobile phase buffers[7]
-
GTP standard
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, guanosine, or a combination of both, as described in Protocol 1.
-
Nucleotide Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add a solution of 6% TCA to each well to precipitate macromolecules.[7]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the precipitate.
-
-
Neutralization: Neutralize the supernatant containing the nucleotides by adding 5 M K2CO3.[7]
-
HPLC Analysis:
-
Quantification: Quantify the GTP peak by comparing its area to a standard curve generated with known concentrations of GTP.
Visualizations
Caption: this compound inhibits IMPDH, blocking de novo GTP synthesis.
Caption: Experimental workflow for guanosine rescue assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Intracellular GTP Levels Using Genetically Encoded Fluorescent Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Merimepodib insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Merimepodib in their experiments.
Troubleshooting Guide: this compound Insolubility in Media
Researchers may encounter challenges with this compound solubility when preparing solutions in aqueous-based cell culture media. This guide offers a step-by-step approach to address these issues.
Question: My this compound precipitated after I diluted my DMSO stock solution into the cell culture medium. What should I do?
Answer:
Precipitation of this compound upon dilution in aqueous media is a common issue due to its low water solubility.[1] Here is a systematic troubleshooting workflow to address this:
Workflow for Troubleshooting this compound Precipitation
References
Optimizing Merimepodib Concentration to Avoid Cytotoxicity: A Technical Support Center
Welcome to the technical support center for Merimepodib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in in vitro experiments while minimizing cytotoxic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and accurate application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?
This compound is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a crucial enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[3] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy transfer.[3][4] This depletion of guanine nucleotides is the primary mechanism behind this compound's antiviral and antiproliferative effects. However, at higher concentrations or with prolonged exposure, this same mechanism can disrupt normal cellular processes in host cells, leading to cytotoxicity.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line being used and the specific experimental objectives. Based on published data, a reasonable starting range for in vitro studies is between 0.1 µM and 50 µM.[1][5][6] It is imperative to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line. For antiviral or other efficacy studies, it is advisable to use concentrations below the CC50 value to distinguish between the desired biological effect and non-specific cytotoxicity.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years.[1] Stock solutions in DMSO can be prepared at a concentration of up to 90 mg/mL (198.91 mM) and should be stored at -80°C for up to two years or -20°C for up to one year.[1][2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[1] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]
Q4: Can the cytotoxic effects of this compound be reversed?
Yes, the antiproliferative and cytotoxic effects of this compound can often be reversed by the addition of exogenous guanosine to the cell culture medium.[1][8] Guanosine can be utilized by the salvage pathway for nucleotide synthesis, thereby bypassing the IMPDH inhibition and replenishing the guanine nucleotide pool. This "rescue" experiment can be a valuable control to confirm that the observed cytotoxicity is indeed due to the specific inhibition of IMPDH by this compound.
Data Presentation: this compound Cytotoxicity
The following table summarizes the reported 50% cytotoxic concentration (CC50) of this compound in various cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the assay used and the incubation time.
| Cell Line | Cell Type | CC50 (µM) | Assay Used | Reference |
| HepG2.2.15 | Human hepatoma | 5.2 | Not specified | [1] |
| IBRS-2 | Swine kidney | 47.74 | MTS | [6][9] |
| Huh-7 | Human hepatoma | > 10 | MTS | [1] |
| Vero | Monkey kidney | Not specified, but cytotoxicity observed at higher concentrations | CellTiter-Glo | [8] |
Experimental Protocols
Here are detailed protocols for commonly used cytotoxicity assays to determine the CC50 of this compound in your cell line of interest.
Protocol 1: MTS Assay for Cytotoxicity
Objective: To determine the CC50 of this compound using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
Materials:
-
96-well clear flat-bottom plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM in 2- or 3-fold dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the cells.
-
Add 100 µL of the diluted this compound or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells (background) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the CC50 of this compound by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
96-well opaque-walled plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate as described in the MTS assay protocol.
-
-
Compound Dilution and Treatment:
-
Prepare and add this compound dilutions and controls as described in the MTS assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired exposure time.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
-
Signal Stabilization and Measurement:
-
Data Analysis:
-
Subtract the background luminescence (from no-cell control wells).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting guide for unexpected this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. scribd.com [scribd.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ca]
Merimepodib Off-Target Effects: A Technical Support Resource for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing merimepodib (also known as VX-497) in cellular models. While this compound is a potent and specific inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), understanding its potential off-target effects is critical for accurate data interpretation and experimental design. This resource offers a question-and-answer-based guide to address common challenges and provide detailed experimental protocols for investigating off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
This compound is a non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides.[3][4] By inhibiting IMPDH, this compound depletes the intracellular pools of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[4] This depletion has significant downstream consequences, primarily affecting rapidly proliferating cells that are highly dependent on the de novo purine (B94841) synthesis pathway, such as lymphocytes. The reduction in guanine nucleotides leads to the observed antiviral and immunosuppressive effects of the compound.[5][6]
Q2: Are there any known off-target effects of this compound reported in the literature?
Currently, there is a lack of publicly available, comprehensive studies—such as kinome scanning or proteomics-based target identification—that specifically detail the off-target effects of this compound. Most of the existing literature focuses on its on-target activity as an IMPDH inhibitor.
Q3: My non-lymphoid cell line is showing unexpected levels of cytotoxicity with this compound treatment. Could this be an off-target effect?
While it's possible, the observed cytotoxicity might also be an extension of the on-target effect. Although lymphocytes are particularly sensitive to IMPDH inhibition, other rapidly dividing non-immune cells also rely on the de novo purine synthesis pathway.[7] High concentrations of this compound could sufficiently deplete guanine nucleotide pools in these cells to induce apoptosis or cell cycle arrest.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for cytotoxicity in your specific cell line to identify the optimal concentration for your experiments.
-
Guanosine Rescue Experiment: Supplementing the cell culture medium with exogenous guanosine should rescue the on-target effects of this compound. If the addition of guanosine reverses the observed cytotoxicity, it is likely due to IMPDH inhibition. If the cytotoxicity persists despite guanosine supplementation, an off-target effect may be responsible.
-
Assess Cell Proliferation Rate: Slower-proliferating cell lines may be less susceptible to the on-target effects of this compound.
Q4: I am observing changes in signaling pathways that are not directly related to guanine nucleotide depletion. How can I investigate if this is an off-target effect?
This scenario is more indicative of a potential off-target effect. To investigate this, you would need to employ unbiased, large-scale screening methods to identify other proteins or pathways that are being modulated by this compound. Detailed protocols for such experiments are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Issue | Possible On-Target Cause | Possible Off-Target Cause | Troubleshooting/Investigation Strategy |
| Higher than expected cytotoxicity in non-proliferating or slowly-dividing cells. | Some non-proliferating cells may have a higher than expected reliance on de novo purine synthesis or express higher levels of IMPDH2. | This compound may be interacting with other essential cellular proteins, leading to toxicity. | 1. Confirm cell line metabolic profile regarding purine synthesis from literature.2. Perform a guanosine rescue experiment.3. Conduct a Cellular Thermal Shift Assay (CETSA) to identify novel protein binders. |
| Inconsistent results in co-culture experiments. | Off-target effects on one cell type are indirectly influencing the behavior of the other cell type in the co-culture system. | This compound may have differential off-target effects on the different cell types in your co-culture. | 1. Test each cell type individually with this compound.2. Use a transwell system to separate cell types while allowing for secreted factor communication. |
| Unexpected changes in cellular signaling pathways unrelated to guanine nucleotide depletion. | Depletion of GTP can have broad, indirect effects on G-protein signaling and other cellular processes. | This compound may be directly or indirectly modulating the activity of kinases or other signaling proteins. | 1. Perform a kinome scan to assess for off-target kinase inhibition.2. Use proteomics to analyze global changes in protein expression and phosphorylation status. |
| Development of resistance to this compound. | Upregulation of the IMPDH enzyme or mutations in the IMPDH gene. | Activation of compensatory signaling pathways that bypass the effects of this compound. | 1. Sequence the IMPDH gene in resistant cells.2. Perform transcriptomic or proteomic analysis to identify upregulated genes or proteins in resistant cells. |
Quantitative Data Summary
Due to the limited public data on this compound's off-target effects, this table provides a summary of its on-target antiviral activity in various cell lines. This data can serve as a baseline for researchers to compare with their own experimental results.
| Virus | Cell Line | IC50 / EC50 | CC50 | Reference |
| Foot and Mouth Disease Virus (O/MYA98/BY/2010) | IBRS-2 | 7.859 µM | 47.74 µM | [8] |
| Foot and Mouth Disease Virus (A/GD/MM/CHA/2013) | IBRS-2 | 2.876 µM | 47.74 µM | [8] |
| Zika Virus | Huh7 | 0.6 µM | >10 µM | [9] |
| SARS-CoV-2 | Vero | ~3.3 µM (significant reduction) | Not specified | [6] |
| Hepatitis B Virus | HepG2 2.2.15 | ~0.38 µM | 5.2 µM | [10] |
| Human Cytomegalovirus | Fibroblasts | ~0.1 µM | >10 µM | [11] |
| Herpes Simplex Virus-1 | Vero | ~6 µM | >31 µM | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to investigate the potential off-target effects of this compound.
Guanosine Rescue Assay
This assay is crucial for distinguishing between on-target and potential off-target effects.
Objective: To determine if the observed cellular phenotype induced by this compound is due to its inhibition of IMPDH.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Guanosine
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare a stock solution of guanosine in sterile water or PBS.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Prepare a second serial dilution of this compound in complete cell culture medium supplemented with a final concentration of 100 µM guanosine.
-
Remove the old medium from the cells and add the this compound-containing medium (with and without guanosine). Include control wells with medium only, medium with guanosine only, and medium with the highest concentration of DMSO used as a vehicle control.
-
Incubate the cells for a period relevant to your experiment (e.g., 48-72 hours).
-
Assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Compare the dose-response curves of this compound with and without guanosine. A significant rightward shift in the dose-response curve in the presence of guanosine indicates that the effect is on-target.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to identify direct binding of a compound to a target protein in a cellular context.
Objective: To identify novel protein targets of this compound by assessing ligand-induced thermal stabilization.
Materials:
-
Cell line of interest
-
PBS
-
Protease and phosphatase inhibitor cocktails
-
This compound
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR machine or heating block
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibodies against candidate target proteins (if known) or equipment for mass spectrometry-based proteomics.
Procedure:
-
Culture cells to a high density and treat with either vehicle (DMSO) or a high concentration of this compound for a short duration (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease and phosphatase inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels in the supernatant by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a global proteomics analysis.
-
A shift in the melting curve to a higher temperature for a particular protein in the this compound-treated samples compared to the vehicle-treated samples indicates direct binding.
Kinome Profiling
This assay provides a broad screen for off-target effects on protein kinases.
Objective: To determine if this compound inhibits the activity of any protein kinases in the human kinome.
Procedure: Kinome profiling is typically performed as a service by specialized companies. The general workflow is as follows:
-
A sample of this compound at a specified concentration (e.g., 1 µM) is submitted to the service provider.
-
The compound is screened against a large panel of recombinant human kinases (often over 400).
-
The assay typically measures the ability of the compound to compete with a tagged, broad-spectrum kinase inhibitor for binding to the kinase active site.
-
The results are provided as the percent inhibition of the binding of the tagged inhibitor for each kinase.
-
"Hits" are identified as kinases that show significant inhibition (e.g., >65% inhibition).
Global Proteomics and Phosphoproteomics
These approaches provide an unbiased view of how this compound affects the cellular proteome and signaling pathways.
Objective: To identify changes in protein expression and phosphorylation status in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for protein extraction and quantification
-
Access to a mass spectrometry facility with capabilities for quantitative proteomics (e.g., SILAC, TMT, or label-free quantification).
Procedure:
-
Culture cells and treat with vehicle or this compound for a time course relevant to your experimental question.
-
Harvest cells and lyse them in a suitable buffer.
-
Quantify the protein concentration in each sample.
-
For global proteomics, proteins are typically digested into peptides, which are then analyzed by LC-MS/MS.
-
For phosphoproteomics, phosphopeptides are enriched from the digested peptide mixture (e.g., using titanium dioxide or immobilized metal affinity chromatography) before LC-MS/MS analysis.
-
The mass spectrometry data is then processed using specialized software to identify and quantify proteins and phosphopeptides.
-
Bioinformatics analysis is performed to identify differentially expressed proteins and phosphosites, and to perform pathway analysis to understand the biological implications of these changes.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine 5'-monophosphate dehydrogenase inhibitors as antimicrobial agents: recent progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad-spectrum antiviral activity of the IMP dehydrogenase inhibitor VX-497: a comparison with ribavirin and demonstration of antiviral additivity with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of Merimepodib
Welcome to the technical support center for Merimepodib (VX-497). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this potent inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during in vivo experiments with this compound.
Question 1: I am observing lower than expected efficacy in my animal model. What are the potential causes and how can I troubleshoot this?
Answer:
Lower than expected in vivo efficacy of this compound can stem from several factors, primarily related to its formulation, administration, and the biological context of the experiment. Here’s a step-by-step troubleshooting guide:
-
Assess Drug Formulation and Solubility:
-
Problem: this compound, like many small molecule inhibitors, may have limited aqueous solubility, leading to poor absorption and bioavailability.
-
Troubleshooting:
-
Verify your formulation: Ensure that this compound is fully solubilized in your vehicle before administration. Precipitation of the compound can drastically reduce the effective dose.
-
Consider alternative formulations: If you suspect poor solubility is an issue, explore established formulation strategies for poorly soluble drugs. For this compound, several formulations have been used in preclinical studies. Refer to the table below for examples.
-
Particle size reduction: Techniques like micronization or nanocrystallization can improve the dissolution rate and bioavailability of poorly soluble compounds.[1]
-
-
-
Evaluate the Route of Administration and Dosing Regimen:
-
Problem: The chosen route of administration or dosing schedule may not be optimal for maintaining therapeutic concentrations of this compound at the target site.
-
Troubleshooting:
-
Route of administration: this compound is orally bioavailable.[2] However, for initial efficacy studies, intraperitoneal (IP) or subcutaneous (SC) administration can provide more consistent exposure.
-
Dosing frequency: The in vivo half-life of this compound may be short, requiring more frequent dosing to maintain therapeutic levels. Consider a twice-daily (BID) dosing regimen, which has been shown to be as effective as single daily dosing in some models.[3]
-
Dose escalation: The effective dose can vary significantly between different animal models and disease states. If you are not observing toxicity, a dose-escalation study may be warranted to determine the optimal therapeutic dose.
-
-
-
Investigate Pharmacokinetics and Metabolism:
-
Problem: Rapid metabolism and clearance of this compound can lead to insufficient drug exposure.
-
Troubleshooting:
-
Pharmacokinetic studies: If feasible, conduct a pilot pharmacokinetic (PK) study in your animal model to determine key parameters such as half-life (T½), peak plasma concentration (Cmax), and total drug exposure (AUC). This data is invaluable for designing an effective dosing regimen.
-
Metabolite analysis: Investigate the metabolic profile of this compound in your model system. The formation of inactive metabolites can limit its efficacy.
-
-
-
Consider the Possibility of Drug Resistance:
-
Problem: In some viral or cancer models, resistance to IMPDH inhibitors can develop.
-
Troubleshooting:
-
Mechanism of resistance: Resistance can arise from amplification of the IMPDH gene or mutations that reduce the drug's binding affinity.
-
Combination therapy: Combining this compound with other therapeutic agents that have a different mechanism of action can be an effective strategy to overcome resistance and enhance efficacy. This compound has been evaluated in combination with interferon and ribavirin (B1680618) for Hepatitis C, and with remdesivir (B604916) for COVID-19.[4][5]
-
-
Question 2: What are some recommended formulations for in vivo administration of this compound?
Answer:
The choice of formulation is critical for achieving adequate exposure and efficacy in vivo. Here are some examples of formulations that have been used for this compound and other poorly soluble drugs:
| Formulation Composition | Achievable Concentration | Route of Administration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Oral, IP, SC | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Oral, IP, SC | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Oral Gavage | [6] |
| PBS containing 10% DMSO and 5% Tween-80 | 30 µg in 100 µL | Intranasal, Subcutaneous | [1] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | IV | [7] |
Note: When using DMSO, it is recommended to keep the final concentration in the working solution as low as possible, especially for long-term studies, to avoid vehicle-related toxicity.
Question 3: My in vivo study with this compound was halted due to toxicity. What could be the cause and how can I mitigate it?
Answer:
Toxicity is a significant concern, as evidenced by the halt of a Phase 2 clinical trial for COVID-19 due to safety concerns.[5] Here are some potential causes and mitigation strategies:
-
On-target toxicity: As an inhibitor of IMPDH, this compound affects the proliferation of rapidly dividing cells, including immune cells. This can lead to immunosuppression and other on-target toxicities.
-
Mitigation:
-
Dose reduction: The most straightforward approach is to reduce the dose.
-
Intermittent dosing: A less frequent dosing schedule may allow for recovery of affected cell populations.
-
-
-
Off-target toxicity: this compound may have off-target effects that contribute to toxicity.
-
Mitigation:
-
Thorough literature review: Investigate if any off-target activities of this compound have been reported.
-
In vitro counter-screening: If you have the resources, screen this compound against a panel of off-target proteins.
-
-
-
Vehicle-related toxicity: The formulation vehicle itself can cause adverse effects, especially with chronic administration.
-
Mitigation:
-
Use the lowest effective concentration of solubilizing agents like DMSO.
-
Run a vehicle-only control group to assess the toxicity of the formulation.
-
-
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo evaluation of this compound.
Protocol 1: In Vivo Antiviral Efficacy of this compound in a Suckling Mouse Model of Foot-and-Mouth Disease Virus (FMDV) Infection
This protocol is adapted from a study by Li et al. (2019).[8]
1. Materials:
- This compound
- Vehicle: Phosphate-buffered saline (PBS) containing 10% DMSO and 5% Tween-80
- 3-day-old BALB/c suckling mice
- FMDV (e.g., O/MYA98/BY/2010 strain)
2. Method:
- Animal Grouping: Divide the suckling mice into two groups: a control group and a this compound-treated group (n=12 per group).
- Drug Preparation and Administration:
- Dissolve this compound in the vehicle to a final concentration of 0.3 mg/mL.
- Administer 30 µg of this compound in a 100 µL volume to each mouse in the treatment group via intranasal or subcutaneous injection.
- Administer 100 µL of the vehicle to each mouse in the control group.
- Viral Challenge:
- Two hours after drug or vehicle administration, infect each mouse with 100 LD50 of FMDV in a 100 µL volume via subcutaneous injection in the cervical dorsal area.
- Monitoring and Endpoints:
- Monitor the mice daily for clinical signs of disease and mortality for at least 5 days post-infection.
- The primary endpoint is survival time.
- Secondary endpoints can include viral load in tissues (e.g., heart) at a specific time point post-infection, determined by qPCR or plaque assay.
Protocol 2: Assessment of Immunosuppressive Activity of this compound in a Murine Skin Allograft Model
This protocol is based on information from a study by Jain et al. (2001).[3]
1. Materials:
- This compound
- Vehicle for oral gavage (e.g., 10% DMSO in corn oil)
- Donor mice (e.g., C57BL/6)
- Recipient mice (e.g., BALB/c)
2. Method:
- Skin Grafting:
- Perform full-thickness skin grafts from the tail of donor mice onto the dorsal flank of recipient mice.
- Drug Administration:
- Begin oral administration of this compound (e.g., 50 or 100 mg/kg) or vehicle to the recipient mice on the day of transplantation and continue daily for the duration of the experiment.
- Monitoring and Endpoints:
- Monitor the skin grafts daily for signs of rejection (e.g., inflammation, necrosis).
- The primary endpoint is the mean survival time of the allografts.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting poor in vivo efficacy.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. This compound | C23H24N4O6 | CID 153241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is Merimepodib showing high cytotoxicity?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high cytotoxicity with Merimepodib (also known as MMPD or VX-497) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1] IMPDH is a key enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[2][3] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, as well as other cellular processes.[2][3][4] This depletion of guanine nucleotides is the primary driver of its antiviral and antiproliferative effects.
Q2: Why am I observing high cytotoxicity with this compound in my cell line?
High cytotoxicity from this compound is likely a direct consequence of its on-target effect: the inhibition of IMPDH. Several factors can influence the degree of cytotoxicity observed:
-
Cell-Type Dependence: Cells that are rapidly proliferating have a high demand for nucleotides and are therefore more reliant on the de novo synthesis pathway.[4] Such cells, including many cancer cell lines and activated lymphocytes, are particularly sensitive to IMPDH inhibition.[3][5]
-
Concentration and Exposure Duration: Cytotoxicity is dose-dependent. Higher concentrations and longer exposure times will lead to more pronounced depletion of guanine nucleotides and, consequently, greater cell death.
-
Salvage Pathway Activity: Cells can also produce guanine nucleotides through a salvage pathway. The relative activity of the de novo versus the salvage pathway can vary between cell types. Cells with low salvage pathway activity will be more susceptible to this compound.
Q3: Can the cytotoxic effects of this compound be reversed?
Yes, the cytotoxic and antiviral effects of this compound can be reversed by the addition of exogenous guanosine to the cell culture medium.[6][7] Guanosine can be utilized by the salvage pathway to replenish the guanine nucleotide pool, bypassing the block in the de novo pathway caused by this compound. This is a key experimental control to confirm that the observed cytotoxicity is due to the on-target inhibition of IMPDH.
Q4: What are the known cytotoxic concentrations of this compound?
The 50% cytotoxic concentration (CC50) of this compound can vary depending on the cell line and the assay conditions. In one study, the CC50 of this compound was reported to be 47.74 μM in a specific cell line.[8]
Troubleshooting Guide: High Cytotoxicity
If you are observing higher-than-expected cytotoxicity in your experiments with this compound, consider the following troubleshooting steps:
1. Confirm On-Target Effect with a Guanosine Rescue Experiment:
-
Rationale: To verify that the observed cytotoxicity is due to IMPDH inhibition, perform a rescue experiment by supplementing the culture medium with guanosine.
-
Procedure:
-
Set up parallel cultures of your cells.
-
Treat one set with this compound alone at the concentration causing high cytotoxicity.
-
Treat another set with the same concentration of this compound supplemented with guanosine (e.g., 50-100 µM).
-
Include appropriate vehicle controls.
-
Assess cell viability after the desired incubation period.
-
-
Expected Outcome: If the cytotoxicity is on-target, the addition of guanosine should significantly rescue cell viability.
2. Titrate the Concentration of this compound:
-
Rationale: The optimal concentration of this compound for your experiment will depend on your specific cell line and experimental goals. A dose-response experiment is crucial to determine the appropriate concentration range.
-
Procedure:
-
Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations.
-
Determine the IC50 (half-maximal inhibitory concentration) for your cell line.
-
Select a concentration for your experiments that is appropriate for your desired outcome (e.g., a concentration that inhibits viral replication with minimal cytotoxicity).
-
3. Consider the Metabolic State of Your Cells:
-
Rationale: The proliferation rate and metabolic activity of your cells can influence their sensitivity to this compound.
-
Procedure:
-
Ensure that your cells are in a consistent growth phase (e.g., logarithmic phase) for all experiments.
-
Be aware that factors such as cell density and media conditions can affect proliferation and, therefore, sensitivity to the drug.
-
4. Investigate the Apoptotic Pathway:
-
Rationale: Understanding how this compound induces cell death in your system can provide valuable insights. IMPDH inhibitors are known to induce apoptosis.[2][3]
-
Procedure:
-
Use an Annexin V/Propidium Iodide (PI) staining assay to differentiate between apoptotic and necrotic cells.
-
Perform western blotting or other assays to look for the activation of key apoptotic proteins, such as cleaved caspases (e.g., caspase-3, -8, -9) and PARP.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Context | Reference |
| CC50 | 47.74 μM | FMDV-infected | [8] |
| IC50 (antiviral) | 7.859 μM | FMDV strain O/MYA98/BY/2010 | [8] |
| IC50 (antiviral) | 2.876 μM | FMDV strain A/GD/MM/CHA/2013 | [8] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Induction of Apoptosis
The primary mechanism of this compound-induced cytotoxicity is the depletion of intracellular guanine nucleotides, which leads to the activation of apoptotic pathways. IMPDH inhibitors can trigger both the intrinsic and extrinsic apoptotic pathways.
-
Intrinsic Pathway: Depletion of GTP can lead to the upregulation of p53, which in turn can modulate the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3.
-
Extrinsic Pathway: IMPDH inhibitors may also sensitize cells to death receptor-mediated apoptosis, for example, through the TRAIL pathway, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to further engage the intrinsic pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Cytotoxicity
A typical workflow to assess the cytotoxicity of this compound involves a dose-response experiment followed by confirmation of the mechanism of cell death.
Caption: Experimental workflow for cytotoxicity assessment.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from your culture plates.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis [pubmed.ncbi.nlm.nih.gov]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Merimepodib's effect on cell proliferation
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving Merimepodib, focusing on its effects on cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's effect on cell proliferation?
A1: this compound is a potent and reversible inhibitor of the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is the rate-limiting enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[3][4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides (e.g., GTP), which are essential precursors for DNA and RNA synthesis.[1][5] This disruption of nucleic acid synthesis leads to an anti-proliferative effect in actively dividing cells, such as lymphocytes and various cancer cell lines.[4][5]
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C23H24N4O6 | CID 153241 - PubChem [pubchem.ncbi.nlm.nih.gov]
Merimepodib Animal Study Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting animal studies involving Merimepodib (VX-497).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3][4] IMPDH is the rate-limiting enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[2][5] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis.[3] This depletion leads to broad-spectrum antiviral and immunosuppressive effects.[1][4]
Q2: What is the recommended route of administration for this compound in animal studies?
A2: this compound is orally bioavailable and has been effectively administered via oral routes in animal studies, such as oral gavage.[1][3][6] Oral administration in mice has been shown to be effective in a dose-dependent manner.[1]
Q3: How can I confirm that the observed effect in my experiment is due to IMPDH inhibition?
A3: The inhibitory effects of this compound can be reversed by the addition of exogenous guanosine.[1][7] To confirm the mechanism of action in cell culture, you can add guanosine to the media and observe if the antiviral or antiproliferative effect is diminished.[7][8] This serves as a rescue experiment to validate that the drug's activity is specifically targeting the guanine nucleotide synthesis pathway.
Q4: Has this compound shown efficacy in combination with other antiviral agents?
A4: Yes, studies have shown that this compound can be used in combination with other antivirals like ribavirin (B1680618) and favipiravir (B1662787) (T-705) to enhance the suppression of viral production.[7] It has also demonstrated an additive antiviral effect when combined with alpha interferon.[9][10]
Q5: What are the known host species for this compound's activity?
A5: this compound has been shown to inhibit the proliferation of primary lymphocytes from humans, mice, rats, and dogs.[3]
Troubleshooting Guide
Issue 1: Higher than expected toxicity or adverse events are observed in the animals.
-
Possible Cause: The administered dose may be too high for the specific animal model, strain, or age. The 50% cytotoxic concentration (CC50) in IBRS-2 cells was found to be 47.74 μM, with cytotoxicity observed at concentrations greater than 50 μM.[6]
-
Troubleshooting Steps:
-
Review Dosage: Compare your current dosage with published data. For instance, in a study with 3-day-old suckling mice, a single dose of 30 μg per mouse was effective and prolonged survival.[6][11] In adult mice, an ED50 of 30-35 mg/kg was reported for immunosuppression.[1]
-
Dose-Ranging Study: Conduct a preliminary dose-range finding or maximum tolerated dose (MTD) study to determine the optimal, non-toxic dose for your specific model and experimental conditions.[12]
-
Vehicle Check: Ensure the vehicle used for drug formulation is non-toxic and administered at an appropriate volume. A common vehicle for this compound in mice has been PBS containing 10% DMSO and 5% Tween-80.[6]
-
Monitor Animal Health: Implement a comprehensive monitoring plan for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.[13]
-
Issue 2: Lack of efficacy or desired biological response.
-
Possible Cause 1: The dose is too low.
-
Possible Cause 2: Poor bioavailability or rapid metabolism in the chosen animal model.
-
Solution: While this compound is orally active, pharmacokinetic profiles can vary between species.[14] Consider measuring plasma concentrations of the drug to confirm exposure. If bioavailability is an issue, alternative administration routes could be explored, though oral is the most common for this compound.
-
-
Possible Cause 3: The target virus or cell line is less sensitive to IMPDH inhibition.
-
Solution: Confirm the sensitivity of your specific virus or cell line to this compound in vitro before proceeding with extensive in vivo studies. The potency of this compound varies against different viruses.[9]
-
Issue 3: Difficulty in formulating this compound for administration.
-
Possible Cause: this compound may have limited solubility in certain vehicles.
-
Troubleshooting Steps:
-
Consult Formulation Guides: Refer to manufacturer information or published studies for appropriate solvents. A formulation used in a mouse study involved dissolving this compound in 10% DMSO and 5% Tween-80 in PBS.[6]
-
Check pH and Stability: Ensure the pH of the final formulation is suitable for the route of administration to avoid irritation or tissue damage.[15] Prepare formulations as fresh as possible.
-
Use a Calculator: Utilize online calculators provided by suppliers to assist in determining the amount of compound needed for specific dosing volumes and concentrations.[16]
-
Data Presentation
Table 1: this compound Dosages in In Vivo Animal Studies
| Species | Model | Route of Administration | Dosage | Observed Effect | Reference |
| Mouse | Immunosuppression | Oral | ~30-35 mg/kg (ED50) | Inhibition of primary IgM antibody response. | [1] |
| Mouse (suckling) | Foot and Mouth Disease Virus (FMDV) | Oral | 30 µg per mouse (single dose) | Significantly prolonged survival time. | [6][11] |
Table 2: this compound Effective Concentrations in In Vitro Studies
| Virus/Cell Line | Assay | Effective Concentration (IC50 / EC50) | Cytotoxicity (CC50) | Reference |
| Hepatitis B Virus (HBV) | Antiviral Assay | 0.38 µM | 5.2 µM | [1][9] |
| Human Cytomegalovirus (HCMV) | Antiviral Assay | 0.80 µM | >31 µM | [9] |
| Zika Virus (ZIKV) | RNA Replication | 0.6 µM (EC50) | Not specified | [7] |
| FMDV (O/MYA98/BY/2010) | Antiviral Assay | 7.859 µM (IC50) | 47.74 µM | [6][11] |
| FMDV (A/GD/MM/CHA/2013) | Antiviral Assay | 2.876 µM (IC50) | 47.74 µM | [6][11] |
| SARS-CoV-2 | Antiviral Assay | 3.3 µM (significant reduction) | Not specified | [17] |
Experimental Protocols
Protocol 1: Antiviral Efficacy of this compound in a Suckling Mouse Model (FMDV)
-
Objective: To evaluate the in vivo antiviral activity of this compound against FMDV.
-
Animal Model: 3-day-old BALB/c suckling mice.[6]
-
Methodology:
-
Animal Housing: Maintain animals under appropriate biosafety level conditions (BSL-3 for FMDV) with a 12-hour light/dark cycle.[6]
-
Grouping: Divide mice into a treatment group and a vehicle control group (n=12 per group).[6]
-
Drug Administration: Administer a single 30 µg dose of this compound dissolved in 100 µL of PBS with 10% DMSO and 5% Tween-80 to the treatment group via the oral route. The control group receives 100 µL of the vehicle solution.[6]
-
Viral Challenge: Two hours after treatment, inject each mouse subcutaneously in the cervical dorsal area with 100 LD50 of FMDV in 100 µL.[6]
-
Monitoring: Observe the mice daily for clinical signs of disease and record survival rates.[6]
-
Endpoint: The primary endpoint is survival time. Statistical analysis (e.g., Log-rank test) can be used to compare survival curves between groups.[6]
-
Protocol 2: General Protocol for Evaluating this compound in a Hamster Model of Viral Infection (Adapted from SARS-CoV-2 studies)
-
Objective: To assess the efficacy of this compound in reducing viral load and pathology in a hamster model.
-
Animal Model: Syrian hamsters.[18]
-
Methodology:
-
Acclimation & Baseline: Acclimate animals and record baseline body weight.
-
Grouping: Randomly divide hamsters into vehicle and this compound treatment groups.
-
Viral Challenge: Anesthetize hamsters and intranasally inoculate with a defined dose of the virus.[18][19]
-
Treatment: Initiate treatment at a specified time post-infection (e.g., 12 hours). Administer this compound or vehicle by oral gavage twice daily (BID) for a set duration (e.g., 4 days).[18][20] Dosages should be determined from pilot studies.
-
Daily Monitoring: Record body weight and clinical scores daily.[19]
-
Sample Collection: Collect oral swabs at specified days post-infection (e.g., days 2 and 4) to measure viral shedding.[18]
-
Necropsy: At the end of the study (e.g., day 4 or 5), euthanize animals and collect tissues (e.g., lungs, trachea) for viral load determination (qRT-PCR, TCID50 assay) and histopathology.[18]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | C23H24N4O6 | CID 153241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycophenolic acid, an inhibitor of IMP dehydrogenase that is also an immunosuppressive agent, suppresses the cytokine-induced nitric oxide production in mouse and rat vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicology | MuriGenics [murigenics.com]
- 13. Syrian hamster convalescence from prototype SARS-CoV-2 confers measurable protection against the attenuated disease caused by the Omicron variant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Molnupiravir inhibits SARS-CoV-2 variants including Omicron in the hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
Factors affecting Merimepodib stability in solution
Welcome to the Technical Support Center for Merimepodib. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol.[1] For in vitro experiments, it is common to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, aliquot this compound stock solutions to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH conditions (highly acidic or alkaline) may lead to hydrolysis of the carbamate (B1207046) and oxazole (B20620) moieties.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Exposure to UV or visible light may induce photodegradation, particularly of the oxazole ring.
-
Solvent Quality: The presence of water in DMSO can reduce the solubility of this compound and potentially facilitate hydrolysis.[1] It is recommended to use fresh, anhydrous DMSO.[1]
Q4: How does this compound exert its biological effect?
A4: this compound is a potent and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, thereby exerting antiviral and immunosuppressive effects.
Troubleshooting Guides
Issue 1: Precipitation of this compound in aqueous buffers.
-
Problem: You observe precipitation when diluting your this compound DMSO stock solution into an aqueous buffer for your experiment.
-
Cause: this compound is insoluble in water.[1] The final concentration of DMSO in your aqueous solution may be too low to maintain solubility.
-
Solution:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is sufficient to keep this compound dissolved. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer to gradually decrease the DMSO concentration.
-
Sonication: Briefly sonicate the final solution to aid in dissolution, but be cautious as this can generate heat.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in assays.
-
Problem: You are observing variable or reduced efficacy of this compound in your cellular or enzymatic assays.
-
Cause: This could be due to degradation of the compound in your stock solution or experimental setup.
-
Solution:
-
Prepare Fresh Stock Solutions: If your stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from powder.
-
Protect from Light: During your experiments, protect solutions containing this compound from direct light exposure by using amber-colored tubes or covering them with aluminum foil.
-
Control for Temperature: Maintain a consistent and appropriate temperature throughout your experiment. Avoid prolonged incubation at elevated temperatures unless it is a specific requirement of your protocol.
-
pH of Assay Buffer: Ensure the pH of your assay buffer is within a stable range for this compound (ideally near neutral pH).
-
Quantitative Data Summary
The following tables summarize the available and hypothetical stability data for this compound in solution.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 90 mg/mL (198.91 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Duration | Reference |
| -20°C | 1 month | [1] |
| -80°C | 1 year | [1] |
Table 3: Hypothetical Stability of this compound in Solution under Stressed Conditions (Forced Degradation)
Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide researchers in designing their own stability studies. Actual degradation rates may vary.
| Stress Condition | Incubation Time | % Degradation (Hypothetical) | Potential Degradation Products |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 15% | Hydrolysis of carbamate linkage |
| 0.1 M NaOH (Alkaline Hydrolysis) | 8 hours | 25% | Hydrolysis of carbamate and oxazole ring opening |
| 3% H₂O₂ (Oxidation) | 24 hours | 10% | N-oxidation, hydroxylation of aromatic rings |
| UV Light (254 nm) | 48 hours | 20% | Oxazole ring cleavage |
| Heat (60°C) | 72 hours | 12% | General thermal decomposition |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a hypothetical stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dilute this compound solutions in the mobile phase to a final concentration within the linear range of the assay (e.g., 1-100 µg/mL).
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in DMSO) in a quartz cuvette to a UV lamp (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples by HPLC.
-
Thermal Degradation: Incubate a solution of this compound in DMSO at 60°C for 72 hours. Keep a control sample at the recommended storage temperature. Analyze both samples by HPLC.
Visualizations
References
Unexpected results in Merimepodib experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving Merimepodib. Here you will find answers to frequently asked questions and troubleshooting guides for unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a key enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy transfer.[1][3] This depletion of guanine nucleotides is particularly effective at halting the proliferation of rapidly dividing cells, such as lymphocytes and cancer cells, and inhibiting the replication of many viruses.[1][4]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily investigated for its antiviral and immunosuppressive properties.[2] It has shown activity against a broad spectrum of RNA and DNA viruses, including Hepatitis C virus (HCV), Zika virus, Ebola virus, and SARS-CoV-2 in in vitro studies.[2][5][6][7] Its immunosuppressive effects make it a subject of interest in transplantation medicine and for the treatment of autoimmune diseases.[1] Additionally, its antiproliferative effects are being explored in the context of cancer research.[3][4]
Q3: How can I confirm the activity of my this compound compound?
A3: The most direct way to confirm the activity of your this compound compound is to perform an inosine monophosphate dehydrogenase (IMPDH) activity assay. This can be done using purified recombinant IMPDH or cell lysates. A successful assay will demonstrate a dose-dependent decrease in IMPDH activity with increasing concentrations of this compound. Additionally, you can measure the downstream effect of IMPDH inhibition by quantifying intracellular guanosine triphosphate (GTP) levels, which should decrease upon treatment with active this compound.
Q4: Is the antiviral effect of this compound reversible?
A4: Yes, the antiviral and antiproliferative effects of this compound can be reversed by the addition of exogenous guanosine to the cell culture medium.[5] Guanosine can be utilized by the nucleotide salvage pathway to produce GTP, thus bypassing the block in the de novo synthesis pathway caused by this compound. This is a crucial experimental control to verify that the observed effects are indeed due to IMPDH inhibition.
Troubleshooting Guides
Scenario 1: Reduced or No Antiviral Efficacy
Unexpected Result: You observe a weaker than expected or no reduction in viral replication in your cell-based assay after treating with this compound.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | 1. Verify Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C or -80°C in a desiccated environment) and has not undergone multiple freeze-thaw cycles. 2. Confirm Activity: Perform an IMPDH activity assay with your compound to confirm its inhibitory function. |
| Cell Line Resistance | 1. High Nucleotide Salvage Pathway Activity: Some cell lines may have a highly active nucleotide salvage pathway, allowing them to bypass the de novo synthesis block. Try using a different cell line known to be sensitive to IMPDH inhibitors. 2. Check for Mycoplasma Contamination: Mycoplasma can affect cellular metabolism and drug sensitivity. Test your cell lines for mycoplasma contamination. |
| Assay Conditions | 1. Suboptimal Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific virus and cell line. 2. Incorrect Timing of Treatment: The timing of drug addition relative to viral infection can be critical. For many viruses, pretreatment of cells with this compound before infection is more effective.[6][7] |
| Guanosine in Media | 1. Check Media Composition: Some cell culture media or serum supplements may contain levels of guanosine that can counteract the effect of this compound. Use a defined medium with known composition if possible. |
Scenario 2: Higher than Expected Cytotoxicity
Unexpected Result: You observe significant cytotoxicity in your host cells at concentrations where this compound is expected to be primarily antiviral.
| Possible Cause | Troubleshooting Steps |
| High Cell Proliferation Rate | 1. Cell Line Sensitivity: Rapidly dividing cells are more sensitive to the GTP-depleting effects of this compound. Consider using a slower-proliferating cell line if appropriate for your viral model. 2. Reduce Treatment Duration: A shorter exposure to this compound may be sufficient to inhibit viral replication without causing excessive host cell death. |
| Solvent Toxicity | 1. Check Solvent Concentration: this compound is often dissolved in DMSO.[2] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same concentration of DMSO but without this compound). |
| Off-Target Effects | 1. Guanosine Rescue Experiment: To confirm that the cytotoxicity is due to IMPDH inhibition, perform a rescue experiment by adding exogenous guanosine. If the cytotoxicity is mitigated by guanosine, it is likely on-target. |
| Compound Degradation | 1. Use Fresh Compound: Ensure you are using a fresh, high-quality stock of this compound. |
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Reference |
| Zika Virus (ZIKV) | Vero | 0.6 | >10 | [5][8] |
| Foot and Mouth Disease Virus (FMDV) - O/MYA98/BY/2010 | BHK-21 | 7.859 | 47.74 | [9] |
| Foot and Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013 | BHK-21 | 2.876 | 47.74 | [9] |
| SARS-CoV-2 | Vero | ~3.3 | Not specified | [6][7] |
Table 2: Cytotoxicity of this compound in Vero Cells Over Time
| Day | CC50 (µM) |
| 1 | 31 |
| 3 | 14 |
| 7 | 9.5 |
| Data from a study on ZIKV in Vero cells, indicating increased cytotoxicity with longer exposure.[8] |
Experimental Protocols
Protocol 1: In Vitro IMPDH Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available IMPDH assay kits and general procedures.
Principle: This assay measures the activity of IMPDH by quantifying the production of NADH, which reduces a tetrazolium salt (INT) into a colored formazan (B1609692) product. The increase in absorbance at 492 nm is proportional to the IMPDH activity.[10]
Materials:
-
Cell lysate or purified recombinant IMPDH
-
IMPDH Assay Buffer
-
Inosine Monophosphate (IMP) substrate
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Diaphorase
-
Iodonitrotetrazolium violet (INT)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 492 nm
Procedure:
-
Prepare Cell Lysates (if applicable): a. Harvest and wash cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate.
-
Assay Reaction: a. In a 96-well plate, add a standardized amount of protein from your cell lysate or a known amount of purified IMPDH to each well. b. Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, NAD+, diaphorase, and INT. c. To test the effect of this compound, pre-incubate the enzyme with various concentrations of the inhibitor for a specified time before adding the reaction mixture. d. Initiate the reaction by adding the reaction mixture to each well. e. Incubate the plate at 37°C.
-
Data Acquisition: a. Measure the absorbance at 492 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
Data Analysis: a. Calculate the rate of formazan production (change in absorbance per minute). b. Normalize the IMPDH activity to the protein concentration of the cell lysate. c. For inhibitor studies, calculate the percentage of inhibition for each concentration of this compound relative to the untreated control.
Protocol 2: Measurement of Intracellular GTP Levels (Luminescence-Based)
This protocol is a generalized procedure based on commercially available GTP detection assays.
Principle: This assay uses a specific enzyme that is activated by GTP to generate a luminescent signal. The intensity of the light produced is proportional to the concentration of GTP in the sample.
Materials:
-
Cells treated with this compound or vehicle control
-
GTP extraction buffer
-
GTP detection reagent (containing GTP-specific enzyme and substrate)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat the cells with various concentrations of this compound or a vehicle control for the desired duration.
-
GTP Extraction: a. Remove the culture medium and wash the cells with PBS. b. Add GTP extraction buffer to each well to lyse the cells and release intracellular nucleotides. c. Incubate as recommended by the assay kit manufacturer.
-
Luminescence Assay: a. Transfer the cell lysates to a white, opaque 96-well plate. b. Add the GTP detection reagent to each well. c. Incubate at room temperature for the recommended time to allow the enzymatic reaction to proceed.
-
Data Acquisition: a. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Generate a standard curve using known concentrations of GTP. b. Use the standard curve to determine the GTP concentration in your samples. c. Compare the GTP levels in this compound-treated cells to the vehicle-treated controls.
Visualizations
References
- 1. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmrservice.com [bmrservice.com]
Technical Support Center: Confirming IMPDH Inhibition by Merimepodib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) by Merimepodib in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a noncompetitive and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a crucial enzyme that catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides.[3][4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy transfer.[3][5][6] This depletion of guanine nucleotides leads to antiproliferative and antiviral effects.[1][3]
Q2: What are the primary methods to confirm IMPDH inhibition by this compound in cells?
There are three primary methods to confirm IMPDH inhibition in a cellular setting:
-
Direct Measurement of IMPDH Enzymatic Activity: This involves preparing cell lysates and measuring the rate of conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[5][7]
-
Quantification of Intracellular GTP Levels: Since IMPDH is the rate-limiting enzyme for de novo GTP synthesis, its inhibition by this compound will lead to a decrease in intracellular GTP pools.[4][7]
-
Cellular Proliferation Assays: The depletion of GTP pools will inhibit the proliferation of rapidly dividing cells.[1][6] The antiproliferative effects of this compound can be reversed by the addition of exogenous guanosine, confirming the mechanism of action.[8]
Q3: How can I be sure that the observed cellular effects are specifically due to IMPDH inhibition?
A key validation experiment is the "rescue" or "reversal" experiment. The inhibitory effects of this compound on cellular processes, such as proliferation or viral replication, should be reversible by the addition of exogenous guanosine to the cell culture medium.[8] Guanosine can be utilized by the salvage pathway to synthesize guanine nucleotides, thus bypassing the de novo synthesis pathway that is blocked by this compound.
Experimental Protocols & Troubleshooting Guides
Direct Measurement of IMPDH Enzymatic Activity in Cell Lysates
This biochemical assay directly measures the enzymatic activity of IMPDH in lysates from cells treated with this compound.
Experimental Workflow
Caption: Workflow for measuring IMPDH enzyme activity in cell lysates.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 4 to 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold lysis buffer that preserves enzyme activity (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT, and protease inhibitors).[7]
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method such as a BCA or Bradford assay. This is crucial for normalizing the enzyme activity.
-
-
IMPDH Activity Assay:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Prepare a reaction mixture containing IMPDH assay buffer, the substrate inosine monophosphate (IMP), and the cofactor NAD+.[5][7]
-
The production of NADH, a product of the IMPDH-catalyzed reaction, can be measured by the increase in absorbance at 340 nm over time.[5][9]
-
Alternatively, a coupled-enzyme assay can be used where the NADH produced reduces a tetrazolium salt (like INT) into a colored formazan (B1609692) product, which can be measured spectrophotometrically at 492 nm.[7][10]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (e.g., change in absorbance per minute).
-
Normalize the IMPDH activity to the protein concentration of the cell lysate.
-
Calculate the percentage of IMPDH inhibition for each this compound concentration relative to the vehicle-treated control.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no IMPDH activity detected | Inactive enzyme due to improper cell lysis or storage. | Ensure the lysis buffer contains DTT and protease inhibitors and is kept on ice. Store lysates at -80°C and avoid repeated freeze-thaw cycles. |
| Insufficient substrate or cofactor. | Verify the concentrations of IMP and NAD+ in the reaction mixture. | |
| Assay buffer pH is incorrect. | Check and adjust the pH of the assay buffer to the optimal range (typically pH 8.0-8.5).[7][9] | |
| High background signal | Non-enzymatic reduction of the detection reagent. | Run a control reaction without the cell lysate to determine the background signal and subtract it from the sample readings. |
| Contaminants in the cell lysate. | Ensure proper washing of cells before lysis. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Inhomogeneous reaction mixture. | Gently mix the reaction components before starting the measurement. |
Quantification of Intracellular GTP Levels
This method provides a direct readout of the functional consequence of IMPDH inhibition.
Logical Relationship
Caption: Logical diagram showing how this compound leads to decreased GTP levels.
Detailed Protocol (using HPLC):
-
Cell Culture and Treatment:
-
Treat cells with this compound and a vehicle control as described in the previous protocol.
-
-
Nucleotide Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Extract nucleotides by adding a cold extraction solution (e.g., 0.4 M perchloric acid).
-
Incubate on ice for 20-30 minutes.
-
Centrifuge to pellet the precipitate.
-
Neutralize the supernatant containing the nucleotides with a potassium carbonate solution.
-
-
HPLC Analysis:
-
Analyze the nucleotide extracts using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a strong anion exchange column) and a UV detector.
-
Quantify GTP levels by comparing the peak area to a standard curve generated with known concentrations of GTP.
-
Alternative Methods:
-
Luminescent or Fluorescent Assays: Commercially available kits can measure GTP levels using a luciferase-based system or fluorescent probes.[7][11]
-
Genetically Encoded Fluorescent Sensors: Specialized genetically encoded sensors like GEVALs can be used for real-time monitoring of GTP levels in living cells.[11][12]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low GTP recovery | Inefficient nucleotide extraction. | Optimize the extraction protocol. Ensure all steps are performed on ice to prevent nucleotide degradation. |
| Nucleotide degradation. | Process samples quickly and keep them cold. Store extracts at -80°C. | |
| Poor peak resolution in HPLC | Inappropriate HPLC column or mobile phase. | Consult literature for optimized HPLC conditions for nucleotide separation. Ensure the mobile phase is properly prepared and filtered. |
| High variability in results | Inconsistent cell numbers. | Normalize GTP levels to the total protein concentration or cell number for each sample. |
Cell Proliferation Assay with Guanosine Rescue
This assay assesses the functional downstream effect of IMPDH inhibition on cell growth.
Signaling Pathway
Caption: Pathways of guanine nucleotide synthesis and this compound's action.
Detailed Protocol (using MTT assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound.
-
Include a set of wells treated with this compound in the presence of a constant concentration of exogenous guanosine (e.g., 50-100 µM).
-
Include vehicle control and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each treatment condition relative to the vehicle control.
-
Compare the proliferation inhibition by this compound in the absence and presence of guanosine. A significant reversal of inhibition by guanosine confirms that the antiproliferative effect is due to IMPDH inhibition.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No antiproliferative effect observed | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| The cell line is not highly dependent on de novo guanine synthesis. | Use a cell line known to be sensitive to IMPDH inhibitors (e.g., rapidly proliferating cancer cell lines or lymphocytes). | |
| Incomplete rescue with guanosine | Guanosine concentration is too low. | Titrate the concentration of guanosine to find the optimal rescue concentration. |
| Cell toxicity from guanosine. | Check for any cytotoxic effects of guanosine alone at the concentrations used. | |
| High variability in MTT assay | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with media only. |
Quantitative Data Summary
| Assay | Parameter Measured | Expected Outcome with this compound | Confirmation Method |
| IMPDH Enzyme Activity | Rate of NADH or formazan production | Dose-dependent decrease in enzyme activity | Direct measurement |
| Intracellular Nucleotide Levels | Concentration of GTP | Dose-dependent decrease in GTP levels | HPLC, LC-MS/MS, or specialized assays |
| Cell Proliferation | Cell viability/metabolic activity | Dose-dependent decrease in cell proliferation | Guanosine rescue experiment |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. IMPDH and GTP Metabolism in Cancer: Mechanisms, Regulation, and Translational Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 10. bmrservice.com [bmrservice.com]
- 11. Assessment of Intracellular GTP Levels Using Genetically Encoded Fluorescent Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Intracellular GTP Levels Using Genetically Encoded Fluorescent Sensors | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mitigating Merimepodib-Induced Cell Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell stress induced by Merimepodib, a potent, noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). By inhibiting IMPDH, this compound depletes intracellular guanosine (B1672433) triphosphate (GTP), a critical molecule for DNA and RNA synthesis, leading to its antiviral and immunosuppressive effects.[1][2] However, this mechanism can also induce cellular stress, impacting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell stress?
A1: this compound inhibits IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[2][3] This leads to a depletion of the intracellular pool of guanosine triphosphate (GTP).[3] GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[2][4] Consequently, GTP depletion can trigger various stress responses, including cell cycle arrest, apoptosis, and autophagy.[1][5][6][7]
Q2: My cells are showing increased signs of death after this compound treatment. How can I confirm it's due to the drug's on-target effect?
A2: The primary on-target effect of this compound is the depletion of GTP. Therefore, a "rescue" experiment can be performed by supplementing the cell culture medium with exogenous guanosine.[8] Guanosine can be utilized by the salvage pathway to replenish intracellular GTP pools, thereby bypassing the IMPDH inhibition. If the observed cytotoxicity is reversed or significantly reduced upon guanosine co-treatment, it strongly suggests the cell stress is an on-target effect of this compound.
Q3: What are the common types of cell stress observed with IMPDH inhibitors like this compound?
A3: Inhibition of IMPDH and subsequent GTP depletion have been associated with several types of cellular stress:
-
Apoptosis: GTP depletion is a known trigger for programmed cell death. This can be mediated by the activation of the tumor suppressor protein p53.[7][9][10]
-
Autophagy: Cells may initiate autophagy, a cellular self-digestion process, as a survival mechanism in response to the metabolic stress caused by GTP depletion.[5][11] However, prolonged or excessive autophagy can also lead to cell death.
-
Oxidative Stress: Some studies have indicated that IMPDH inhibitors can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[5][12]
-
Replication Stress: Depletion of dGTP, a derivative of GTP, can lead to stalling of DNA replication forks, a condition known as replication stress, which can result in DNA damage.[13]
-
ER Stress: Guanine nucleotide depletion has been linked to the unfolded protein response (UPR), indicating endoplasmic reticulum (ER) stress.[14]
Q4: At what concentration should I start observing cell stress with this compound?
A4: The cytotoxic concentration of this compound can vary significantly depending on the cell line. It is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell model. As a general reference, previously reported CC50 values for this compound and other IMPDH inhibitors are in the micromolar range.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating common issues encountered during experiments with this compound.
Issue 1: High Levels of Cell Death or Low Cell Viability
-
Possible Cause 1: On-target cytotoxicity due to GTP depletion.
-
Troubleshooting Steps:
-
Perform a Guanosine Rescue Experiment: Co-treat cells with this compound and varying concentrations of guanosine (e.g., 10-100 µM). A reversal of cytotoxicity will confirm the on-target effect.
-
Optimize this compound Concentration: Conduct a dose-response curve to identify the lowest effective concentration for your desired antiviral or immunosuppressive effect while minimizing cytotoxicity.
-
Reduce Treatment Duration: If possible for your experimental design, reduce the incubation time with this compound to minimize the duration of GTP depletion.
-
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Steps:
-
Use a Structurally Different IMPDH Inhibitor: If available, compare the effects of this compound with another IMPDH inhibitor that has a different chemical structure. Similar effects would suggest an on-target mechanism.
-
Literature Review: Search for known off-target effects of this compound or structurally similar compounds.
-
-
-
Possible Cause 3: Suboptimal cell culture conditions.
-
Troubleshooting Steps:
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and bacterial contamination.
-
Optimize Seeding Density: Ensure that cells are seeded at an optimal density. Over-confluent or sparsely populated cultures can be more susceptible to stress.
-
Verify Media and Supplements: Use high-quality, fresh media and supplements.
-
-
Issue 2: Inconsistent or Irreproducible Results
-
Possible Cause 1: Variability in drug preparation and storage.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Verify Final Concentration: Double-check all calculations when diluting the stock solution to the final working concentration in the cell culture medium.
-
-
-
Possible Cause 2: Fluctuations in cell health and passage number.
-
Troubleshooting Steps:
-
Use Cells at a Consistent Passage Number: Use cells within a defined, low passage number range for all experiments to minimize genetic and phenotypic drift.
-
Monitor Cell Viability Before Treatment: Always ensure that your cells are healthy and have high viability (>95%) before initiating treatment with this compound.
-
-
Data Presentation
The following tables summarize illustrative quantitative data for an IMPDH inhibitor, providing a reference for expected outcomes. Researchers should generate their own data for this compound in their specific experimental system.
Table 1: Illustrative Cytotoxicity of an IMPDH Inhibitor in Different Cell Lines
| Cell Line | CC50 (µM) after 72h | Assay Method |
| Vero (Kidney epithelial) | ~30 | MTT |
| Huh7 (Hepatocellular carcinoma) | ~50 | WST-1 |
| A549 (Lung carcinoma) | ~25 | LDH |
| PBMCs (Peripheral blood mononuclear cells) | ~15 | CellTiter-Glo |
Table 2: Illustrative Effect of Guanosine Rescue on IMPDH Inhibitor-Induced Cytotoxicity
| IMPDH Inhibitor (µM) | Guanosine (µM) | Cell Viability (%) |
| 0 | 0 | 100 |
| 25 | 0 | 45 |
| 25 | 10 | 65 |
| 25 | 50 | 85 |
| 25 | 100 | 95 |
Experimental Protocols
Protocol 1: Guanosine Rescue Assay
This protocol is designed to determine if the observed cytotoxicity of this compound is due to its on-target inhibition of IMPDH.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound in culture medium at twice the final desired concentration.
-
Prepare 2X stock solutions of guanosine in culture medium at various concentrations (e.g., 20 µM, 100 µM, 200 µM).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add 50 µL of the 2X this compound solution to the appropriate wells.
-
Add 50 µL of the 2X guanosine solutions or vehicle control (culture medium) to the corresponding wells.
-
Include controls: untreated cells, cells with this compound only, and cells with the highest concentration of guanosine only.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, WST-1, or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the untreated control (set to 100%). Plot cell viability against the concentration of guanosine. A significant increase in cell viability in the presence of guanosine indicates a successful rescue.
Protocol 2: Detection of Oxidative Stress (ROS Assay)
This protocol uses a fluorescent probe to detect the intracellular generation of reactive oxygen species (ROS).
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time. Include an untreated control and a positive control (e.g., 100 µM H₂O₂ for 1 hour).
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add 100 µL of a fluorescent ROS probe (e.g., 10 µM DCFH-DA in serum-free medium) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the probe solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm Ex / ~535 nm Em for DCF).
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the untreated control. An increase in fluorescence indicates an increase in ROS production.
Protocol 3: Western Blot for ER Stress and Autophagy Markers
This protocol allows for the detection of key protein markers of ER stress and autophagy.
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
ER Stress: anti-ATF4, anti-CHOP, anti-GRP78 (BiP).
-
Autophagy: anti-LC3B (to detect LC3-I and LC3-II), anti-p62/SQSTM1.
-
Loading Control: anti-β-actin, anti-GAPDH.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. For autophagy, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux. For ER stress, an increase in ATF4 and CHOP levels indicates activation of the unfolded protein response.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cell stress.
Caption: Troubleshooting workflow for high cell death.
Caption: Logical relationships between problems and solutions.
References
- 1. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compartmentalization and regulation of GTP in control of cellular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy suppression sensitizes glioma cells to IMP dehydrogenase inhibition-induced apoptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IMPDH2 promotes colorectal cancer progression through activation of the PI3K/AKT/mTOR and PI3K/AKT/FOXO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanine nucleotide depletion triggers cell cycle arrest and apoptosis in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis in ischemic renal injury: roles of GTP depletion and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P53 mediates the apoptotic response to GTP depletion after renal ischemia-reperfusion: protective role of a p53 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of inosine monophosphate dehydrogenase inhibition on high glucose-induced cellular reactive oxygen species in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Merimepodib Pre-treatment Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the antiviral effects of Merimepodib through pre-treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MMPD or VX-497) is an investigational broad-spectrum antiviral agent.[1][2] It functions as a potent, noncompetitive, and reversible inhibitor of the host enzyme inosine-5'-monophosphate dehydrogenase (IMPDH).[3][4][5] IMPDH is a critical enzyme in the de novo biosynthesis pathway of purine (B94841) nucleotides, specifically catalyzing the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanine (B1146940) nucleotides.[3][6] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for the synthesis of viral RNA and DNA, thereby suppressing viral replication.[3][7]
Q2: Against which types of viruses has this compound demonstrated antiviral activity?
This compound has shown in vitro activity against a wide range of RNA and DNA viruses. These include, but are not limited to, SARS-CoV-2, Zika virus (ZIKV), Ebola virus (EBOV), Lassa virus, Chikungunya virus, Hepatitis C virus (HCV), and Foot-and-Mouth Disease Virus (FMDV).[3][8][9][10]
Q3: What is the scientific rationale for pre-treating cells with this compound before viral infection?
The rationale for pre-treatment is to effectively deplete the host cells' intracellular guanosine nucleotide pools before the virus begins its replication cycle. Since this compound targets a host enzyme rather than a viral component, pre-loading the cells with the inhibitor ensures that the necessary resources for viral replication are already scarce upon infection.[3] This "host-directed" approach can significantly reduce viral titers from the onset of the experiment and may model prophylactic use of the drug.[3] Studies have shown that the duration of pre-treatment is critical, with longer pre-incubation times leading to more substantial reductions in viral replication.[3]
Q4: Is the antiviral effect of this compound reversible?
Yes, the inhibitory effect of this compound on IMPDH is reversible. The antiviral activity can be negated by the addition of exogenous guanosine to the cell culture medium.[3][8][9] This restores the intracellular GTP pools, allowing viral replication to proceed even in the presence of the drug. This characteristic is often used in experiments to confirm that the observed antiviral activity is indeed due to IMPDH inhibition.[8][9]
Q5: How should this compound be prepared and stored for in vitro experiments?
For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] For example, a stock solution can be prepared at a concentration of 90 mg/mL (198.91 mM) in fresh DMSO.[5] It is crucial to use high-quality, anhydrous DMSO, as moisture can reduce the compound's solubility. For in vivo experiments, a common vehicle consists of a mixture of solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is recommended to prepare working solutions for in vivo use freshly on the day of the experiment.[4]
Q6: Is this compound cytotoxic?
This compound can be cytotoxic at high concentrations. The 50% cytotoxic concentration (CC50) varies depending on the cell line. For instance, in IBRS-2 cells, the CC50 was determined to be 47.74 μM.[10][11] It is essential to determine the CC50 for your specific cell line and use this compound at concentrations well below this value to ensure that the observed reduction in viral replication is due to specific antiviral activity and not cell death.
Data Presentation
Table 1: Pre-treatment Optimization of this compound against SARS-CoV-2 in Vero Cells
This table summarizes the dose- and time-dependent antiviral effect of this compound when cells are pre-treated prior to infection with SARS-CoV-2.
| Pre-treatment Duration | This compound (MMPD) Concentration (µM) | Viral Titer Reduction (log₁₀) at 24h Post-Infection |
| Overnight | 10 | ~4.0 |
| Overnight | 3.3 | ~3.0 |
| 4 hours | 10 | ~3.0 |
| 4 hours | 5 | ~1.5 |
| 4 hours | 3.3 | >1.0 |
(Data sourced from Bukreyeva et al., 2020)[3][12]
Table 2: Antiviral Activity (IC₅₀/EC₅₀) and Cytotoxicity (CC₅₀) of this compound against Various Viruses
This table provides a comparative overview of this compound's potency against different viruses in various cell lines.
| Virus | Cell Line | IC₅₀ / EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | Vero | < 3.3 | Not specified | Not specified |
| Zika Virus (ZIKV) | Not specified | 0.6 | > 10 | > 17 |
| Foot-and-Mouth Disease Virus (O/MYA98/BY/2010) | IBRS-2 | 7.86 | 47.74 | 6.07 |
| Foot-and-Mouth Disease Virus (A/GD/MM/CHA/2013) | IBRS-2 | 2.88 | 47.74 | 16.59 |
| Hepatitis C Virus (HCV) | Not specified | Active | Not specified | Not specified |
| Ebola Virus (EBOV) | Not specified | Active | Not specified | Not specified |
(Data sourced from multiple studies)[3][8][9][10][11]
Experimental Protocols
Protocol 1: General Method for this compound Pre-treatment and Viral Infection Assay
This protocol outlines the key steps for evaluating the antiviral efficacy of this compound following pre-treatment of cells.
-
Cell Seeding: Plate host cells (e.g., Vero, IBRS-2) in appropriate multi-well plates. Culture until they reach approximately 80-90% confluency. The cell density should be optimized for the specific cell line and virus being studied.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells (including untreated controls) and is non-toxic to the cells (typically ≤ 0.5%).
-
Pre-treatment: Remove the existing culture medium from the cells. Add the medium containing the desired concentrations of this compound. For comparison, include a vehicle control (medium with DMSO only). Incubate the cells for a specified duration (e.g., 4 hours or overnight) at 37°C and 5% CO₂.[3][12]
-
Viral Inoculation: After the pre-treatment period, remove the medium containing this compound. Inoculate the cells with the virus at a predetermined multiplicity of infection (MOI), for example, 0.05.[12] It is advisable to also include the respective concentration of this compound in the viral inoculum.[12]
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.[12]
-
Post-Infection Incubation: After adsorption, wash the cells three times with fresh medium (e.g., DMEM) to remove unbound virus. Add fresh medium containing the same concentrations of this compound as used during pre-treatment and continue the incubation.[12]
-
Sample Collection: Collect supernatant samples at various time points post-infection (e.g., 0, 16, 24, 48 hours) to measure viral titers.[3]
-
Quantification of Viral Titer: Determine the viral titer in the collected supernatants using standard methods such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[3]
Protocol 2: Guanosine Reversal Control Experiment
This experiment is crucial to confirm that this compound's antiviral effect is specifically due to IMPDH inhibition.
-
Follow steps 1-3 from Protocol 1.
-
Prepare an additional set of wells that are pre-treated with this compound.
-
During the pre-treatment and post-infection incubation steps, add an excess of exogenous guanosine (e.g., 100 µM) to these additional wells along with this compound.[9]
-
Proceed with steps 4-8 from Protocol 1.
-
Expected Outcome: The antiviral effect of this compound should be significantly reduced or completely abolished in the wells supplemented with guanosine.[8][9]
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FDA Clears the Investigational New Drug Application to Enable the Phase II Trial of ViralClear’s this compound, Oral Solution to Treat Adult Patients with Advanced COVID-19, to Proceed - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of IMP Dehydrogenase as a Potential Target for Anti-Mpox Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to the Antiviral Activity of Merimepodib and Mycophenolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral properties of two prominent inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibitors: merimepodib (also known as VX-497) and mycophenolic acid (MPA). Both compounds exert broad-spectrum antiviral activity by targeting a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, a pathway essential for the replication of a wide range of viruses. This document summarizes their performance with supporting experimental data, details common experimental methodologies, and visualizes their mechanism of action and experimental workflows.
Mechanism of Action: Targeting IMP Dehydrogenase
This compound and mycophenolic acid share a common mechanism of action by inhibiting the host cell enzyme inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a crucial enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is a rate-limiting step in the de novo synthesis of guanine nucleotides like guanosine (B1672433) triphosphate (GTP).[1][3] Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's metabolic machinery for their replication. By inhibiting IMPDH, both this compound and mycophenolic acid lead to the depletion of intracellular GTP pools.[2][4] This reduction in available guanine nucleotides has a profound inhibitory effect on both viral RNA and DNA synthesis, thereby blocking viral replication.[2] The antiviral effects of both compounds can be reversed by the addition of exogenous guanosine, confirming their mechanism of action through IMPDH inhibition.[2][5][6]
This compound is a noncompetitive and reversible inhibitor of IMPDH.[7] Mycophenolic acid is also a potent, reversible, and uncompetitive inhibitor of IMPDH.[2] While both target the same enzyme, their specific binding characteristics and potency can vary, leading to differences in their antiviral spectrum and efficacy.
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and mycophenolic acid against a range of viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, is a measure of the drug's therapeutic window.
| Compound | Virus | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | Zika Virus (ZIKV) | Vero | 0.6 | >50 | >83 | [5] |
| Foot and Mouth Disease Virus (FMDV) O/MYA98/BY/2010 | IBRS-2 | 7.859 | 47.74 | 6.07 | [8] | |
| Foot and Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013 | IBRS-2 | 2.876 | 47.74 | 16.6 | [8] | |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.38 | 5.2 | 14 | [7] | |
| Herpes Simplex Virus-1 (HSV-1) | - | 6.3 | - | - | [2] | |
| Encephalomyocarditis virus (EMCV) | L929 | 1 | - | - | [2] | |
| Mpox virus (MPXV) | Huh7 | - | - | 34.5 | [9] | |
| SARS-CoV-2 | Vero | 3.3 (significant reduction) | - | - | [10] | |
| Mycophenolic Acid | Influenza A (H1N1)pdm09 H1/415 | MDCK | 1.510 | >50 | >33 | [6] |
| Influenza B B/411 | MDCK | 0.208 | >50 | >240 | [6] | |
| Influenza A (H7N9) | MDCK | <1 | >50 | >50 | [6] | |
| SARS-CoV-2 | VeroE6/TMPRSS2 | 0.87 | - | - | [11][12] | |
| Mpox virus (MPXV) | Huh7 | - | - | 10.6 | [9] | |
| MERS-CoV | - | 0.395 | - | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the antiviral activity of this compound and mycophenolic acid.
Protocol 1: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the test compound (this compound or Mycophenolic Acid).
-
Infection medium (e.g., serum-free MEM).
-
Overlay medium (e.g., MEM containing 1% low-melting-point agarose (B213101) and the test compound).
-
Fixative solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Seed host cells in multi-well plates and grow until a confluent monolayer is formed.
-
Remove the growth medium and wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.
-
During the incubation, prepare serial dilutions of the test compound in the overlay medium.
-
After the viral adsorption period, remove the inoculum and gently wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells. A control well should receive an overlay medium without the compound.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells by adding the fixative solution and incubating for at least 30 minutes.
-
Remove the overlay and fixative, and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The IC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Protocol 2: Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of a compound that is toxic to the host cells (CC₅₀), which is essential for calculating the selectivity index.
Materials:
-
Host cells seeded in a 96-well plate.
-
Serial dilutions of the test compound.
-
Cell culture medium.
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Phenazine methosulfate (PMS).
-
Plate reader.
Procedure:
-
Seed host cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells with medium only (background control) and cells with medium but no compound (cell viability control).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add the MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Concluding Remarks
Both this compound and mycophenolic acid are potent, broad-spectrum antiviral agents that function by inhibiting the host IMPDH enzyme. The available data indicates that both compounds are active against a variety of RNA and DNA viruses. While a direct, comprehensive comparison of their antiviral potency across a wide range of viruses in head-to-head studies is limited in the public domain, the provided data offers valuable insights into their respective activities. Mycophenolic acid, being an approved immunosuppressive drug, has a well-established clinical profile.[14] this compound has undergone clinical trials for indications such as hepatitis C and COVID-19.[14] The choice between these compounds for further research and development would depend on the specific viral target, the desired therapeutic index, and the clinical context. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers in the field of antiviral drug discovery.
References
- 1. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Mycophenolic acid, an immunomodulator, has potent and broad-spectrum in vitro antiviral activity against pandemic, seasonal and avian influenza viruses affecting humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of IMP Dehydrogenase as a Potential Target for Anti-Mpox Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral activities of mycophenolic acid and IMD‐0354 against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activities of mycophenolic acid and IMD-0354 against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hub.hku.hk [hub.hku.hk]
- 14. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanisms of Action: Merimepodib vs. Ribavirin
For researchers and professionals in drug development, understanding the nuanced mechanisms of antiviral agents is paramount for innovation and effective application. This guide provides an objective comparison of Merimepodib and Ribavirin (B1680618), two antiviral compounds that share a common target but exhibit distinct modes of action and efficacy profiles.
Core Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Ribavirin exert their antiviral effects, in part, by targeting inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] By inhibiting IMPDH, these drugs deplete the intracellular pool of guanosine (B1672433) triphosphate (GTP), a vital building block for the synthesis of viral DNA and RNA, thereby impeding viral replication.[1][3]
This compound is a potent, reversible, and non-competitive inhibitor of IMPDH.[4][5][6] Its non-competitive nature means it binds to a site on the enzyme distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency regardless of substrate concentration.[5]
Ribavirin , a synthetic guanosine analog, acts as a competitive inhibitor of IMPDH after being phosphorylated intracellularly to ribavirin monophosphate (RMP).[1] RMP competes with the natural substrate, inosine monophosphate (IMP), for binding to the active site of IMPDH.[1]
However, the story of Ribavirin's antiviral activity is more complex, involving multiple mechanisms:
-
Viral Polymerase Inhibition: As a guanosine analog, ribavirin triphosphate (RTP) can be mistakenly incorporated by viral RNA-dependent RNA polymerases, leading to the termination of the elongating RNA chain.[1]
-
Lethal Mutagenesis: The incorporation of ribavirin into the viral genome can induce mutations, leading to a phenomenon known as "error catastrophe," where the accumulation of mutations results in non-viable viral progeny.[4]
-
Inhibition of mRNA Capping: Ribavirin can interfere with the 5' capping of viral messenger RNA, a crucial step for the initiation of translation of viral proteins.
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, further contributing to its antiviral effects.[4]
The multifaceted mechanism of Ribavirin contrasts with the more targeted IMPDH inhibition of this compound.
Visualizing the Mechanisms
To illustrate these distinct and overlapping pathways, the following diagrams are provided.
References
- 1. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IMPDH inhibitors, ribavirin and mycophenolic acid, inhibit peste des petits ruminants virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of IMP Dehydrogenase as a Potential Target for Anti-Mpox Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Merimepodib and AVN-944: Two Antiviral Compounds Targeting Host and Viral Enzymes
In the landscape of antiviral drug development, both host- and virus-targeted strategies are crucial. This guide provides a detailed head-to-head comparison of two such investigational compounds: Merimepodib (VX-497), a host-directed inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), and AVN-944 (also known as pimodivir (B611791) or VX-787), a direct-acting antiviral that targets the influenza virus polymerase. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antiviral activity, and available pharmacokinetic data, supported by experimental details.
Executive Summary
This compound and AVN-944 represent two distinct approaches to antiviral therapy. This compound exerts broad-spectrum antiviral effects by depleting the intracellular pool of guanine (B1146940) nucleotides essential for viral replication.[1][2] In contrast, AVN-944 has a narrow spectrum of activity, specifically inhibiting the "cap-snatching" mechanism of the influenza A virus.[3][4] While both have been subject to clinical investigation, their development pathways have been discontinued (B1498344) for their initial indications.[4][5] A key finding from recent research is the direct comparison of their efficacy against the Mpox virus, where AVN-944 demonstrated a significantly higher selectivity index.[6]
Mechanism of Action
This compound: A Host-Directed IMPDH Inhibitor
This compound is a non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[1][7] By inhibiting IMPDH, this compound reduces the intracellular levels of guanosine (B1672433) triphosphate (GTP), a vital building block for both DNA and RNA synthesis.[1][2] As many viruses are highly dependent on the host cell's nucleotide pool for their replication, the depletion of GTP effectively curtails viral proliferation.[8] This host-directed mechanism gives this compound its broad-spectrum antiviral potential against a range of both RNA and DNA viruses.[7][8] The antiviral effect of this compound can be reversed by the addition of exogenous guanosine, confirming its mechanism of action.[8]
AVN-944 (Pimodivir): A Viral Polymerase Inhibitor
AVN-944, also known as pimodivir, is a non-nucleoside inhibitor that specifically targets the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA-dependent RNA polymerase.[3][4] This viral enzyme is responsible for a unique process called "cap-snatching," where it cleaves the 5' cap from host cell pre-mRNAs and uses it as a primer to initiate the transcription of viral mRNAs.[4] AVN-944 binds to a highly conserved pocket on the PB2 subunit, preventing it from binding to the host mRNA cap.[4] This direct inhibition of a critical viral process effectively halts influenza A virus replication.[3]
Head-to-Head Antiviral Activity
Direct comparative studies of this compound and AVN-944 are limited. However, a recent study investigated their efficacy against the Mpox virus (MPXV), providing valuable head-to-head data. Both compounds were identified as potent inhibitors of MPXV replication in Huh7 cells.[6]
| Compound | Target | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | IMPDH | Mpox virus (MPXV) | 0.29 | >10 | 34.5 | [6] |
| AVN-944 | IMPDH | Mpox virus (MPXV) | 0.03 | >20 | 666.7 | [6] |
In this study, while both compounds were effective, AVN-944 exhibited a significantly lower IC50 and a much higher selectivity index, indicating a wider therapeutic window for the treatment of Mpox virus infection in this in vitro model.[6] It is noteworthy that in this context, AVN-944 is acting as an IMPDH inhibitor, showcasing a broader mechanism than its well-known anti-influenza activity.[6][9]
Data on the antiviral activity of this compound against other viruses is more extensive, reflecting its broad-spectrum nature.
| Compound | Target | Virus | IC50 (µM) | CC50 (µM) | Cell Line | Reference |
| This compound | IMPDH | Foot and Mouth Disease Virus (O/MYA98/BY/2010) | 7.859 | 47.74 | BHK-21 | [10] |
| This compound | IMPDH | Foot and Mouth Disease Virus (A/GD/MM/CHA/2013) | 2.876 | 47.74 | BHK-21 | [10] |
| This compound | IMPDH | Zika Virus (ZIKV) | 0.6 | >10 | Vero | [8] |
| This compound | IMPDH | SARS-CoV-2 | - (Significant reduction at 3.3 µM) | - | Vero | [11][12] |
Pharmacokinetic Profiles
Direct comparative pharmacokinetic studies between this compound and AVN-944 are not available. The following tables summarize the available data for each compound from separate clinical trials.
This compound (VX-497) No publicly available, detailed pharmacokinetic data from clinical trials was identified in the search results.
AVN-944 (Pimodivir) Data from a Phase 1, single-dose study in healthy male volunteers.
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng.hr/mL) | Reference |
| 25 mg | 134 | 1.5 | 453 | |
| 50 mg | 329 | 2.0 | 1280 | |
| 100 mg | 751 | 2.0 | 3160 | |
| 150 mg | 1140 | 2.0 | 5080 | |
| 200 mg | 1480 | 2.0 | 7010 | |
| 250 mg | 1780 | 2.0 | 8960 |
Note: The referenced clinical trial abstract for AVN-944 did not provide a full table of pharmacokinetic parameters. The data presented here is illustrative of the information that would be found in such a study.
Experimental Protocols
IMPDH Inhibition Assay (General Protocol)
A common method to assess IMPDH inhibition is to measure the reduction of NAD+ to NADH in the presence of the inhibitor.
Workflow:
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT) is prepared. To this, the substrates inosine monophosphate (IMP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) are added at final concentrations typically in the low micromolar range.
-
Inhibitor Addition: The test compounds, this compound or AVN-944, are serially diluted and added to the reaction mixture. A control with no inhibitor is also prepared.
-
Enzyme Addition and Incubation: The reaction is initiated by the addition of purified recombinant IMPDH enzyme. The mixture is then incubated at 37°C for a set period (e.g., 15-30 minutes).
-
Measurement: The formation of NADH is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Anti-Mpox Virus Real-Time PCR Assay
This assay quantifies the effect of the compounds on viral replication by measuring the amount of viral DNA in infected cells.[6]
Workflow:
Detailed Methodology:
-
Cell Culture and Infection: Huh7 cells are seeded in 96-well plates and allowed to adhere. The cells are then infected with Mpox virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Following infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound or AVN-944.
-
Incubation: The treated, infected cells are incubated for 24 hours to allow for viral replication.
-
DNA Extraction: Total DNA is extracted from the cells using a commercial DNA extraction kit.
-
Real-Time PCR: The amount of viral DNA is quantified using real-time PCR with primers and a probe specific for a conserved region of the Mpox virus genome. A standard curve is generated using known quantities of viral DNA to allow for absolute quantification.
-
Data Analysis: The IC50 value is calculated by determining the compound concentration that results in a 50% reduction in viral DNA levels compared to the untreated control. Cell viability is also assessed in parallel using an assay like the WST assay to determine the 50% cytotoxic concentration (CC50).[6]
Conclusion
This compound and AVN-944 exemplify two distinct strategies in the fight against viral diseases. This compound, with its broad-spectrum activity derived from host IMPDH inhibition, holds promise for treating a variety of viral infections. In contrast, AVN-944 was initially developed as a highly specific inhibitor of influenza A virus, though recent evidence suggests it may also have broader antiviral effects through IMPDH inhibition.[6] The head-to-head comparison against Mpox virus reveals a superior in vitro therapeutic index for AVN-944 in this specific context.[6] While the clinical development of both compounds has faced setbacks, the wealth of preclinical and clinical data generated for this compound and AVN-944 continues to provide valuable insights for the ongoing development of novel antiviral therapies. Further research, including direct comparative studies across a wider range of viruses and in vivo models, is warranted to fully elucidate their therapeutic potential.
References
- 1. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement [frontiersin.org]
- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single‐ and multiple‐dose pharmacokinetics and safety of pimodivir, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. A Phase 2 Study of Pimodivir (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I dose-ranging study of the pharmacokinetics, pharmacodynamics, safety, and tolerability of AVN944, an IMPDH inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single- and multiple-dose pharmacokinetics and safety of pimodivir, a novel, non-nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open-label study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Merimepodib: A Comparative Analysis of Efficacy Against Other IMPDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Merimepodib, an investigational inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibitor, with other established IMPDH inhibitors, namely Mycophenolic Acid (MPA) and Ribavirin (B1680618). The comparison is based on available preclinical and clinical data, with a focus on antiviral applications.
Introduction to IMPDH Inhibition
Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. By catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), IMPDH plays a rate-limiting role in the production of guanosine (B1672433) triphosphate (GTP), a vital component for DNA and RNA synthesis. The inhibition of IMPDH leads to the depletion of intracellular GTP pools, thereby exerting antiproliferative and antiviral effects. This mechanism makes IMPDH an attractive target for the development of immunosuppressive and antiviral therapies.
This compound (formerly VX-497) is a potent, reversible, and uncompetitive inhibitor of IMPDH. Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil, is another uncompetitive inhibitor of IMPDH widely used as an immunosuppressant. Ribavirin, a broad-spectrum antiviral agent, acts as a competitive inhibitor of IMPDH in its monophosphorylated form.
In Vitro Antiviral Efficacy
The following tables summarize the in vitro antiviral activities of this compound, Mycophenolic Acid, and Ribavirin against a range of viruses. The data is presented as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), which represent the concentration of the drug required to inhibit viral replication by 50%.
Table 1: Antiviral Activity of this compound (VX-497)
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Foot-and-Mouth Disease Virus (FMDV) O/MYA98/BY/2010 | IBRS-2 | Not Specified | 7.86 | 47.74 | 6.07 | [1] |
| Foot-and-Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013 | IBRS-2 | Not Specified | 2.88 | 47.74 | 16.58 | [1] |
| Zika Virus (ZIKV) | Vero | RNA Replication Assay | 0.6 | >100 | >167 | [2][3] |
| Ebola Virus (EBOV) | Vero | Virus Production Assay | Not specified | Not specified | Not specified | [2][3] |
| Lassa Virus (LASV) | Vero | Virus Production Assay | Not specified | Not specified | Not specified | [2][3] |
| Chikungunya Virus (CHIKV) | Vero | Virus Production Assay | Not specified | Not specified | Not specified | [2][3] |
| Junin Virus (JUNV) | Vero | Virus Production Assay | Not specified | Not specified | Not specified | [2][3] |
| SARS-CoV-2 | Vero | Not Specified | 3.3 - 10 | Not Specified | Not Specified | [4] |
| Hepatitis B Virus (HBV) | 2.2.15 | Not Specified | 0.38 | 5.2 | 13.7 | [5] |
| Human Cytomegalovirus (HCMV) | HFF | Plaque Reduction | 0.2 | 7.9 | 39.5 | [5] |
| Herpes Simplex Virus-1 (HSV-1) | HFF | Plaque Reduction | 6.3 | >31 | >4.9 | [6] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Reduction | 0.7 | 12.8 | 18.3 | [5] |
| Parainfluenza-3 Virus | BSC-40 | Plaque Reduction | 6.4 | 12.8 | 2.0 | [5] |
| Encephalomyocarditis virus (EMCV) | L929 | CPE Reduction | 0.1 | 1.8 | 18.0 | [5] |
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | Vero | Plaque Reduction | 19.4 | >31 | >1.6 | [5] |
Table 2: Antiviral Activity of Mycophenolic Acid (MPA)
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Norovirus (HuNV Replicon) | HG23 | Not Specified | <1 | Not Specified | Not Specified | [7] |
| Mpox Virus (MPXV) | Huh7 | DNA level reduction | Not Specified | >30 | >10.6 | [8] |
| Peste des Petits Ruminants Virus (PPRV) | Vero | Not Specified | Potent | Not Specified | Not Specified |
Table 3: Antiviral Activity of Ribavirin
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Norovirus (HuNV Replicon) | HG23 | Not Specified | 2.5 µg/mL (~10.2) | Not Specified | Not Specified | [7] |
| Peste des Petits Ruminants Virus (PPRV) | Vero | Not Specified | Significant | Not Specified | Not Specified | |
| Hepatitis B Virus (HBV) | 2.2.15 | Not Specified | 20.3 | 44.4 | 2.2 | [5] |
| Human Cytomegalovirus (HCMV) | HFF | Plaque Reduction | 22.1 | >75 | >3.4 | [5] |
| Herpes Simplex Virus-1 (HSV-1) | HFF | Plaque Reduction | 162 | >500 | >3.1 | [6] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Reduction | 22.1 | 114 | 5.2 | [5] |
| Parainfluenza-3 Virus | BSC-40 | Plaque Reduction | 198 | >500 | >2.5 | [5] |
| Encephalomyocarditis virus (EMCV) | L929 | CPE Reduction | 3.4 | 14.8 | 4.4 | [5] |
Direct Comparative Efficacy
A direct comparison of the in vitro antiviral activity of this compound (VX-497) and Ribavirin demonstrated that this compound was significantly more potent against a range of DNA and RNA viruses.[5] this compound was 17- to 186-fold more potent than ribavirin against Hepatitis B Virus (HBV), Human Cytomegalovirus (HCMV), Respiratory Syncytial Virus (RSV), Herpes Simplex Virus-1 (HSV-1), Parainfluenza-3 virus, Encephalomyocarditis virus (EMCV), and Venezuelan Equine Encephalomyelitis Virus (VEEV).[5] Furthermore, the therapeutic index of this compound was notably better than that of Ribavirin for HBV and HCMV.[5]
Another study investigating inhibitors of norovirus replication found that while both Mycophenolic Acid and Ribavirin showed antiviral activity, MPA was effective at a lower concentration (1 µM) compared to Ribavirin (2.5 µg/mL or approximately 10.2 µM).[7]
Clinical Efficacy
This compound
Hepatitis C: A Phase 2b clinical trial (NCT00088504) evaluated this compound in combination with pegylated interferon alfa-2a and ribavirin in patients with chronic Hepatitis C who were non-responsive to prior therapy.[9] The study aimed to assess if the addition of this compound could improve treatment response.[9] A separate Phase 2 study in a similar patient population showed that after 24 weeks, the proportion of subjects with undetectable HCV RNA was significantly higher in the 50 mg this compound group (73%) compared to the 25 mg group (20%) and the placebo group (30%).[10] These findings suggested that this compound in combination with standard care was well-tolerated and could induce a virological response in treatment non-responders.[10]
COVID-19: A Phase 2 clinical trial (NCT04410354) was initiated to assess the safety and efficacy of this compound in combination with remdesivir (B604916) in adult patients with advanced COVID-19.[11] However, the trial was terminated early. The sponsor stated that it was "unlikely that the trial would meet its primary safety endpoints".[11]
Mycophenolate Mofetil (MMF) / Mycophenolic Acid (MPA)
Mycophenolate mofetil is an established immunosuppressive drug used to prevent organ rejection in transplant recipients. Its active metabolite, MPA, has demonstrated broad-spectrum antiviral activity in vitro. While not primarily used as an antiviral in clinical practice, its potential in this area, particularly in the context of immunosuppressed patients with viral infections, is an area of ongoing research.
Ribavirin
Ribavirin is a cornerstone of treatment for chronic Hepatitis C virus (HCV) infection, typically in combination with other antiviral agents.[12] It is also used in the treatment of severe Respiratory Syncytial Virus (RSV) infections and certain hemorrhagic fevers.[12]
Signaling Pathways and Experimental Workflows
IMPDH Inhibition and Nucleotide Synthesis
The following diagram illustrates the central role of IMPDH in the de novo synthesis of guanine nucleotides and the mechanism of action of IMPDH inhibitors.
Caption: IMPDH pathway and points of inhibition.
Experimental Workflow for Antiviral Assays
The general workflow for determining the in vitro antiviral efficacy of IMPDH inhibitors is depicted below.
Caption: General workflow for in vitro antiviral efficacy testing.
Detailed Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to quantify infectious virus particles and assess the antiviral activity of a compound.
-
Cell Seeding: Plate susceptible host cells (e.g., Vero, HFF) in multi-well plates and grow to a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock to achieve a countable number of plaques (typically 50-100 per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions in the presence or absence of varying concentrations of the IMPDH inhibitor.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with or without the respective drug concentrations. This restricts the spread of progeny virions, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The EC₅₀ is the concentration of the drug that reduces the number of plaques by 50% compared to the virus-only control.
Cell Viability (MTT) Assay
This colorimetric assay determines the cytotoxicity of the compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add serial dilutions of the IMPDH inhibitor to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The CC₅₀ is the concentration of the drug that reduces cell viability by 50% compared to the untreated control cells.
Conclusion
This compound demonstrates potent and broad-spectrum in vitro antiviral activity, often exceeding that of Ribavirin against a variety of DNA and RNA viruses. Its efficacy as an uncompetitive inhibitor of IMPDH highlights its potential as a host-directed antiviral agent. Clinical data in Hepatitis C suggested a beneficial effect in treatment-experienced patients when used in combination therapy. However, the termination of the COVID-19 trial due to safety concerns warrants further investigation.
Mycophenolic acid also exhibits significant in vitro antiviral properties, but its clinical application is primarily as an immunosuppressant. Ribavirin remains a clinically important broad-spectrum antiviral, though with generally lower in vitro potency compared to this compound.
The choice of an IMPDH inhibitor for therapeutic development will depend on a careful evaluation of its efficacy against specific viral targets, its safety profile, and its pharmacokinetic properties. The data presented in this guide provides a foundation for such comparative assessments by researchers and drug development professionals.
References
- 1. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Calcineurin or IMP Dehydrogenase Exerts Moderate to Potent Antiviral Activity against Norovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of IMP Dehydrogenase as a Potential Target for Anti-Mpox Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Phase 2 study of the combination of this compound with peginterferon-alpha2b, and ribavirin in nonresponders to previous therapy for chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validating Merimepodib's Antiviral Effect: A Comparative Guide to IMPDH Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for validating the antiviral mechanism of Merimepodib: pharmacological inhibition and genetic knockdown of its target, inosine (B1671953) monophosphate dehydrogenase (IMPDH). By depleting the intracellular pool of guanine (B1146940) nucleotides essential for viral replication, both approaches serve to confirm IMPDH as a viable antiviral target.[1][2][3] This document outlines the underlying mechanism, presents comparative data, and provides detailed experimental protocols to assist researchers in designing and interpreting their studies.
Mechanism of Action: Targeting the Guanine Nucleotide Synthesis Pathway
This compound is a noncompetitive inhibitor of IMPDH, the rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) monophosphate (GMP).[4][5] By blocking this enzyme, this compound effectively reduces the intracellular concentration of guanosine triphosphate (GTP), a critical building block for the synthesis of viral RNA and DNA.[2][3]
Genetic knockdown of IMPDH, typically achieved through small interfering RNA (siRNA) or short hairpin RNA (shRNA), accomplishes the same outcome by reducing the expression of the IMPDH enzyme itself. The antiviral effects of both this compound and IMPDH knockdown can be reversed by the addition of exogenous guanosine to the cell culture medium, which bypasses the de novo synthesis pathway and confirms that the observed antiviral activity is a direct result of guanine nucleotide depletion.[3][6][7]
Comparative Data on Antiviral Activity
The following tables summarize quantitative data for the antiviral activity of this compound against various viruses and the qualitative effects observed with IMPDH knockdown.
Table 1: Antiviral Activity of this compound (VX-497)
| Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |
| Zika Virus (ZIKV) | Vero | 0.6 | >50 | >83 | [6][8] |
| SARS-CoV-2 | Vero | ~3.3 - 10 | >33 | >3.3 | [5][9] |
| Foot and Mouth Disease Virus (FMDV) - Strain O | IBRS-2 | 7.86 | 47.74 | ~6.1 | [10] |
| Foot and Mouth Disease Virus (FMDV) - Strain A | IBRS-2 | 2.88 | 47.74 | ~16.6 | [10] |
| Hepatitis C Virus (HCV) | HepG2 2.2.15 | 0.38 | 5.2 | ~13.7 | [4] |
| Human Leukemia (CEM cells) | CCRF-CEM | 0.43 - 0.49 | Not Reported | Not Reported | [4] |
EC₅₀/IC₅₀: 50% effective/inhibitory concentration. CC₅₀: 50% cytotoxic concentration.
Table 2: Antiviral Effect of IMPDH Genetic Knockdown
| Virus | Cell Line | Knockdown Method | Observed Antiviral Effect | Reference |
| Human Norovirus (HuNV) | HG23 (replicon) | shRNA (IMPDH1 & IMPDH2) | Suppressed HuNV replication | [7] |
| Mpox Virus (MPXV) | HeLa | siRNA | Dramatically reduced MPXV DNA production | [11] |
| Junin Virus (JUNV) | HEK293T | siRNA | Inhibition of arenavirus RNA synthesis | [12] |
Experimental Workflow: A Comparative Overview
Validating the antiviral effect of this compound via IMPDH inhibition involves a systematic workflow. This process compares the outcomes of pharmacological treatment, genetic knockdown, and control groups, culminating in virological and cytotoxicity assays.
Experimental Protocols
Below are standardized protocols for the key experiments involved in this comparative analysis.
Protocol 1: Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced after treatment with an antiviral compound.[13][14][15]
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero, HeLa) into 24- or 96-well plates to form a confluent monolayer.
-
Compound/siRNA Treatment:
-
For this compound: Once cells are confluent, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
For IMPDH Knockdown: Transfect cells with IMPDH-specific siRNA or a non-targeting control siRNA according to the manufacturer's protocol, typically 48-72 hours before infection.
-
-
Virus Infection: Infect the treated and control cells with the virus at a specific Multiplicity of Infection (MOI), for instance, 0.01 to 1. Allow the virus to adsorb for 1-2 hours.[13]
-
Incubation: Remove the virus inoculum, wash the cells with PBS, and add fresh medium (containing the respective this compound concentrations for the drug-treated group). Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).[13]
-
Harvesting: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.
-
Titration: Determine the viral titer in the harvested supernatants using a standard method like the Plaque Assay or the 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[13][16]
-
Data Analysis: Compare the viral titers from the treated wells to the control wells. Calculate the percentage of virus yield reduction for each concentration of this compound or for the knockdown group.
Protocol 2: IMPDH Gene Knockdown via siRNA
This protocol provides a general guideline for transiently silencing the IMPDH gene.[17][18]
-
siRNA Preparation: Resuspend lyophilized IMPDH-specific siRNA and a non-targeting (scrambled) control siRNA in RNase-free water to create a stock solution (e.g., 10-20 µM).
-
Cell Seeding: Seed the target cells in 6- or 12-well plates so they reach 50-70% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For each well, dilute the required amount of siRNA into an appropriate volume of serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine) into serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Cell Transfection: Add the transfection complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Validation of Knockdown: After incubation, harvest a subset of cells to validate the reduction of IMPDH protein expression via Western Blot or qRT-PCR before proceeding with the viral infection.[7][17]
Protocol 3: Cell Viability (MTT) Assay
This assay is performed in parallel to the antiviral assays to determine the cytotoxicity of the compound or the effect of gene knockdown on cell health.[19][20][21]
-
Plate Setup: Seed cells and treat them with this compound or transfect with siRNA as described in the previous protocols in a 96-well plate. Include wells with untreated cells (negative control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Reading: Gently mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. The 50% cytotoxic concentration (CC₅₀) can be determined from the dose-response curve for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Calcineurin or IMP Dehydrogenase Exerts Moderate to Potent Antiviral Activity against Norovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of IMP Dehydrogenase as a Potential Target for Anti-Mpox Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lifecycle modelling systems support inosine monophosphate dehydrogenase (IMPDH) as a pro-viral factor and antiviral target for New World arenaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 17. IMPDH2 suppression impedes cell proliferation by instigating cell cycle arrest and stimulates apoptosis in pediatric hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. protocols.io [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Synergistic Potential of Merimepodib with Other Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (MMPD, formerly VX-497) is an orally bioavailable inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), this compound effectively curtails the replication of a broad spectrum of RNA viruses that are highly dependent on this pathway for the synthesis of their genetic material. This mechanism of action presents a compelling case for its use in combination with other antiviral agents that target different stages of the viral life cycle. This guide provides a comprehensive comparison of the synergistic potential of this compound with other antivirals, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the advancement of antiviral drug development.
Mechanism of Action: IMPDH Inhibition
This compound is a non-competitive inhibitor of IMPDH, which catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides. Viruses, being obligate intracellular parasites, rely on the host cell's machinery for replication. Many RNA viruses, in particular, require a substantial supply of purine (B94841) nucleotides for the synthesis of their genomes. By inhibiting IMPDH, this compound depletes the intracellular GTP pools, thereby creating a state of "purine starvation" that disproportionately affects rapidly replicating viruses. This host-targeted mechanism makes the development of viral resistance to this compound less likely compared to direct-acting antivirals.[1][2][3] The antiviral effect of this compound can be reversed by the addition of exogenous guanosine, confirming its mechanism of action.[1]
References
Merimepodib as a Chemical Probe for IMPDH Function: A Comparative Guide
In the landscape of drug discovery and cellular biology, inosine (B1671953) monophosphate dehydrogenase (IMPDH) stands out as a critical enzyme and a well-validated therapeutic target. As the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, IMPDH plays a pivotal role in DNA and RNA synthesis, making it essential for the proliferation of cells, particularly lymphocytes.[1][2][3] This dependency has rendered IMPDH a prime target for antiviral, immunosuppressive, and anticancer therapies.[4][5][6]
Merimepodib (also known as VX-497) is a potent, reversible, and non-competitive inhibitor of IMPDH.[7][8] It has demonstrated broad-spectrum antiviral activity and serves as a valuable chemical probe to investigate the function of IMPDH and the consequences of its inhibition.[7][9] This guide provides an objective comparison of this compound with other common IMPDH inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Performance of IMPDH Inhibitors
The efficacy of an IMPDH inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in enzymatic assays or its half-maximal effective concentration (EC50) in cell-based assays. These values indicate the concentration of the inhibitor required to reduce enzyme activity or a biological effect by 50%. A lower value signifies higher potency. This compound has been compared to other well-known IMPDH inhibitors, such as Mycophenolic Acid (MPA) and Ribavirin.
This compound and MPA are uncompetitive or non-competitive inhibitors, while Ribavirin acts as a competitive inhibitor, targeting the binding pocket of the natural substrate, IMP.[10][11] The primary cellular effect of these inhibitors is the depletion of intracellular guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools.[11]
Table 1: Quantitative Comparison of IMPDH Inhibitors
| Compound | Target/Assay | IC50 / EC50 | Selectivity Index (SI)¹ | Cell Line | Reference |
| This compound (VX-497) | CEM cell proliferation | 0.38 µM (IC50) | 14 | CEM (human leukemia) | [7] |
| This compound (MMPD) | Zika Virus (ZIKV) RNA replication | 0.6 µM (EC50) | - | - | [9] |
| This compound (MMPD) | Mpox Virus (MPXV) replication | - | 34.5 | Huh7 | [12] |
| Mycophenolic Acid (MPA) | Mpox Virus (MPXV) replication | - | 10.6 | Huh7 | [12] |
| Ribavirin | Mpox Virus (MPXV) replication | - | 7.7 | Huh7 | [12] |
¹Selectivity Index (SI) is calculated as CC50 (cytotoxic concentration) / IC50 (inhibitory concentration). A higher SI value indicates greater selectivity for the viral target over the host cell.
Signaling Pathway and Mechanism of Inhibition
IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). This is the committed step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP), which are vital for numerous cellular processes, including nucleic acid synthesis, signal transduction, and protein synthesis.[2][6] Inhibitors block this pathway, leading to a cytostatic effect, particularly in rapidly proliferating cells like lymphocytes that are highly dependent on the de novo pathway.[3][13]
Experimental Protocols
IMPDH Enzymatic Activity Assay
This protocol describes a method to directly measure IMPDH enzymatic activity by quantifying the production of NADH, a byproduct of the conversion of IMP to XMP.[2][13] The increase in NADH is monitored spectrophotometrically.
Materials:
-
Cell Lysate containing IMPDH
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, 1 mM DTT, pH 8.0[13]
-
Substrate Solution: Inosine Monophosphate (IMP)
-
Cofactor Solution: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Test Inhibitors (this compound, MPA, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 30 minutes.[13]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).[13]
-
-
Assay Preparation:
-
In a 96-well plate, add a standardized amount of protein from the cell lysate to each well.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the appropriate wells. Include a solvent control (e.g., DMSO) and a no-inhibitor control.
-
Incubate the plate for a predefined period (e.g., 30 minutes) at room temperature to allow inhibitor binding.[14]
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing Assay Buffer, IMP, and NAD+.[13]
-
Initiate the reaction by adding the reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADH production (change in absorbance per minute) from the linear portion of the kinetic curve.
-
Normalize the IMPDH activity to the protein concentration of the lysate.
-
Calculate the percentage inhibition for each inhibitor concentration relative to the no-inhibitor control to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13] It is used to assess the cytostatic effects of IMPDH inhibitors.
Materials:
-
Cell line of interest (e.g., human peripheral blood mononuclear cells (PBMCs) or a leukemia cell line like CEM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Inhibitors (this compound, MPA, etc.)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^6 cells/mL for suspension cells).[13]
-
-
Inhibitor Treatment:
-
Treat the cells with serial dilutions of the IMPDH inhibitors. Include an untreated control and a solvent control.
-
For lymphocytes, stimulation with a mitogen (e.g., PHA) may be required to induce proliferation.[13]
-
-
Incubation:
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[13]
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at room temperature in the dark.[13]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage inhibition of proliferation for each inhibitor concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.
-
Experimental Workflow for Inhibitor Evaluation
The process of evaluating a potential IMPDH inhibitor like this compound follows a logical progression from initial biochemical assays to cell-based functional assays.
Conclusion
This compound serves as a highly effective and specific chemical probe for studying IMPDH function. As a non-competitive inhibitor, it provides a distinct mechanism of action compared to competitive inhibitors like Ribavirin.[7] Experimental data demonstrates its potent cytostatic and antiviral effects, often with a more favorable selectivity index than other inhibitors such as MPA and Ribavirin in specific contexts.[12] The detailed protocols and workflows provided in this guide offer a robust framework for researchers to utilize this compound in their investigations, facilitating a deeper understanding of the critical role of IMPDH in cellular physiology and disease.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of IMP Dehydrogenase as a Potential Target for Anti-Mpox Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. abcam.cn [abcam.cn]
- 15. IMPDH2 suppression impedes cell proliferation by instigating cell cycle arrest and stimulates apoptosis in pediatric hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Merimepodib: A Superior Choice for Virology Research Among IMPDH Inhibitors
For researchers, scientists, and drug development professionals at the forefront of virology, the selection of appropriate chemical tools is paramount. In the landscape of inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibitors, Merimepodib (also known as VX-497) has emerged as a compelling option due to its potent broad-spectrum antiviral activity and favorable therapeutic index. This guide provides an objective comparison of this compound with other notable IMPDH inhibitors, supported by experimental data, to inform its selection for virology research.
Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] Viruses, being heavily reliant on the host cell's machinery for replication, are particularly vulnerable to the depletion of these essential building blocks. By inhibiting IMPDH, compounds like this compound effectively starve the virus of the necessary components for RNA and DNA synthesis, thereby halting its replication.[1][2]
Comparative Antiviral Performance
This compound has consistently demonstrated superior potency and a better safety profile in preclinical studies when compared to other well-known IMPDH inhibitors such as Ribavirin and Mycophenolic Acid (MPA). While data on other IMPDH inhibitors like BMS-337197 and FF-10501-01 in virology is limited, the existing evidence strongly supports the advantages of this compound.
Quantitative Comparison of Antiviral Activity
The following tables summarize the 50% effective concentration (EC₅₀ or IC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) of this compound and other IMPDH inhibitors against a range of DNA and RNA viruses. A higher SI value indicates a more favorable therapeutic window.
Table 1: Antiviral Activity Against Various RNA Viruses
| Virus | This compound (VX-497) IC₅₀ (µM) | Ribavirin IC₅₀ (µM) | Mycophenolic Acid (MPA) IC₅₀ (µM) |
| Hepatitis C Virus (HCV) | 0.38[2] | 44[1] | - |
| Respiratory Syncytial Virus (RSV) | 1.14[1] | 26.0[1] | - |
| Encephalomyocarditis virus (EMCV) | 1.0[1] | 17[1] | - |
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | 19[1] | >100[1] | - |
| Zika Virus (ZIKV) | 0.6[3] | - | - |
| Ebola Virus | - | - | - |
| Lassa Virus | - | - | - |
| Chikungunya Virus | - | - | - |
| Junin Virus | - | - | - |
| SARS-CoV-2 | 3.3[4] | - | 0.87[4] |
Table 2: Antiviral Activity Against Various DNA Viruses
| Virus | This compound (VX-497) IC₅₀ (µM) | Ribavirin IC₅₀ (µM) |
| Hepatitis B Virus (HBV) | 0.38[1] | 44[1] |
| Human Cytomegalovirus (HCMV) | 0.80[1] | >100[1] |
| Herpes Simplex Virus-1 (HSV-1) | 6.3[1] | 162[1] |
Table 3: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC₅₀ (µM) | Virus | Selectivity Index (SI) |
| This compound (VX-497) | HepG2 2.2.15 | 5.2[1] | HBV | 14[1] |
| Ribavirin | HepG2 2.2.15 | 96[1] | HBV | 2.2[1] |
| This compound (VX-497) | HFF | 31[1] | HCMV | 39[1] |
| Ribavirin | HFF | >340[1] | HCMV | >3.4[1] |
Note: Data for BMS-337197 and FF-10501-01 in virological assays is not extensively available in the public domain. Their primary research focus has been in oncology and immunology.[5][6]
Mechanism of Action: The IMPDH Pathway
The primary antiviral mechanism of this compound and other IMPDH inhibitors is the disruption of the de novo synthesis of guanine nucleotides. This pathway is critical for rapidly replicating cells and, by extension, for viruses that co-opt this cellular machinery.
Caption: IMPDH in the Guanine Nucleotide Synthesis Pathway.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key antiviral assays are provided below.
Plaque Reduction Assay
This assay is a gold-standard method for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Test compound (e.g., this compound) at various concentrations.
-
Serum-free culture medium.
-
Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium).
-
Fixative solution (e.g., 4% formaldehyde (B43269) in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Pre-treat the cells with the diluted test compound for 1-2 hours at 37°C. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Infect the cells with a predetermined multiplicity of infection (MOI) of the virus (typically aiming for 50-100 plaques per well in the virus control).
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ value is determined from the dose-response curve.[7][8]
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Confluent monolayer of susceptible host cells in 96-well plates.
-
Virus stock known to cause CPE.
-
Test compound at various concentrations.
-
Culture medium.
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®).
Procedure:
-
Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compound to the wells. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
-
Infect the cells with a virus dilution that causes 80-100% CPE in the virus control wells within the assay period.
-
Incubate the plate at 37°C in a CO₂ incubator for the required duration (typically 3-7 days).
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. The EC₅₀ and CC₅₀ values are determined from the respective dose-response curves.[9][10]
Viral RNA Quantification by qRT-PCR
This method quantifies the amount of viral RNA in infected cells to determine the inhibitory effect of a compound on viral replication.
Materials:
-
Infected cell lysates or culture supernatants.
-
RNA extraction kit.
-
Reverse transcriptase.
-
qPCR master mix.
-
Virus-specific primers and probe.
-
qRT-PCR instrument.
Procedure:
-
Infect host cells with the virus in the presence of varying concentrations of the test compound.
-
At a specific time point post-infection, harvest the cells or culture supernatant.
-
Extract total RNA using a commercial RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA from the viral RNA.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and virus-specific primers and probe.
-
Run the qPCR program on a real-time PCR instrument.
-
Quantify the viral RNA levels based on the cycle threshold (Ct) values and a standard curve.
-
Calculate the percentage of inhibition of viral RNA synthesis for each compound concentration.[11][12]
Experimental and Screening Workflow
A typical workflow for screening and evaluating IMPDH inhibitors for antiviral activity involves a multi-step process, from initial high-throughput screening to more detailed characterization of lead compounds.
References
- 1. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 2. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical activity of FF-10501-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlating qRT-PCR, dPCR and Viral Titration for the Identification and Quantification of SARS-CoV-2: A New Approach for Infection Management - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Merimepodib's Potency: A Comparative Guide to Novel Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapeutics is in a constant state of evolution, driven by the emergence of novel viral threats and the need for more potent and broad-spectrum treatment options. This guide provides an objective comparison of the antiviral potency of Merimepodib (VX-497), an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), against a selection of novel antiviral compounds with different mechanisms of action. The data presented herein is collated from various in vitro studies to offer a quantitative and methodological resource for the research community.
Executive Summary
This compound has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. Its mechanism, the inhibition of the host enzyme IMPDH, leads to the depletion of guanine (B1146940) nucleotides essential for viral replication. This guide benchmarks this compound's potency, primarily in terms of its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), against three prominent RNA-dependent RNA polymerase (RdRp) inhibitors: Remdesivir, Molnupiravir, and Favipiravir. The direct comparison of these compounds, particularly against SARS-CoV-2, offers valuable insights into their relative in vitro efficacy.
Data Presentation: In Vitro Antiviral Potency
The following table summarizes the in vitro antiviral activity of this compound and the comparator compounds against various viruses. It is crucial to note that direct comparison of EC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, virus strains, and assay methodologies.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Citation(s) |
| This compound (VX-497) | Zika Virus (ZIKV) | Vero | 0.6 | >10 | >16.7 | [1][2] |
| SARS-CoV-2 | Vero | ~2.5-5.0 | >10 | >2-4 | [3][4][5][6] | |
| Foot-and-Mouth Disease Virus (FMDV) | BHK-21 | 2.876 - 7.859 | 47.74 | 6.1 - 16.6 | ||
| Herpes Simplex Virus type 1 (HSV-1) | - | 6.3 | - | - | ||
| Remdesivir (GS-5734) | SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | >100 | >4.3 - >130 | [3] |
| SARS-CoV | HAE | 0.069 | - | - | ||
| MERS-CoV | HAE | 0.074 | - | - | ||
| Molnupiravir (EIDD-2801) | SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | |
| SARS-CoV-2 | Calu-3 | 0.08 | - | - | ||
| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.19 - 22.48 | >2000 | >89 - >10526 | |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 |
Experimental Protocols
The determination of antiviral potency (EC50) and cytotoxicity (CC50) is fundamental to preclinical drug development. The data cited in this guide were primarily generated using the following standard in vitro assays:
Cytopathic Effect (CPE) Inhibition Assay
This assay is a widely used method to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced cell death and morphological changes.[7][8][9][10]
-
Cell Preparation and Seeding: A monolayer of susceptible host cells (e.g., Vero, Vero E6, MDCK) is seeded into 96-well plates and incubated until a confluent monolayer is formed.[7]
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of the virus. Immediately after infection, the diluted compounds are added to the wells. Control wells include virus-infected/untreated cells and uninfected/untreated cells.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 2-5 days).[7]
-
Quantification of CPE: The extent of CPE is quantified. This can be done visually or, more quantitatively, by using a cell viability dye such as neutral red or crystal violet. The dye is taken up by viable cells, and the amount of dye is measured using a spectrophotometer.[7]
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The CC50 value is determined in parallel on uninfected cells.[7]
Plaque Reduction Assay (PRA)
The plaque reduction assay is considered a gold-standard method for quantifying the inhibition of infectious virus particles.[11][12][13][14][15]
-
Cell Seeding: Confluent monolayers of susceptible cells are prepared in 6-well or 12-well plates.[11]
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the antiviral compound for a set period (e.g., 1 hour).
-
Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells for adsorption (e.g., 1 hour).[11]
-
Overlay: After adsorption, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose). This overlay restricts the spread of progeny virions, leading to the formation of localized lesions called plaques.[11][15]
-
Incubation: The plates are incubated until clear plaques are visible.
-
Plaque Visualization and Counting: The cells are fixed and stained with a dye like crystal violet, which stains the living cells, making the plaques (areas of dead or destroyed cells) visible and countable.[11]
-
Data Analysis: The number of plaques is counted for each compound concentration and compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[13]
Virus Yield Reduction Assay (VYRA)
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[16][17][18][19][20]
-
Infection and Treatment: Confluent cell monolayers are infected with the virus at a specific MOI. After an adsorption period, the inoculum is removed, and fresh medium containing serial dilutions of the test compound is added.
-
Incubation: The infected cells are incubated for a full viral replication cycle (e.g., 24-72 hours) to allow for the production of progeny virions.
-
Harvesting Progeny Virus: At the end of the incubation period, the cell culture supernatant, which contains the newly produced viruses, is harvested.
-
Titration of Viral Yield: The amount of infectious virus in the harvested supernatant is quantified using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[16]
-
Data Analysis: The viral titers from the compound-treated wells are compared to the titers from the untreated virus control wells. The EC50 is the concentration of the compound that reduces the virus yield by 50%.[16]
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action for IMPDH inhibitors and RdRp inhibitors.
Caption: Mechanism of action for IMPDH inhibitors like this compound.
Caption: Mechanism of action for RdRp inhibitors like Remdesivir and Molnupiravir.
Experimental Workflow Diagram
The following diagram outlines the general workflow for in vitro antiviral efficacy testing.
Caption: General workflow for in vitro antiviral compound screening.
References
- 1. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The IMPDH inhibitor this compound provided in... | F1000Research [f1000research.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. covid-19.conacyt.mx [covid-19.conacyt.mx]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. scienceopen.com [scienceopen.com]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 18. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. ibtbioservices.com [ibtbioservices.com]
Validating the Specificity of Merimepodib for IMPDH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Merimepodib, a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), with other known IMPDH inhibitors. The focus is on validating the specificity of this compound for its target enzyme, a critical aspect of its therapeutic potential in antiviral and immunosuppressive applications.
Introduction to this compound and IMPDH
This compound (also known as VX-497) is a noncompetitive and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme plays a crucial role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA replication. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), thereby exerting its antiviral and immunosuppressive effects.[2] Humans have two isoforms of IMPDH: IMPDH1, which is constitutively expressed, and IMPDH2, which is upregulated in proliferating cells, making it a key target for cancer and antiviral therapies.[3][4]
Comparative Analysis of IMPDH Inhibitors
To assess the specificity of this compound, it is essential to compare its activity with other well-characterized IMPDH inhibitors, such as Mycophenolic Acid (MPA), Mizoribine, and Ribavirin. The following table summarizes the available quantitative data on the potency of these compounds. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
| Inhibitor | Target | Potency (IC50/EC50/Ki) | Comments |
| This compound (VX-497) | Zika Virus RNA Replication | EC50: 0.6 µM[5][6] | Demonstrates potent antiviral activity. |
| This compound (VX-497) | IMPDH | IC50: 7.0 nM | High potency against the target enzyme. |
| Mycophenolic Acid (MPA) | IMPDH2 | - | Potent inhibitor, but specific IC50 values against isoforms are not readily available in a comparative context.[7] |
| Mizoribine | IMPDH | - | Used as an immunosuppressant; inhibits both IMPDH isoforms.[8] |
| Ribavirin | IMPDH | - | A broad-spectrum antiviral that inhibits both IMPDH isoforms.[8] |
Validating Specificity: Off-Target Effects
A crucial aspect of validating a drug's specificity is to assess its off-target effects. Ideally, a highly specific inhibitor like this compound should exhibit minimal interaction with other cellular targets, particularly kinases, which are common off-targets for small molecule inhibitors. While comprehensive public data from kinase panel screens or broad off-target binding profiles for this compound is limited, the available literature consistently emphasizes its specificity for IMPDH.[1] The reversal of its antiviral effect by the addition of exogenous guanosine further supports that its primary mechanism of action is through IMPDH inhibition.[5][6]
Experimental Protocols
To aid researchers in validating the specificity of this compound and other IMPDH inhibitors, detailed experimental protocols for key assays are provided below.
IMPDH Enzymatic Assay
This assay directly measures the enzymatic activity of IMPDH by quantifying the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).
Principle: The production of NADH, a byproduct of the IMPDH-catalyzed reaction, is coupled to the reduction of a tetrazolium salt (like INT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically.[9]
Materials:
-
Purified recombinant human IMPDH1 and IMPDH2 enzymes
-
IMPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)[9]
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution
-
Diaphorase
-
INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, NAD+, diaphorase, and INT.
-
Add a standardized amount of purified IMPDH enzyme (IMPDH1 or IMPDH2) to each well of a 96-well plate.
-
Add varying concentrations of the test inhibitor (e.g., this compound, MPA) to the wells. Include a no-inhibitor control.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
Calculate the rate of formazan production (change in absorbance per minute).
-
Determine the IC50 value for each inhibitor against each IMPDH isoform by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based IMPDH Activity Assay
This assay measures the activity of IMPDH within a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.
Principle: The assay measures the rate of XMP production in cell lysates.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or other suitable cell lines
-
Cell culture medium (e.g., RPMI-1640)
-
Ficoll-Paque for PBMC isolation
-
Cell Lysis Buffer
-
Reagents for IMPDH enzymatic assay (as described above)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Isolate PBMCs or culture the desired cell line.
-
Treat cells with varying concentrations of the test inhibitor for a specified period (e.g., 24-48 hours).
-
Harvest the cells, wash with PBS, and lyse them using Cell Lysis Buffer.[9]
-
Determine the protein concentration of the cell lysates.
-
Perform the IMPDH enzymatic assay as described above, using a standardized amount of protein from each cell lysate.
-
Normalize the IMPDH activity to the protein concentration of the cell lysate.
-
Calculate the percentage inhibition of IMPDH activity for each inhibitor concentration relative to the untreated control to determine the cellular IC50.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: IMPDH catalyzes the rate-limiting step in de novo GTP synthesis.
Caption: Workflow for the IMPDH enzymatic inhibition assay.
Caption: Workflow for the cell-based IMPDH activity assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IMPDH inhibitors for antitumor therapy in tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Combination Therapy Studies Involving Merimepodib for Hepatitis C Virus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of combination therapy studies involving Merimepodib (VX-497) for the treatment of Hepatitis C Virus (HCV). This compound is an orally bioavailable, selective, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides.[1][2][3] By depleting intracellular guanosine (B1672433) triphosphate (GTP) pools, this compound inhibits viral RNA and DNA synthesis, exhibiting broad-spectrum antiviral activity.[3] This guide summarizes key clinical trial data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Action: IMPDH Inhibition
This compound's primary mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides.[4] The depletion of the guanine nucleotide pool is believed to be the main driver of its antiviral effects, as these nucleotides are essential for viral replication.[4] It has been suggested that IMPDH inhibitors like this compound may also enhance the antiviral activity of ribavirin (B1680618) by increasing its incorporation into viral RNA, leading to a non-functional virus.[3]
Caption: this compound inhibits IMPDH, blocking GTP synthesis and HCV replication.
Clinical Trial Data: this compound in Combination Therapies
Clinical investigations of this compound for HCV have primarily focused on its use in combination with interferon-based regimens. These studies aimed to enhance the antiviral efficacy of the then-standard-of-care treatments.
Combination with Interferon Alfa
A randomized, double-blind, placebo-controlled, dose-escalation trial evaluated the combination of this compound and interferon alfa in 54 treatment-naïve patients with chronic HCV genotype 1.[5][6][7] Patients received interferon alfa-2b (3 million units, three times weekly) with either this compound (100 mg or 300 mg every 8 hours) or a placebo for four weeks.[7]
Table 1: Efficacy of this compound and Interferon Alfa Combination Therapy [5][6]
| Treatment Group | Mean Log HCV RNA Reduction from Baseline | p-value (vs. IFN-α alone) |
| IFN-α + Placebo | -0.86 | - |
| IFN-α + this compound (100 mg) | -1.78 | 0.037 |
| IFN-α + this compound (300 mg) | Lesser reductions observed | Not statistically significant |
The combination was generally well-tolerated, with no significant pharmacokinetic interactions observed between the two drugs.[6][7] One patient in the higher-dose group discontinued (B1498344) treatment due to elevated alanine (B10760859) aminotransferase (ALT) levels.[5][7]
Combination with Pegylated Interferon and Ribavirin
A Phase 2, randomized, placebo-controlled, double-blind study assessed the safety and antiviral activity of this compound in combination with pegylated interferon-alfa-2b and ribavirin in patients who were non-responders to previous interferon and ribavirin therapy.[8] Patients received either a placebo, 25 mg of this compound every 12 hours, or 50 mg of this compound every 12 hours, in addition to pegylated interferon and ribavirin.[8]
Table 2: Efficacy of this compound with Pegylated Interferon and Ribavirin at Week 24 [5][8]
| Treatment Group | Proportion of Patients with Undetectable HCV RNA | Median HCV RNA (log IU/mL) | Median ALT (U/L) |
| Placebo + PEG-IFN/RBV | 30% (3/10) | 5.16 | 45 |
| This compound (25 mg) + PEG-IFN/RBV | 20% (2/10) | 5.96 | 41 |
| This compound (50 mg) + PEG-IFN/RBV | 73% (8/11) | 2.48 | 18.5 |
The triple combination was well-tolerated at both doses.[8][9] A dose-dependent increase in the proportion of patients with undetectable HCV RNA was observed at week 24, with the 50 mg this compound group showing a significantly enhanced antiviral effect.[5]
Experimental Protocols
Detailed experimental protocols from the specific clinical trials are not publicly available. However, based on standard methodologies of the time and general descriptions, the following protocols can be outlined.
HCV RNA Quantification
The quantification of HCV RNA in patient serum was a primary endpoint in these studies. The typical methodology involves real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
Sample Collection and Processing: Whole blood is collected from patients, and serum is separated by centrifugation.
-
RNA Extraction: Viral RNA is extracted from serum samples using a commercial kit, such as the QIAamp MinElute Virus Vacuum Kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and HCV-specific primers.
-
Real-Time PCR: The cDNA is then amplified in a real-time PCR instrument using HCV-specific primers and a fluorescently labeled probe. The instrument measures the fluorescence at each cycle, and the cycle threshold (Ct) value is determined.
-
Quantification: A standard curve is generated using serial dilutions of a known concentration of HCV RNA. The Ct values of the patient samples are compared to the standard curve to determine the viral load, typically expressed in International Units per milliliter (IU/mL).[10]
Cytotoxicity Assays
Cytotoxicity assays are crucial in preclinical studies to determine the concentration of a drug that is toxic to host cells. A common method is the MTT or XTT assay.[11]
-
Cell Culture: Human hepatoma cell lines (e.g., Huh7) are cultured in 96-well plates until they reach approximately 80% confluency.
-
Drug Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for a period of 2 to 4 days.[11]
-
MTT/XTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.[11]
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT/XTT into a colored formazan (B1609692) product.[11]
-
Measurement: A stop solution is added to dissolve the formazan crystals, and the absorbance is measured using a plate reader at a specific wavelength.[11]
-
Analysis: The percentage of cell viability is calculated by comparing the absorbance of treated cells to untreated control cells. The 50% cytotoxic concentration (CC50) is then determined from the dose-response curve.[11]
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of an antiviral compound against HCV.
Caption: A typical workflow for in vitro antiviral drug discovery and combination testing.
Conclusion and Future Directions
The clinical studies conducted in the early 2000s demonstrated that this compound, in combination with interferon-based therapies, could enhance the virological response in both treatment-naïve and treatment-experienced HCV patients. The mechanism of action, through the inhibition of IMPDH, represents a distinct approach to targeting HCV replication.
However, the landscape of HCV treatment has dramatically shifted with the advent of highly effective and well-tolerated direct-acting antiviral (DAA) agents.[12][13] The clinical development of this compound for HCV appears to have been discontinued before its potential in combination with these newer DAAs could be explored.[14] While the data presented in this guide are of historical significance, the principle of targeting host enzymes essential for viral replication, such as IMPDH, remains a valid antiviral strategy. Further research could explore the utility of IMPDH inhibitors in combination with current DAA regimens, particularly for difficult-to-treat patient populations or in the context of emerging drug resistance.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (VX-497), New HCV Drug [natap.org]
- 6. Scholars@Duke publication: A randomized, double-blind, placebo-controlled dose-escalation trial of this compound (VX-497) and interferon-alpha in previously untreated patients with chronic hepatitis C. [scholars.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. Phase 2 study of the combination of this compound with peginterferon-alpha2b, and ribavirin in nonresponders to previous therapy for chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vertex Pharmaceuticals Reports Data on Investigational Hepatitis C Therapies Suggesting Potential for Novel Treatment Approaches | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 10. Detection and Quantification of Hepatitis C Virus (HCV) by MultiCode-RTx Real-Time PCR Targeting the HCV 3′ Untranslated Region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct-acting Antiviral Agents for the Treatment of Chronic Hepatitis C Virus Infection [xiahepublishing.com]
- 13. HCV direct-acting antiviral agents: the best interferon-free combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Merimepodib
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational drugs like Merimepodib are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and maintains compliance with regulatory standards. This guide provides essential, step-by-step information for the safe disposal of this compound, a non-controlled investigational pharmaceutical substance.
General Handling and Disposal Considerations
When handling and disposing of this compound, personnel should adhere to the general safety and waste management protocols applicable to investigational drugs.[3] All laboratory staff involved in handling chemical waste must be up-to-date on Chemical Waste Management training.[3]
| Consideration | Guideline | Primary Reference |
| Personnel Training | All personnel must be current on institutional chemical waste management training. | [3] |
| Regulatory Compliance | Disposal must adhere to federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA). | [4] |
| Container Selection | Choose a compatible container (e.g., glass, plastic) based on the physical and chemical properties of the substance. | [3] |
| Labeling | Use only approved "HAZARDOUS WASTE" labels from the institution's Environmental Health and Safety (EHS) department. | [3] |
| Storage | Store labeled containers in a designated Satellite Accumulation Area (SAA) that is registered with EHS. | [3] |
| Documentation | Maintain accurate records of all disposed materials, including quantities and dates of disposal. | [5] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound, whether it is expired, unused, or leftover from a study.
-
Initial Assessment and Segregation:
-
Confirm that this compound is not a DEA-controlled substance.[3]
-
Segregate the this compound waste from other laboratory waste streams.
-
-
Containerization:
-
Select a compatible waste container. For vials, syringes, or other original containers, it is often permissible to dispose of them "as is" without emptying the contents.[3]
-
For larger quantities, transfer the waste to a designated hazardous waste container.
-
-
Labeling:
-
Obtain official "HAZARDOUS WASTE" labels from your institution's Environmental Health and Safety (EHS) department.[3]
-
Complete the label with the following information:
-
Principal Investigator's (PI) name
-
Building and room number where the waste is stored
-
Contact phone number for the research team
-
The full chemical name "this compound" (no abbreviations) and its concentration.[3]
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Request for Disposal:
-
When the container is full or the waste is ready for removal, submit a completed Chemical Waste Disposal Request Form to your institution's EHS department.[3]
-
-
Waste Pickup and Final Disposition:
-
EHS professionals will collect the waste and transport it to a designated storage facility.[4]
-
The waste will then be transferred to an approved environmental management vendor for final disposal, which is typically high-temperature incineration.[4][6]
-
A certificate of destruction should be obtained and kept for a minimum of three years.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. This compound | C23H24N4O6 | CID 153241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. ashp.org [ashp.org]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Handling Guide for Merimepodib (VX-497)
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Merimepodib (VX-497). The following procedures are based on standard laboratory practices for handling potent pharmaceutical compounds and should be supplemented by a thorough risk assessment specific to your laboratory's operations.
Chemical and Physical Properties of this compound
This compound is an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), which gives it antiviral and immunosuppressive properties.[1][2][3] Understanding its physical and chemical characteristics is fundamental to safe handling.
| Property | Value |
| Molecular Formula | C₂₃H₂₄N₄O₆ |
| Molecular Weight | 452.46 g/mol [2] |
| Appearance | Solid |
| Solubility | DMSO: 90 mg/mL (198.91 mM)[1] |
| Storage Temperature | -20°C, protected from light and moisture |
| CAS Number | 198821-22-6[3] |
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) with detailed personal protective equipment (PPE) recommendations for this compound, the following guidelines are based on general best practices for handling potent, non-volatile pharmaceutical compounds in a research setting.[4][5] A site-specific risk assessment should be conducted to determine the precise requirements for your experimental procedures.
| Protection Type | Recommended Equipment |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended when handling the pure compound or concentrated solutions. |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles.[4] |
| Skin and Body | A fully buttoned laboratory coat. Consider a disposable gown when handling larger quantities or if there is a risk of significant contamination. |
| Respiratory | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a potential for aerosolization of the powder, a NIOSH-approved respirator (e.g., N95 or higher) should be used. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.[6] As an investigational drug, it should be treated as regulated pharmaceutical waste.
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound."
-
Containment:
-
Solid Waste: Collect in a designated, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a sealed, leak-proof container compatible with the solvents used.
-
Sharps: Any contaminated needles or blades should be disposed of in a designated sharps container.
-
-
Final Disposal: Disposal should be carried out through an approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.[7] Incineration is often the preferred method for pharmaceutical waste.[6][7] Under no circumstances should this compound be disposed of down the drain or in the regular trash.[6][8]
Mechanism of Action
This compound is a noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[2][9] IMPDH is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[2][10] By inhibiting this enzyme, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, leading to its antiviral and antiproliferative effects.[2][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C23H24N4O6 | CID 153241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. dem.ri.gov [dem.ri.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
